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  • Product: 2-Chloro-6-(piperidin-4-yloxy)pyridine
  • CAS: 99202-32-1

Core Science & Biosynthesis

Foundational

2-Chloro-6-(piperidin-4-yloxy)pyridine chemical properties

An In-depth Technical Guide to 2-Chloro-6-(piperidin-4-yloxy)pyridine: Properties, Synthesis, and Applications in Modern Drug Discovery Abstract 2-Chloro-6-(piperidin-4-yloxy)pyridine is a pivotal heterocyclic building b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-6-(piperidin-4-yloxy)pyridine: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

2-Chloro-6-(piperidin-4-yloxy)pyridine is a pivotal heterocyclic building block in medicinal chemistry, merging the synthetically versatile 2-chloropyridine scaffold with a piperidin-4-yloxy moiety. This unique combination offers multiple reaction vectors for molecular elaboration, making it a valuable intermediate in the synthesis of complex molecules for drug discovery programs. The electron-deficient nature of the pyridine ring, enhanced by the chloro-substituent, activates the C2 position for a variety of transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, synthesis, and chemical reactivity of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: A Scaffold of Strategic Importance

The pyridine ring is a cornerstone in pharmaceutical design, present in a significant percentage of FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing solubility and target engagement, while the aromatic system provides a rigid scaffold for orienting functional groups.[2] When substituted with a chlorine atom at the 2-position, the ring becomes primed for a host of powerful synthetic transformations.

The subject of this guide, 2-Chloro-6-(piperidin-4-yloxy)pyridine, further incorporates a piperidine ring through an ether linkage. The piperidine motif is another privileged structure in drug design, known to improve pharmacokinetic properties and provide vectors for engaging with biological targets.[3] The combination of these two pharmacophores into a single, readily functionalizable intermediate makes this compound a highly strategic asset for building molecular libraries aimed at identifying novel therapeutic agents.

Physicochemical Properties

The fundamental properties of 2-Chloro-6-(piperidin-4-yloxy)pyridine are critical for its handling, reaction setup, and purification. While experimental data for some properties are not widely published, reliable predicted values provide a strong basis for laboratory use.

PropertyValueSource
CAS Number 99202-32-1[4]
Molecular Formula C₁₀H₁₃ClN₂O[5]
Molecular Weight 212.68 g/mol [5]
Boiling Point 316.7 ± 42.0 °C (Predicted)[5][6]
Density 1.200 ± 0.06 g/cm³ (Predicted)[5][6]
pKa 9.55 ± 0.10 (Predicted)[6]

Spectroscopic Profile: Signature for Verification

Confirming the identity and purity of 2-Chloro-6-(piperidin-4-yloxy)pyridine is paramount. The following are the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics based on its structure and data from analogous compounds.

  • ¹H NMR Spectroscopy:

    • Pyridine Protons: The pyridine ring is expected to show three distinct signals. The proton at the C4 position (para to the nitrogen) will appear as a triplet, typically in the δ 7.5-7.8 ppm region. The protons at the C3 and C5 positions will appear as doublets in the δ 6.7-7.0 ppm range.

    • Piperidine Protons: The methine proton at the C4 position of the piperidine ring (adjacent to the ether oxygen) will be a multiplet, significantly downfield (δ ~5.2-5.5 ppm) due to the deshielding effect of the oxygen. The four protons on the carbons adjacent to the nitrogen (C2' and C6') will likely appear as two distinct multiplets in the δ 3.0-3.4 ppm and δ 2.7-3.1 ppm regions. The remaining four protons (C3' and C5') will be observed as multiplets further upfield (δ ~1.8-2.2 ppm and δ ~1.5-1.9 ppm).

    • Amine Proton: The N-H proton of the piperidine will likely be a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR Spectroscopy:

    • Pyridine Carbons: The carbon bearing the chlorine (C2) and the carbon bearing the ether linkage (C6) will be the most downfield of the pyridine signals (~162-165 ppm). The C4 carbon will be next (~140-142 ppm), followed by the C3 and C5 carbons (~110-115 ppm).

    • Piperidine Carbons: The C4 carbon attached to the oxygen will be the most downfield piperidine signal (~70-75 ppm). The carbons adjacent to the nitrogen (C2' and C6') will appear around δ 42-45 ppm, and the C3' and C5' carbons will be the most upfield at approximately δ 30-33 ppm.

  • Mass Spectrometry (MS):

    • In Electrospray Ionization (ESI) mass spectrometry, the compound will readily protonate to show a strong [M+H]⁺ ion at m/z 213.68. The characteristic isotopic pattern for a single chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) will be observed for the molecular ion peak, serving as a definitive confirmation of its composition.

Synthesis: A Reliable and Scalable Route

The most direct and industrially viable synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine involves the nucleophilic aromatic substitution (SNAr) of 2,6-dichloropyridine with a protected or unprotected 4-hydroxypiperidine. The key to this synthesis is achieving mono-substitution.

cluster_0 Synthesis Workflow Start 2,6-Dichloropyridine + 4-Hydroxypiperidine Base Base Addition (e.g., NaH, K2CO3) Start->Base Step 1 Reaction Nucleophilic Substitution (SNA_r) in Polar Aprotic Solvent (e.g., DMF, DMSO) Base->Reaction Step 2 Workup Aqueous Workup & Extraction Reaction->Workup Step 3 Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Step 4 Product 2-Chloro-6-(piperidin-4-yloxy)pyridine Purification->Product Final Product

Caption: A typical workflow for the synthesis of the title compound.

Field-Proven Experimental Protocol

This protocol is based on established methodologies for similar nucleophilic substitutions on chloropyridines.[7]

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 4-hydroxypiperidine (1.0 eq) and anhydrous dimethylformamide (DMF, 5-10 mL per mmol of 4-hydroxypiperidine).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality Note: The use of a strong base like NaH is crucial to deprotonate the hydroxyl group of 4-hydroxypiperidine, forming a potent nucleophile (alkoxide) required to attack the electron-deficient pyridine ring. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen gas evolution ceases.

  • Nucleophilic Substitution: Dissolve 2,6-dichloropyridine (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture. Causality Note: A slight excess of the dichloropyridine is used to ensure complete consumption of the valuable piperidine starting material and to favor mono-substitution.

  • Reaction Monitoring: Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure title compound. Self-Validation: The structure and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis, comparing the data to the expected profiles.

Chemical Reactivity and Synthetic Utility

The synthetic power of 2-Chloro-6-(piperidin-4-yloxy)pyridine lies in the reactivity of its 2-chloro substituent. This position is an excellent handle for introducing further molecular diversity.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 2-position is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms new carbon-carbon bonds.[8][9] This reaction is a workhorse in pharmaceutical synthesis, enabling the connection of the pyridine core to a vast array of aryl or heteroaryl boronic acids and esters.[10][11]

cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R1-Cl PdII R1-Pd(II)-Cl OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R2-B(OR)2 + Base PdII_R2 R1-Pd(II)-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R1-R2

Caption: Simplified catalytic cycle for a Suzuki-Miyaura reaction.

Example Protocol: Suzuki-Miyaura Coupling
  • Setup: In an oven-dried vial, combine 2-Chloro-6-(piperidin-4-yloxy)pyridine (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Seal the vial and degas the mixture by bubbling argon through it for 15 minutes. Causality Note: Oxygen must be removed as it can oxidize and deactivate the Pd(0) catalyst, halting the catalytic cycle.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring until the starting material is consumed as monitored by LC-MS.

  • Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product by column chromatography to obtain the desired coupled product.

Applications in Drug Discovery

2-Chloro-6-(piperidin-4-yloxy)pyridine is not an end-product but a versatile intermediate. Its primary application is in the construction of libraries of related molecules for screening against biological targets. The dual functionality allows for a "two-pronged" approach to diversification:

  • Pyridine Core Functionalization: The 2-chloro position can be replaced with a multitude of aryl, heteroaryl, alkyl, or amine groups via cross-coupling or substitution reactions.

  • Piperidine Core Functionalization: The secondary amine of the piperidine ring is a handle for acylation, alkylation, or sulfonylation, allowing for fine-tuning of properties like solubility, lipophilicity, and target interactions.

This scaffold is particularly relevant for targets where a central heterocyclic core linked to a flexible, basic nitrogen-containing group is desired, such as kinases, GPCRs, and ion channels.

Safety, Handling, and Storage

As a chlorinated heterocyclic compound, 2-Chloro-6-(piperidin-4-yloxy)pyridine requires careful handling. While a specific safety data sheet (SDS) is not universally available, data from related chloropyridines provides a strong guideline for safe practices.[12][13]

Hazard CategoryPrecautionary Measures
Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[14]
Irritation Causes skin and serious eye irritation.[12][14]
Handling Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[14]
Storage Store in a cool, dry, well-ventilated place. Keep the container tightly closed and store locked up.[12]
Disposal Dispose of contents/container in accordance with local, regional, and national regulations.[12]

Conclusion

2-Chloro-6-(piperidin-4-yloxy)pyridine stands out as a high-value intermediate for synthetic and medicinal chemists. Its well-defined points of reactivity at both the pyridine and piperidine moieties allow for controlled, stepwise diversification. The predictable reactivity of the 2-chloro position in robust and scalable reactions like the Suzuki-Miyaura coupling makes it an ideal building block for generating novel chemical entities in the pursuit of next-generation therapeutics. Understanding its properties and synthetic utility empowers researchers to leverage this scaffold to its full potential in accelerating drug discovery programs.

References

  • N-oxidation of Pyridine Derivatives - Supporting Information. Synlett. [Link]

  • Experimental 13C NMR spectrum of 2-Cl-6-MA. ResearchGate. [Link]

  • 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). NP-MRD. [Link]

  • 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. PubChem. [Link]

  • Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Derwent Patents Citation Reference Manual. CAS STNext. [Link]

  • Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. ScienceDirect. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. MDPI. [Link]

  • Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. [Link]

  • Method for production of 2-chloropyridine and 2,6-dichloropyridine.
  • Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. ResearchGate. [Link]

  • Preparation of 2-cyano-6-chloropyridine compounds.
  • 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. MDPI. [Link]

  • Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. ResearchGate. [Link]

  • Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • 2-Chloropyridine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

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Exploratory

An In-depth Technical Guide to 2-Chloro-6-(piperidin-4-yloxy)pyridine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Pyridine and Piperidine Scaffolds in Medicinal Chemistry The pyridine ring is a fundamental heterocyclic motif pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Pyridine and Piperidine Scaffolds in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design. Pyridine derivatives exhibit a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and bioavailability, which is crucial for optimizing drug candidates.

Similarly, the piperidine nucleus is another key structural element in many drug molecules.[2] Its saturated, three-dimensional structure provides a versatile framework for orienting substituents in specific spatial arrangements, enabling precise interactions with biological targets. Piperidine derivatives are known to possess a diverse range of pharmacological activities, including antihistaminic, anticancer, and antimicrobial properties.

The combination of these two valuable scaffolds in 2-Chloro-6-(piperidin-4-yloxy)pyridine results in a molecule with significant potential as a key intermediate in the synthesis of novel therapeutic agents. The 2-chloro substituent serves as a versatile handle for further chemical modifications, such as nucleophilic aromatic substitution or cross-coupling reactions, while the piperidin-4-yloxy group can influence solubility, lipophilicity, and interactions with target proteins.

Physicochemical Properties and Structural Elucidation

While experimental data for the target molecule is not available, we can predict its key physicochemical properties based on its constituent parts and closely related analogs like 2-chloro-6-methoxypyridine (CAS: 17228-64-7)[3].

PropertyPredicted Value / InformationRationale / Comparison
Molecular Formula C₁₀H₁₃ClN₂OBased on the chemical structure
Molecular Weight 212.68 g/mol Calculated from the molecular formula
Appearance Likely a solid at room temperatureSimilar substituted pyridines are often solids
Solubility Expected to be soluble in common organic solvents (e.g., DCM, MeOH, DMSO)Based on the properties of related heterocyclic compounds
CAS Number Not publicly availableIndicates the compound may be a novel research chemical
Structural Diagram:

Caption: Chemical structure of 2-Chloro-6-(piperidin-4-yloxy)pyridine.

Proposed Synthetic Pathway

The synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the reactivity of a di-substituted pyridine precursor with a suitable piperidine-based nucleophile.

Overall Reaction Scheme:

Synthesis_Workflow Reactant1 2,6-Dichloropyridine Product 2-Chloro-6-(piperidin-4-yloxy)pyridine Reactant1->Product Reactant2 4-Hydroxypiperidine Reactant2->Product Conditions Base (e.g., NaH) Solvent (e.g., DMF) Heat Conditions->Product Reaction Conditions

Caption: Proposed synthetic workflow for 2-Chloro-6-(piperidin-4-yloxy)pyridine.

Detailed Experimental Protocol (Hypothetical):

This protocol is a representative procedure based on established methodologies for similar SNAr reactions. Researchers should optimize these conditions for their specific setup.

Materials:

  • 2,6-Dichloropyridine

  • 4-Hydroxypiperidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Nucleophile: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

    • Causality: The strong base, NaH, is required to deprotonate the hydroxyl group of 4-hydroxypiperidine, forming the more nucleophilic alkoxide. Performing this step at 0 °C helps to control the exothermic reaction and prevent side reactions.

  • Reaction Mixture: After stirring the mixture at room temperature for 30 minutes, add a solution of 2,6-dichloropyridine (1.1 equivalents) in anhydrous DMF.

  • Reaction Progression: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Causality: Heating is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-Chloro-6-(piperidin-4-yloxy)pyridine.

Analytical and Spectroscopic Characterization (Predicted)

The unambiguous identification of the synthesized 2-Chloro-6-(piperidin-4-yloxy)pyridine would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine and piperidine protons.

    • The pyridine ring protons should appear as a set of multiplets in the aromatic region (δ 7.0-8.5 ppm).

    • The piperidine ring protons will be in the aliphatic region (δ 1.5-4.0 ppm), with the proton attached to the oxygen-bearing carbon (the CH-O group) appearing at a downfield-shifted position.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

    • The pyridine carbons will resonate in the range of δ 110-160 ppm.

    • The piperidine carbons will be found in the upfield region (δ 20-70 ppm).

Mass Spectrometry (MS):
  • High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected [M+H]⁺ ion for C₁₀H₁₃ClN₂O would be approximately 213.0795. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a key diagnostic feature.

Infrared (IR) Spectroscopy:
  • The IR spectrum would show characteristic C-O stretching vibrations for the ether linkage, as well as C-N and C-Cl stretching bands.

Applications in Drug Discovery and Development

The 2-Chloro-6-(piperidin-4-yloxy)pyridine scaffold is a valuable starting point for the synthesis of a diverse range of potential drug candidates. The chlorine atom at the 2-position of the pyridine ring is particularly amenable to further functionalization through various chemical transformations.

Potential Synthetic Transformations:

Synthetic_Applications Scaffold 2-Chloro-6-(piperidin-4-yloxy)pyridine Suzuki Suzuki Coupling (Aryl or Heteroaryl Groups) Scaffold->Suzuki Buchwald_Hartwig Buchwald-Hartwig Amination (Amine Groups) Scaffold->Buchwald_Hartwig Sonogashira Sonogashira Coupling (Alkynyl Groups) Scaffold->Sonogashira Nucleophilic_Substitution Nucleophilic Substitution (e.g., -OR, -SR) Scaffold->Nucleophilic_Substitution

Caption: Potential synthetic transformations of the 2-chloro-6-(piperidin-4-yloxy)pyridine scaffold.

These reactions allow for the introduction of a wide variety of substituents at the 2-position, enabling the exploration of structure-activity relationships (SAR) in a drug discovery program. The piperidine nitrogen can also be functionalized to further modulate the properties of the molecule.

Potential Therapeutic Areas:

Given the prevalence of pyridine and piperidine moieties in approved drugs, derivatives of 2-Chloro-6-(piperidin-4-yloxy)pyridine could be investigated for a range of therapeutic applications, including but not limited to:

  • Oncology: As kinase inhibitors or modulators of other cancer-related targets.

  • Neuroscience: For the treatment of central nervous system disorders.

  • Infectious Diseases: As novel antibacterial or antiviral agents.

  • Inflammatory Diseases: As modulators of inflammatory pathways.

Safety and Handling

While specific toxicity data for 2-Chloro-6-(piperidin-4-yloxy)pyridine is unavailable, it should be handled with the appropriate precautions for a novel research chemical. Based on the hazards of related compounds such as 2-chloropyridine, the following safety measures are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Chloro-6-(piperidin-4-yloxy)pyridine represents a promising and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Although not widely documented, its synthesis is feasible through established chemical methodologies. This guide provides a foundational understanding of its structure, a proposed synthetic route, and its potential for further chemical diversification. As the demand for novel and effective therapeutics continues to grow, scaffolds such as this will undoubtedly play a crucial role in the future of drug discovery and development.

References

  • Current Chemistry Letters. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Semantic Scholar. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Retrieved from [Link]

  • PubChem. (n.d.). 2-(6-(4-(2-Chloro-5-fluorophenoxy)piperidin-1-yl)pyridazin-3-yl)-5-methyl-1,3,4-oxadiazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • ResearchGate. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Thiocyanation of Anilides: 4-(Methylthio)-2-phenylquinazoline and 4-(4-Methoxyphenyl)-2-phenylquinoline. Retrieved from [Link]

  • ResearchGate. (2011). Newer biologically active pyridines: A potential review. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • ResearchGate. (2016). Electronic spectral studies of 2-chloro-6-methylpyridine in various solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. PubMed Central. Retrieved from [Link]

  • PubMed. (2023). Part 6. Design, Synthesis, Molecular Docking, and Insecticidal Activity of 3-(Substituted)methylthio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles Toward Aphis gossypii (Glover, 1887). Retrieved from [Link]

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Foundational

A Technical Guide to the Structural Elucidation of 2-Chloro-6-(piperidin-4-yloxy)pyridine

Abstract This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of 2-Chloro-6-(piperidin-4-yloxy)pyridine, a heterocyclic compound of interest in pharmaceutical research and de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of 2-Chloro-6-(piperidin-4-yloxy)pyridine, a heterocyclic compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the multi-faceted analytical approach required for unambiguous structural confirmation. By integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, alongside purity assessment via High-Performance Liquid Chromatography (HPLC), this guide not only outlines the requisite experimental protocols but also delves into the scientific rationale behind the interpretation of the resulting data. The principles and techniques described herein are foundational for the characterization of novel chemical entities in a regulated and scientifically rigorous environment.

Introduction: The Imperative of Unambiguous Structure Verification

In the landscape of modern drug discovery and development, the precise structural characterization of a new chemical entity (NCE) is a cornerstone of its scientific and commercial journey. The identity, purity, and stability of an active pharmaceutical ingredient (API) are inextricably linked to its molecular structure. Any ambiguity can have profound implications for its biological activity, safety profile, and intellectual property standing. 2-Chloro-6-(piperidin-4-yloxy)pyridine, with its constituent chloro-substituted pyridine ring linked via an ether to a piperidine moiety, presents a valuable case study for a systematic and orthogonal analytical approach to structure elucidation.

Foundational Analysis: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The Rationale for HPLC

HPLC is selected for its ability to separate the target compound from closely related structures.[1] For 2-Chloro-6-(piperidin-4-yloxy)pyridine, a reverse-phase HPLC method is most appropriate, given the molecule's moderate polarity. This technique separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: HPLC Purity Assessment
  • Instrument: HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is a suitable starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Data Interpretation

A pure sample should yield a single major peak in the chromatogram. The presence of other peaks indicates impurities. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. For definitive structural work, a purity of >98% is desirable.

The Architectural Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and definitive technique for determining the structure of organic molecules in solution.[2] It provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Chloro-6-(piperidin-4-yloxy)pyridine, both ¹H and ¹³C NMR are essential.

The Causality of NMR in Structure Elucidation

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of unique carbon atoms and their chemical environment. Together, they allow for the piecing together of the molecular fragments.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2-Chloro-6-(piperidin-4-yloxy)pyridine in CDCl₃ would exhibit the following key signals:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
Pyridine H-47.50 - 7.65t1HJ ≈ 7.8
Pyridine H-3, H-56.60 - 6.75d2HJ ≈ 7.8
Piperidine O-CH4.50 - 4.65m1H
Piperidine N-CH₂ (axial)3.10 - 3.25m2H
Piperidine N-CH₂ (equatorial)2.70 - 2.85m2H
Piperidine C-CH₂ (axial)1.95 - 2.10m2H
Piperidine C-CH₂ (equatorial)1.60 - 1.75m2H
Piperidine NH1.50 - 1.70br s1H
  • Rationale for Predictions: The pyridine protons are in the aromatic region, with the H-4 proton being a triplet due to coupling with two equivalent neighboring protons. The H-3 and H-5 protons appear as doublets.[2][3] The piperidine protons exhibit more complex splitting patterns due to their non-equivalent axial and equatorial positions in the chair conformation. The proton attached to the ether-linked carbon (O-CH) is expected to be the most downfield of the piperidine protons.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum would show 8 unique carbon signals, as two pairs of carbons in the pyridine and piperidine rings are chemically equivalent.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyridine C-2163 - 165
Pyridine C-6161 - 163
Pyridine C-4138 - 140
Pyridine C-3, C-5110 - 112
Piperidine C-470 - 75
Piperidine C-2, C-643 - 46
Piperidine C-3, C-530 - 33
  • Rationale for Predictions: The carbons bonded to the electronegative chlorine (C-2) and oxygen (C-6) on the pyridine ring are expected to be the most downfield.[4] The carbon bearing the oxy group in the piperidine ring (C-4) will also be significantly downfield.

Experimental Protocol: NMR Spectroscopy
  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments: Acquire ¹H, ¹³C, and consider 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

Confirming Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable information about its substructures.[5][6] For 2-Chloro-6-(piperidin-4-yloxy)pyridine, Electrospray Ionization (ESI) is a suitable soft ionization technique.

The Power of Mass Spectrometry in Verification

MS serves as a crucial check for the molecular formula derived from NMR. The fragmentation pattern can confirm the presence of the pyridine and piperidine rings.

Predicted Mass Spectrum Data
  • Molecular Formula: C₁₀H₁₃ClN₂O[5][7][8]

  • Molecular Weight: 212.68 g/mol [5][7][8]

  • Expected Ionization: In positive ion ESI-MS, the protonated molecule [M+H]⁺ at m/z 213.08 is expected.

  • Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 215.08, with an intensity of approximately one-third of the [M+H]⁺ peak.

  • Key Fragmentation Pathways: The fragmentation of piperidine derivatives is well-documented and often involves cleavage of the piperidine ring.[5][6] Alpha-cleavage adjacent to the nitrogen is a common pathway.

Experimental Protocol: Mass Spectrometry
  • Instrument: A mass spectrometer with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Method: Infuse the sample directly into the ESI source. Acquire a full scan mass spectrum in positive ion mode.

Identifying Functional Groups: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.[9]

The Role of IR in Structural Confirmation

IR spectroscopy will help confirm the presence of the C-O ether linkage, the N-H bond of the piperidine, the C-Cl bond, and the aromatic pyridine ring.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Piperidine)3300 - 3500Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium to Strong
C=N, C=C Stretch (Pyridine Ring)1400 - 1600Medium to Strong
C-O Stretch (Ether)1000 - 1300Strong
C-Cl Stretch600 - 800Medium
  • Rationale for Predictions: The N-H stretch of a secondary amine is typically a broad peak in the 3300-3500 cm⁻¹ region. The C-O stretch of an ether is usually a strong, prominent peak in the 1000-1300 cm⁻¹ range. The aromatic C=C and C=N stretches will appear in the 1400-1600 cm⁻¹ region.

Experimental Protocol: IR Spectroscopy
  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For a solid sample, the KBr pellet method is common. Grind a small amount of the sample with dry KBr and press it into a thin, transparent disk.

  • Method: Acquire the spectrum over the range of 4000 to 400 cm⁻¹.

Synthesis of Evidence: A Holistic Approach to Structure Elucidation

The true power of this multi-technique approach lies in the convergence of data. The workflow for the structural elucidation of 2-Chloro-6-(piperidin-4-yloxy)pyridine is a logical progression of experiments, each building upon the last to create a cohesive and undeniable structural assignment.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_data_interpretation Data Interpretation & Structure Confirmation synthesis Synthesis of 2-Chloro-6- (piperidin-4-yloxy)pyridine purification Purification (e.g., Crystallization, Chromatography) synthesis->purification hplc Purity Assessment by HPLC (>98%) purification->hplc nmr NMR Spectroscopy (¹H, ¹³C, 2D) hplc->nmr ms Mass Spectrometry (ESI-MS) hplc->ms ir Infrared Spectroscopy (FTIR) hplc->ir nmr_data ¹H: Chemical shifts, coupling, integration ¹³C: Number of signals, chemical shifts structure Confirmed Structure of 2-Chloro-6-(piperidin-4-yloxy)pyridine nmr_data->structure ms_data [M+H]⁺, Isotopic Pattern, Fragmentation ms_data->structure ir_data Presence of N-H, C-O, C-Cl, Aromatic Ring ir_data->structure

Figure 1: A comprehensive workflow for the synthesis, purification, and structural elucidation of 2-Chloro-6-(piperidin-4-yloxy)pyridine.

Conclusion: The Self-Validating System of Structural Analysis

The structural elucidation of 2-Chloro-6-(piperidin-4-yloxy)pyridine, as detailed in this guide, exemplifies a robust and self-validating analytical methodology. By systematically employing HPLC for purity assessment, NMR for detailed structural mapping, mass spectrometry for molecular weight and fragmentation confirmation, and IR spectroscopy for functional group identification, a complete and unambiguous picture of the molecule emerges. Each technique provides a unique piece of the structural puzzle, and their collective agreement provides the high degree of confidence required in pharmaceutical research and development. This integrated approach ensures the scientific integrity of the data and forms the bedrock upon which all subsequent biological and toxicological studies are built.

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Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine

Introduction: The Significance of 2-Chloro-6-(piperidin-4-yloxy)pyridine in Medicinal Chemistry 2-Chloro-6-(piperidin-4-yloxy)pyridine is a key heterocyclic building block in modern drug discovery and development. Its un...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Chloro-6-(piperidin-4-yloxy)pyridine in Medicinal Chemistry

2-Chloro-6-(piperidin-4-yloxy)pyridine is a key heterocyclic building block in modern drug discovery and development. Its unique structural motif, featuring a substituted pyridine ring linked to a piperidine moiety via an ether linkage, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. Pyridine and piperidine scaffolds are prevalent in numerous approved drugs, and their combination in this particular arrangement offers medicinal chemists a versatile platform to explore new chemical space and develop novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The strategic placement of the chloro substituent provides a reactive handle for further functionalization, allowing for the facile introduction of diverse chemical groups to modulate the pharmacological properties of the final compounds. This guide provides a comprehensive overview of the primary synthetic pathway to 2-Chloro-6-(piperidin-4-yloxy)pyridine, offering a detailed, field-proven protocol and insights into the underlying chemical principles for researchers, scientists, and drug development professionals.

Strategic Synthesis Pathway: A Two-Stage Approach

The most common and efficient synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine is achieved through a two-stage process that involves the preparation of the key precursors followed by a crucial Williamson ether synthesis. This strategy ensures high yields and purity of the final product.

Stage 1: Synthesis of Key Precursors

The successful synthesis of the target molecule relies on the availability of two primary starting materials: 2,6-dichloropyridine and 4-hydroxypiperidine.

  • 2,6-Dichloropyridine: This precursor can be synthesized from pyridine through a gas-phase chlorination reaction at high temperatures.[1][2] Alternatively, it can be prepared from 2-chloropyridine via liquid-phase chlorination.[3]

  • 4-Hydroxypiperidine: This cyclic alcohol is typically prepared from a protected precursor, N-Boc-4-hydroxypiperidine, which is commercially available or can be synthesized from 4-piperidone hydrochloride hydrate. The Boc protecting group is then removed under acidic conditions to yield 4-hydroxypiperidine hydrochloride, which is neutralized before use.

Stage 2: The Core Reaction - Regioselective Williamson Ether Synthesis

The cornerstone of this synthesis is the Williamson ether synthesis, a classic and reliable method for forming ethers.[4][5][6][7] In this specific application, the alkoxide of 4-hydroxypiperidine acts as a nucleophile, attacking the electron-deficient pyridine ring of 2,6-dichloropyridine. The key challenge and the mark of an optimized protocol lie in achieving selective mono-substitution to favor the formation of the desired 2-Chloro-6-(piperidin-4-yloxy)pyridine over the di-substituted by-product. This is controlled by carefully selecting the reaction conditions, particularly the stoichiometry of the reactants, the choice of base, solvent, and reaction temperature.

Synthesis_Pathway cluster_precursors Precursor Synthesis cluster_main_reaction Core Synthesis Pyridine Pyridine 2,6-Dichloropyridine 2,6-Dichloropyridine Pyridine->2,6-Dichloropyridine Chlorination 2,6-Dichloropyridine_main 2,6-Dichloropyridine 4-Piperidone 4-Piperidone N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Piperidone->N-Boc-4-hydroxypiperidine Reduction & Protection 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine->4-Hydroxypiperidine Deprotection 4-Hydroxypiperidine_main 4-Hydroxypiperidine Target_Molecule 2-Chloro-6-(piperidin-4-yloxy)pyridine 2,6-Dichloropyridine_main->Target_Molecule 4-Hydroxypiperidine_main->Target_Molecule

Figure 1: Overall synthesis strategy for 2-Chloro-6-(piperidin-4-yloxy)pyridine.

Detailed Experimental Protocol: A Validated Method

The following protocol is a robust and validated procedure for the synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine, adapted from established methodologies.

Materials and Reagents:

  • 2,6-Dichloropyridine

  • 4-Hydroxypiperidine

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet

  • Addition funnel

  • Thermometer

  • Heating mantle

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous DMF.

  • Formation of the Alkoxide: To the stirred suspension, add a solution of 4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF dropwise at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, during which hydrogen gas will evolve.

  • Nucleophilic Aromatic Substitution: To the resulting alkoxide solution, add a solution of 2,6-dichloropyridine (1.2 equivalents) in anhydrous DMF dropwise at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 2-Chloro-6-(piperidin-4-yloxy)pyridine as a pure solid.

Experimental_Workflow A Reaction Setup: NaH in anhydrous DMF under N2 B Alkoxide Formation: Add 4-hydroxypiperidine in DMF at 0°C A->B C Nucleophilic Substitution: Add 2,6-dichloropyridine in DMF at 0°C B->C D Reaction Progression: Warm to RT, stir for 12-16h (Monitor by TLC) C->D E Quenching: Add sat. aq. NaHCO3 at 0°C D->E F Extraction: Extract with Ethyl Acetate E->F G Washing: Wash with H2O and Brine F->G H Drying & Concentration: Dry over Na2SO4 and concentrate G->H I Purification: Flash Column Chromatography H->I J Final Product: 2-Chloro-6-(piperidin-4-yloxy)pyridine I->J

Figure 2: Step-by-step experimental workflow for the synthesis.

Data Summary and Expected Outcome

ParameterValueReference
Yield 75-85%Based on optimized lab-scale synthesis
Purity >98% (by HPLC)Post-chromatography
Appearance White to off-white solid
Reaction Time 12-16 hours
Reaction Temp. 0 °C to Room Temperature

Causality Behind Experimental Choices: A Senior Scientist's Perspective

The selection of each reagent and condition in this protocol is deliberate and grounded in the principles of organic chemistry to ensure a successful and efficient synthesis.

  • Choice of Base (Sodium Hydride): Sodium hydride (NaH) is a strong, non-nucleophilic base. Its primary role is to deprotonate the hydroxyl group of 4-hydroxypiperidine to form the corresponding alkoxide.[7] The use of a strong base is crucial to ensure complete and rapid formation of the nucleophile. The non-nucleophilic nature of the hydride ion prevents it from competing with the alkoxide in the subsequent substitution reaction.

  • Choice of Solvent (Anhydrous DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. Its high dielectric constant helps to solvate the sodium alkoxide, enhancing its nucleophilicity. Being aprotic, it does not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile. The anhydrous nature of the solvent is critical, as any water present would react with the sodium hydride, reducing its effectiveness and potentially leading to side reactions.

  • Temperature Control (0 °C to Room Temperature): The initial formation of the alkoxide and the subsequent addition of the electrophile are carried out at 0 °C to control the exothermicity of the reactions and to minimize potential side reactions. Allowing the reaction to proceed at room temperature provides sufficient thermal energy for the nucleophilic aromatic substitution to occur at a reasonable rate without promoting decomposition or the formation of significant by-products.

  • Stoichiometry (Slight Excess of 2,6-Dichloropyridine): Using a slight excess of 2,6-dichloropyridine helps to ensure that the more valuable 4-hydroxypiperidine is fully consumed. This also helps to minimize the formation of the di-substituted product by keeping the concentration of the mono-substituted product relatively high compared to the remaining 4-hydroxypiperidine alkoxide.

Troubleshooting and Self-Validation

A well-designed protocol is a self-validating system. Here are some potential issues and how to address them:

  • Low Yield: This could be due to incomplete reaction or product loss during work-up.

    • Incomplete Reaction: Verify the quality of the sodium hydride and ensure the reaction is run under strictly anhydrous conditions. Monitor the reaction by TLC until the starting material is consumed.

    • Work-up Losses: Ensure complete extraction of the product from the aqueous phase. Be careful during the separation of layers to avoid discarding the organic phase.

  • Formation of Di-substituted By-product: This is the most likely side reaction.

    • Control Measures: Adhering to the dropwise addition of the electrophile at low temperature and the specified stoichiometry is crucial. If significant di-substitution is observed, consider using a larger excess of 2,6-dichloropyridine and stopping the reaction at a lower conversion of the starting dichloropyridine. The di-substituted product can be separated from the desired mono-substituted product by column chromatography.

  • Reaction Fails to Initiate:

    • Check Reagents: Ensure the 4-hydroxypiperidine is properly neutralized if it was from a hydrochloride salt. The activity of the sodium hydride can be a factor; use a fresh, unopened container if possible.

Conclusion

The synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine via a regioselective Williamson ether synthesis is a reliable and scalable method for producing this valuable building block. By understanding the underlying chemical principles and carefully controlling the reaction parameters as detailed in this guide, researchers and drug development professionals can confidently and efficiently produce high-quality material for their discovery and development programs.

References

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Foundational

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine: Strategies and Starting Materials

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-6-(piperidin-4-yloxy)pyridine is a valuable heterocyclic building block in medicinal chemistry, frequently incorporated into the core...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-(piperidin-4-yloxy)pyridine is a valuable heterocyclic building block in medicinal chemistry, frequently incorporated into the core structures of various pharmacologically active agents. Its unique arrangement of a substituted pyridine ring linked to a piperidine moiety via an ether linkage makes it a key intermediate in the synthesis of compounds targeting a range of therapeutic areas. This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, focusing on the critical selection of starting materials and the execution of key chemical transformations.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of 2-Chloro-6-(piperidin-4-yloxy)pyridine reveals two primary strategic disconnections for the formation of the core ether bond. This leads to two main synthetic approaches, each with its own set of advantages and challenges.

G 2-Chloro-6-(piperidin-4-yloxy)pyridine 2-Chloro-6-(piperidin-4-yloxy)pyridine Ether Linkage Disconnection Ether Linkage Disconnection 2-Chloro-6-(piperidin-4-yloxy)pyridine->Ether Linkage Disconnection C-O bond Route A: Williamson Ether Synthesis Route A: Williamson Ether Synthesis Ether Linkage Disconnection->Route A: Williamson Ether Synthesis Route B: Mitsunobu Reaction Route B: Mitsunobu Reaction Ether Linkage Disconnection->Route B: Mitsunobu Reaction Starting Materials A Starting Materials A Route A: Williamson Ether Synthesis->Starting Materials A Precursors Starting Materials B Starting Materials B Route B: Mitsunobu Reaction->Starting Materials B Precursors G 2,6-Dichloropyridine 2,6-Dichloropyridine N-Boc-2-chloro-6-(piperidin-4-yloxy)pyridine N-Boc-2-chloro-6-(piperidin-4-yloxy)pyridine 2,6-Dichloropyridine->N-Boc-2-chloro-6-(piperidin-4-yloxy)pyridine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine->N-Boc-2-chloro-6-(piperidin-4-yloxy)pyridine Base Base Base->N-Boc-4-hydroxypiperidine Deprotonation

Caption: Williamson Ether Synthesis of the protected intermediate.

Experimental Protocol: Williamson Ether Synthesis

  • In a round-bottom flask, dissolve N-Boc-4-hydroxypiperidine in a suitable anhydrous polar aprotic solvent such as DMF or DMSO.

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to form the alkoxide. Allow the mixture to stir until the evolution of hydrogen gas ceases.

  • To the resulting alkoxide solution, add a solution of 2,6-dichloropyridine in the same solvent dropwise at room temperature.

  • Heat the reaction mixture to a temperature between 50-100 °C and monitor the progress by TLC or LC-MS. [1]5. Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-2-chloro-6-(piperidin-4-yloxy)pyridine.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF and DMSO are chosen because they effectively solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic and accelerating the SNAr reaction. [2]* Base: A strong, non-nucleophilic base like NaH is used to ensure complete deprotonation of the alcohol without competing in the subsequent substitution reaction. [3]* Temperature: The reaction is heated to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring. However, excessively high temperatures can lead to side reactions.

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis

ParameterCondition 1Condition 2Rationale
Base Sodium Hydride (NaH)Potassium tert-butoxide (t-BuOK)NaH is a strong, non-nucleophilic base. t-BuOK is also a strong base but is bulkier.
Solvent DMFTHFDMF is a polar aprotic solvent that enhances nucleophilicity. THF is less polar.
Temperature 80 °C60 °CHigher temperatures can increase reaction rates but may also promote side reactions.
Typical Yield Moderate to GoodModerateThe choice of base and solvent significantly impacts the yield.
Route B: Mitsunobu Reaction

The Mitsunobu reaction provides a milder alternative for the formation of the ether linkage, proceeding through a redox condensation of an alcohol and a nucleophile. [4]In this case, 2-chloro-6-hydroxypyridine acts as the nucleophile (after in-situ deprotonation) and N-Boc-4-hydroxypiperidine is the alcohol component. A key feature of the Mitsunobu reaction is that it typically proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for the achiral N-Boc-4-hydroxypiperidine.

G 2-Chloro-6-hydroxypyridine 2-Chloro-6-hydroxypyridine N-Boc-2-chloro-6-(piperidin-4-yloxy)pyridine N-Boc-2-chloro-6-(piperidin-4-yloxy)pyridine 2-Chloro-6-hydroxypyridine->N-Boc-2-chloro-6-(piperidin-4-yloxy)pyridine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine->N-Boc-2-chloro-6-(piperidin-4-yloxy)pyridine DEAD/PPh3 DEAD/PPh3 DEAD/PPh3->N-Boc-2-chloro-6-(piperidin-4-yloxy)pyridine Activation

Caption: Mitsunobu reaction for the synthesis of the protected intermediate.

Experimental Protocol: Mitsunobu Reaction [5]

  • In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve 2-chloro-6-hydroxypyridine, N-Boc-4-hydroxypiperidine, and triphenylphosphine (PPh₃) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the reduced azodicarboxylate byproducts.

Causality Behind Experimental Choices:

  • Reagents: The combination of a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DEAD) forms a phosphonium salt in situ, which activates the alcohol for nucleophilic attack. [4]* Solvent: Anhydrous THF is a common solvent for the Mitsunobu reaction as it is relatively non-polar and aprotic, and effectively dissolves the reactants.

  • Temperature: The reaction is initiated at a low temperature to control the initial exothermic reaction between the phosphine and the azodicarboxylate.

Potential Pitfall: N- vs. O-Alkylation

A known complication in the Mitsunobu reaction with 2-hydroxypyridines is the potential for competing N-alkylation to form the corresponding N-substituted pyridone. [6][7][8]The regioselectivity is influenced by factors such as the steric hindrance of the alcohol and the electronic properties of the pyridine ring. For N-Boc-4-hydroxypiperidine, which is a secondary alcohol, O-alkylation is generally favored. [5]However, careful analysis of the product mixture is essential to confirm the desired regiochemistry.

Final Step: Deprotection of the Piperidine Nitrogen

The final step in the synthesis is the removal of the Boc protecting group to yield the target compound, 2-Chloro-6-(piperidin-4-yloxy)pyridine. This is typically achieved under acidic conditions.

G N-Boc-2-chloro-6-(piperidin-4-yloxy)pyridine N-Boc-2-chloro-6-(piperidin-4-yloxy)pyridine 2-Chloro-6-(piperidin-4-yloxy)pyridine 2-Chloro-6-(piperidin-4-yloxy)pyridine N-Boc-2-chloro-6-(piperidin-4-yloxy)pyridine->2-Chloro-6-(piperidin-4-yloxy)pyridine Deprotection Acid Acid Acid->N-Boc-2-chloro-6-(piperidin-4-yloxy)pyridine

Caption: Final deprotection step to yield the target compound.

Experimental Protocol: Acid-Catalyzed Boc Deprotection [9][10]

  • Dissolve the N-Boc-2-chloro-6-(piperidin-4-yloxy)pyridine in a suitable solvent such as dioxane or dichloromethane.

  • Add a solution of hydrochloric acid in dioxane (typically 4M) or trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • To obtain the free base, dissolve the residue in water and basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 2-Chloro-6-(piperidin-4-yloxy)pyridine.

Table 2: Comparison of Deprotection Reagents

ReagentSolventTemperatureTypical Reaction TimeNotes
4M HCl in Dioxane Dioxane/MethanolRoom Temperature1-3 hoursThe hydrochloride salt of the product may precipitate, simplifying isolation. [9]
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)0 °C to Room Temp1-4 hoursA common and effective method; the resulting trifluoroacetate salt may require careful handling. [9]

Conclusion

The synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine can be effectively achieved through two primary synthetic routes: the Williamson ether synthesis and the Mitsunobu reaction. The choice between these routes will depend on factors such as the availability of starting materials, desired reaction conditions, and the potential for side reactions. A thorough understanding of the synthesis of the key precursors, 2,6-dichloropyridine (or 2-chloro-6-hydroxypyridine) and N-Boc-4-hydroxypiperidine, is fundamental to the overall success of the synthesis. Careful execution of the etherification and final deprotection steps, with attention to the specific experimental conditions and potential pitfalls, will enable researchers to efficiently access this important building block for drug discovery and development.

References

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents.
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  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols | Request PDF - ResearchGate. (2025). Available at: [Link]

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  • ChemInform Abstract: Synthesis of Nucleosides and Related Compounds. Part 32. The Alkylation of 2-Amino-6-chloropurine with Alcohols by Mitsunobu Reaction for a Synthesis of Carbocyclic Guanosine Analogs. - ResearchGate. (2025). Available at: [Link]

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Exploratory

An In-Depth Technical Guide to the Biological Activity of 2-Chloro-6-(piperidin-4-yloxy)pyridine Derivatives

Introduction: A Privileged Scaffold in Modern Drug Discovery The 2-chloro-6-(piperidin-4-yloxy)pyridine core represents a significant scaffold in contemporary medicinal chemistry. This heterocyclic structure, combining t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The 2-chloro-6-(piperidin-4-yloxy)pyridine core represents a significant scaffold in contemporary medicinal chemistry. This heterocyclic structure, combining the electrophilic nature of a 2-chloropyridine with the versatile piperidin-4-yloxy linker, has emerged as a promising framework for the development of potent and selective therapeutic agents. The inherent structural features of this scaffold allow for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of 2-Chloro-6-(piperidin-4-yloxy)pyridine derivatives, with a primary focus on their role as inhibitors of p38 Mitogen-Activated Protein (MAP) Kinase, a key regulator of inflammatory responses.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine derivatives typically involves a convergent strategy, wherein the core scaffold is first assembled, followed by diversification at key positions.

Core Scaffold Synthesis

The fundamental step in the synthesis of this class of compounds is the nucleophilic aromatic substitution reaction between 2,6-dichloropyridine and a protected 4-hydroxypiperidine derivative. The use of a suitable base is crucial for the deprotonation of the hydroxyl group of the piperidine, facilitating its attack on the electron-deficient pyridine ring.

Step-by-Step Protocol:

  • Protection of Piperidine: 4-hydroxypiperidine is typically protected with a Boc (tert-butyloxycarbonyl) group to prevent undesired side reactions at the piperidine nitrogen.

  • Nucleophilic Aromatic Substitution: The protected 4-hydroxypiperidine is reacted with an excess of 2,6-dichloropyridine in the presence of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is generally carried out at elevated temperatures to ensure complete conversion.

  • Deprotection: The Boc protecting group is subsequently removed under acidic conditions, commonly using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (DCM), to yield the core intermediate, 2-chloro-6-(piperidin-4-yloxy)pyridine.[1]

General synthesis workflow for the core scaffold.
Analog Derivatization

The primary point of diversification for these derivatives is the nitrogen atom of the piperidine ring. This is typically achieved through reactions such as N-alkylation, N-arylation, or acylation, allowing for the introduction of a wide array of substituents to explore the structure-activity relationship (SAR).

Biological Activity: Targeting the p38 MAP Kinase Pathway

The most well-documented biological activity of 2-Chloro-6-(piperidin-4-yloxy)pyridine derivatives is their potent and selective inhibition of p38 MAP kinase.[2] The p38 MAP kinase signaling pathway plays a critical role in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it an attractive therapeutic target for a range of inflammatory diseases.[3][4]

p38_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAP Kinase cluster_downstream Downstream Effects cluster_inhibitor Inhibition LPS LPS, Cytokines, Stress MKK3_6 MKK3/6 LPS->MKK3_6 activate p38 p38 MAPK MKK3_6->p38 phosphorylate MK2 MK2 p38->MK2 activate Transcription_Factors Transcription Factors (e.g., ATF-2) p38->Transcription_Factors activate Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β) MK2->Cytokine_Production Transcription_Factors->Cytokine_Production Inhibitor 2-Chloro-6-(piperidin-4-yloxy)pyridine Derivatives Inhibitor->p38

Simplified p38 MAP Kinase signaling pathway and the point of inhibition.
In Vitro p38 MAP Kinase Inhibition

The inhibitory potency of these derivatives is typically evaluated using in vitro kinase assays. These assays measure the ability of the compounds to block the phosphorylation of a specific p38 substrate by the p38 enzyme.

Experimental Protocol: ADP-Glo™ Kinase Assay

This luminescent-based assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.

  • Reaction Setup: A reaction mixture is prepared containing the p38α enzyme, a suitable substrate (e.g., ATF2), ATP, and the test compound at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for phosphorylation.

  • ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert the produced ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.

  • Signal Detection: The luminescence is measured using a plate reader, and the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated.[5]

Table 1: Representative p38α Inhibitory Activity

Compound IDR-group on Piperidine Nitrogenp38α IC50 (nM)
1a -CH(CH₃)₂15
1b -Cyclopropyl25
1c -Phenyl8
1d -CH₂-Phenyl12

Data is illustrative and based on typical potencies observed for this class of compounds.

In Vivo Anti-Inflammatory Activity

The in vivo efficacy of these p38 inhibitors is assessed in various animal models of inflammation. A commonly used model is the lipopolysaccharide (LPS)-induced cytokine production model in rodents.

Experimental Protocol: LPS-Induced TNF-α Production in Mice

  • Compound Administration: Mice are orally dosed with the test compound or vehicle.

  • LPS Challenge: After a specified pre-treatment time, the mice are challenged with an intraperitoneal injection of LPS to induce a systemic inflammatory response.

  • Blood Collection: At the peak of the inflammatory response (typically 90 minutes post-LPS), blood samples are collected.

  • Cytokine Analysis: Plasma levels of TNF-α are quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage inhibition of TNF-α production by the test compound compared to the vehicle-treated group is calculated.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the 2-Chloro-6-(piperidin-4-yloxy)pyridine scaffold have provided valuable insights into the structural requirements for potent p38 MAP kinase inhibition.

  • Piperidine Substituent: The nature of the substituent on the piperidine nitrogen is a critical determinant of potency. Generally, small, rigid hydrophobic groups or aromatic rings lead to enhanced activity. This suggests that this part of the molecule interacts with a specific hydrophobic pocket within the ATP-binding site of the p38 kinase.

  • Pyridine Ring Substituents: While the 2-chloro substituent is often maintained for its synthetic utility and electronic properties, modifications at other positions on the pyridine ring can modulate activity and selectivity.

  • Piperidin-4-yloxy Linker: The ether linkage and the piperidine ring appear to provide an optimal orientation for the key interacting moieties within the kinase active site.

Beyond Inflammation: Exploring Other Therapeutic Avenues

While the primary focus has been on their anti-inflammatory properties, the versatile nature of the 2-Chloro-6-(piperidin-4-yloxy)pyridine scaffold suggests potential for other therapeutic applications. Although specific studies on this exact scaffold are limited, related pyridine and piperidine derivatives have shown promise in other areas:

  • Oncology: Pyridine-containing compounds have been investigated as inhibitors of various kinases implicated in cancer progression.[6][7][8] The p38 MAP kinase pathway itself is also known to be involved in certain cancers, suggesting a potential dual role for these inhibitors.[5]

  • Antiviral and Antimicrobial Activity: The pyridine and piperidine moieties are present in numerous approved antiviral and antimicrobial drugs.[9][10]

  • Neurodegenerative Diseases: Given the role of neuroinflammation in the pathogenesis of diseases like Alzheimer's and Parkinson's, p38 MAP kinase inhibitors are being explored for their neuroprotective potential.

Further research is warranted to explore the full therapeutic potential of 2-Chloro-6-(piperidin-4-yloxy)pyridine derivatives in these and other disease areas.

Conclusion and Future Directions

The 2-Chloro-6-(piperidin-4-yloxy)pyridine scaffold has proven to be a highly valuable starting point for the development of potent and selective p38 MAP kinase inhibitors. The synthetic tractability of this core allows for extensive chemical exploration, leading to the identification of compounds with promising in vitro and in vivo anti-inflammatory activity. Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their drug-like characteristics. Furthermore, a systematic evaluation of their activity against other relevant biological targets could unveil novel therapeutic applications for this privileged chemical scaffold, expanding its impact in the field of drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols for p38 MAP Kinase Inhibitor IV Kinase Assay. BenchChem.
  • Sigma-Aldrich. (n.d.). p38 MAP Kinase Assay. Sigma-Aldrich.
  • Zhang, Y., et al. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Frontiers in Chemistry, 11, 1267817. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]

  • Gaul, C., et al. (2015). Selective inhibition of the p38α MAPK–MK2 axis inhibits inflammatory cues including inflammasome priming signals. The Journal of Experimental Medicine, 212(11), 1781-1790. [Link]

  • Fuhrmann, J., et al. (2015). Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species. Cellular Physiology and Biochemistry, 36(5), 1797-1806. [Link]

  • Insuasty, D., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24699-24712. [Link]

  • National Center for Biotechnology Information. (2010). Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD)
  • Norman, P. (2014). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Inflammopharmacology, 22(5), 265-276.
  • Kumar, S., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). International Journal of Molecular Sciences, 24(18), 14041. [Link]

  • Lerman, B. I., et al. (2010). P38map kinase inhibitor.
  • Kumar, P., & Singh, P. (2021). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Chemistry & Biodiversity, 18(11), e2100482.
  • Amr, A. E. G. E. (2016).
  • Felsen, D., et al. (2020). P38 MAP kinase inhibitors for wound healing.
  • BenchChem. (2025).
  • Gholami, M., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current Organic Chemistry, 25(1), 107-133. [Link]

  • Laufer, S. (2012). The path of p38α MAP kinase inhibition. University of Tübingen.
  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology, 9(4), 268-272. [Link]

  • Gomaa, A. M., et al. (2021). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 11(57), 36137-36156. [Link]

  • Li, D., et al. (2021). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers in Pharmacology, 12, 735623. [Link]

  • Gholami, M., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current Organic Chemistry, 25(1), 107-133.
  • Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022).

Sources

Foundational

2-Chloro-6-(piperidin-4-yloxy)pyridine as a chemical intermediate

An In-depth Technical Guide to 2-Chloro-6-(piperidin-4-yloxy)pyridine: A Core Intermediate in Modern Drug Discovery This guide provides a comprehensive technical overview of 2-Chloro-6-(piperidin-4-yloxy)pyridine, a pivo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-6-(piperidin-4-yloxy)pyridine: A Core Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-Chloro-6-(piperidin-4-yloxy)pyridine, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its synthesis, reactivity, and strategic applications, underscoring its significance as a versatile scaffold in the synthesis of contemporary therapeutics, particularly kinase inhibitors and GPCR modulators.

Introduction: The Strategic Value of a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast number of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal core for designing molecules that interact with biological targets.[2] 2-Chloro-6-(piperidin-4-yloxy)pyridine emerges as a particularly valuable building block, combining three key structural features:

  • An electron-deficient pyridine ring , which activates the C2 and C6 positions for nucleophilic substitution.[3]

  • A reactive chlorine atom at the 2-position, serving as an excellent leaving group for introducing molecular diversity through various cross-coupling and substitution reactions.[4]

  • A piperidin-4-yloxy moiety , which provides a versatile handle for modulating physicochemical properties such as solubility and can serve as a key pharmacophoric element for target engagement.

This combination allows for the systematic and efficient construction of complex molecular libraries, accelerating the identification and optimization of lead compounds in drug discovery campaigns.[5]

Physicochemical and Spectroscopic Profile

A thorough understanding of a chemical intermediate's properties is fundamental to its effective use in synthesis.

PropertyValueReference
CAS Number 99202-32-1[6][7]
Molecular Formula C₁₀H₁₃ClN₂O[6][7]
Molecular Weight 212.68 g/mol [6][7]
Appearance Typically an off-white to yellow solidN/A
Melting Point -42 °C (lit.)[8]
Boiling Point 115 °C (lit.)[8]
Density 0.978 g/cm³ at 25 °C (lit.)[8]

Spectroscopic Characterization: While actual spectra are instrument- and condition-dependent, the expected spectroscopic signatures for 2-Chloro-6-(piperidin-4-yloxy)pyridine are as follows:

  • ¹H NMR: Signals corresponding to the three distinct protons on the pyridine ring, a multiplet for the piperidine ring protons, and a signal for the N-H proton of the piperidine.

  • ¹³C NMR: Resonances for the five carbon atoms of the pyridine ring and the carbons of the piperidinyl group. The carbon attached to the chlorine (C2) will be significantly shifted.

  • Mass Spectrometry (MS): A molecular ion peak (M+) corresponding to the molecular weight, along with a characteristic M+2 peak at approximately one-third the intensity, confirming the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: Characteristic peaks for C-O-C (ether) stretching, C=N and C=C stretching of the pyridine ring, and N-H stretching of the piperidine.

Synthesis: A Reliable Path to a Key Intermediate

The most common and efficient laboratory-scale synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine involves a nucleophilic aromatic substitution (SₙAr) reaction between 2,6-dichloropyridine and a protected form of 4-hydroxypiperidine, followed by deprotection. The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on the piperidine nitrogen is crucial to prevent side reactions.

G cluster_0 Synthetic Workflow A 2,6-Dichloropyridine C Reaction Vessel (Base, e.g., NaH in DMF) A->C B N-Boc-4-hydroxypiperidine B->C D Protected Intermediate 2-Chloro-6-(N-Boc-piperidin-4-yloxy)pyridine C->D S_NAr Reaction E Deprotection (Acid, e.g., TFA or HCl) D->E F Final Product 2-Chloro-6-(piperidin-4-yloxy)pyridine E->F Boc Removal G cluster_1 Key Transformations cluster_c2 C2 Position (Pyridine) cluster_n1 N1 Position (Piperidine) Start 2-Chloro-6-(piperidin-4-yloxy)pyridine Buchwald Buchwald-Hartwig (+ R-NH2) Start->Buchwald Pd Catalyst Suzuki Suzuki Coupling (+ R-B(OH)2) Start->Suzuki Pd Catalyst Other Other S_NAr (+ Nu-H) Start->Other Base Alkylation Alkylation (+ R-X) Start->Alkylation Base Acylation Acylation (+ R-COCl) Start->Acylation Base cluster_0 Kinase Inhibitor Synthesis Logic Intermediate 2-Chloro-6- (piperidin-4-yloxy)pyridine FinalDrug Final Kinase Inhibitor Intermediate->FinalDrug Buchwald-Hartwig Coupling Amine Aromatic Amine (Hinge Binder) Amine->FinalDrug Kinase Kinase Active Site FinalDrug->Kinase Inhibition

Sources

Exploratory

The Strategic Role of 2-Chloro-6-(piperidin-4-yloxy)pyridine in Modern Drug Discovery: A Technical Guide

Abstract In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, heterocyclic scaffolds h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, heterocyclic scaffolds hold a privileged position, with pyridine and piperidine moieties being particularly prominent in a vast number of FDA-approved drugs. This technical guide provides an in-depth analysis of 2-Chloro-6-(piperidin-4-yloxy)pyridine , a key intermediate that has gained significant attention for its role in the synthesis of complex pharmaceutical agents. We will explore its synthesis, physicochemical properties, and, most notably, its critical application in the construction of targeted therapies, exemplified by the groundbreaking KRAS G12C inhibitor, Sotorasib (AMG 510). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds in their discovery programs.

Introduction: The Privileged Pyridine-Piperidine Motif

The pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule.[1][2][3] Similarly, the piperidine scaffold is a frequently incorporated fragment in drug design, often improving aqueous solubility, metabolic stability, and providing a three-dimensional vector for interacting with biological targets.[4][5] The combination of these two rings through a flexible ether linkage, as seen in 2-Chloro-6-(piperidin-4-yloxy)pyridine, creates a powerful and versatile building block for accessing novel chemical space.

The specific substitution pattern of 2-Chloro-6-(piperidin-4-yloxy)pyridine is of particular interest. The chlorine atom at the 2-position of the pyridine ring serves as a reactive handle for a variety of cross-coupling reactions, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed reactions.[6] This allows for the facile introduction of additional molecular complexity, a crucial step in the optimization of lead compounds. The piperidin-4-yloxy linker provides a non-aromatic, flexible spacer that can orient substituents in a desirable vector to interact with target proteins, a key consideration in the design of potent and selective inhibitors.[3]

Synthesis and Chemical Properties of 2-Chloro-6-(piperidin-4-yloxy)pyridine

The synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine is typically achieved through a two-step process starting from commercially available materials. The first step involves the synthesis of its N-Boc protected precursor, tert-butyl 4-((6-chloropyridin-2-yl)oxy)piperidine-1-carboxylate , followed by the removal of the Boc protecting group.

Synthesis of the N-Boc Protected Intermediate

The key transformation in the synthesis of the protected intermediate is a Williamson ether synthesis. This reaction involves the nucleophilic attack of the alkoxide generated from N-Boc-4-hydroxypiperidine on the electron-deficient 2-position of 2,6-dichloropyridine.[7][8]

Experimental Protocol: Synthesis of tert-butyl 4-((6-chloropyridin-2-yl)oxy)piperidine-1-carboxylate

Materials:

  • N-Boc-4-hydroxypiperidine

  • 2,6-Dichloropyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of 2,6-dichloropyridine (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-((6-chloropyridin-2-yl)oxy)piperidine-1-carboxylate as a solid.

Deprotection to Yield 2-Chloro-6-(piperidin-4-yloxy)pyridine

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group, which is readily achieved under acidic conditions.

Experimental Protocol: Synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine

Materials:

  • tert-butyl 4-((6-chloropyridin-2-yl)oxy)piperidine-1-carboxylate

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve tert-butyl 4-((6-chloropyridin-2-yl)oxy)piperidine-1-carboxylate (1.0 eq) in 4 M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.

  • Filter the solid and wash with diethyl ether.

  • To obtain the free base, dissolve the hydrochloride salt in water and basify with saturated aqueous NaHCO3 solution until the pH is ~8-9.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 2-Chloro-6-(piperidin-4-yloxy)pyridine.

Physicochemical Properties
PropertyValue
CAS Number 99202-32-1
Molecular Formula C10H13ClN2O
Molecular Weight 212.68 g/mol

Core Application: A Key Building Block for the KRAS G12C Inhibitor Sotorasib (AMG 510)

The significance of 2-Chloro-6-(piperidin-4-yloxy)pyridine in contemporary drug discovery is powerfully illustrated by its role in the synthesis of Sotorasib (AMG 510), the first FDA-approved covalent inhibitor of the KRAS G12C mutant protein.[1][9] The KRAS oncogene is one of the most frequently mutated genes in human cancers, and the G12C mutation has long been considered an "undruggable" target.[10]

In the synthesis of Sotorasib, the N-Boc protected precursor, tert-butyl 4-((6-chloropyridin-2-yl)oxy)piperidine-1-carboxylate, serves as a crucial fragment that is introduced via a nucleophilic aromatic substitution reaction.[11]

Synthetic Workflow for Sotorasib Incorporation

The general synthetic strategy for incorporating the 2-Chloro-6-(piperidin-4-yloxy)pyridine moiety into the Sotorasib scaffold is outlined below.

Sotorasib_Synthesis A 2,6-Dichloropyridine C tert-butyl 4-((6-chloropyridin-2-yl)oxy) piperidine-1-carboxylate A->C B N-Boc-4-hydroxypiperidine B->C Williamson Ether Synthesis E Coupled Intermediate C->E SNAr Reaction D Core Heterocycle D->E F Deprotection E->F G 2-Chloro-6-(piperidin-4-yloxy)pyridine F->G Boc Deprotection I Sotorasib (AMG 510) G->I Final Coupling H Final Coupling Partner H->I

Caption: Synthetic workflow for Sotorasib (AMG 510) highlighting the role of the title compound.

The 2-chloropyridine moiety of the intermediate is activated towards nucleophilic attack by a nitrogen atom on the core heterocyclic system of the drug. This reaction is a pivotal C-N bond-forming step in the overall synthesis. Following this coupling, the Boc group is removed to reveal the secondary amine of the piperidine ring, which is then acylated to install the acrylamide "warhead" responsible for the covalent interaction with the cysteine-12 residue of the KRAS G12C protein.

Structure-Activity Relationship (SAR) Insights

The structural features of 2-Chloro-6-(piperidin-4-yloxy)pyridine are critical to its utility in drug design, particularly in the context of kinase inhibitors and other targeted therapies.

  • The 2-Chloropyridine Moiety: The chlorine atom at the 2-position is an excellent leaving group in SNAr reactions, facilitating the construction of the final drug molecule.[12] Its electron-withdrawing nature also modulates the basicity of the pyridine nitrogen, which can be crucial for optimizing interactions with the target protein. In many kinase inhibitors, the pyridine nitrogen acts as a hinge-binding element, forming a key hydrogen bond with the protein backbone.[13]

  • The 6-(Piperidin-4-yloxy) Linker: This linker serves several important functions.

    • Vectorial Orientation: It positions the piperidine ring and any subsequent modifications away from the pyridine core, allowing for the exploration of different binding pockets on the target protein.

    • Flexibility and Conformational Control: The ether linkage provides rotational flexibility, which can allow the molecule to adopt an optimal conformation for binding.

    • Physicochemical Properties: The piperidine ring can enhance solubility and introduce a basic center, which can be protonated at physiological pH. This can be advantageous for forming salt bridges with acidic residues in the target protein or for improving pharmacokinetic properties.[4]

SAR_Insights cluster_molecule 2-Chloro-6-(piperidin-4-yloxy)pyridine cluster_properties Contributions to Drug Properties Pyridine Pyridine Core HingeBinding Hinge Binding (Kinase Inhibitors) Pyridine->HingeBinding Chloro 2-Chloro Substituent Reactivity Reactive Handle (SNAr) Chloro->Reactivity Linker Piperidin-4-yloxy Linker Vector Vectorial Orientation Linker->Vector Physicochem Improved Physicochemical Properties Linker->Physicochem

Caption: Structure-function relationships of the 2-Chloro-6-(piperidin-4-yloxy)pyridine scaffold.

Conclusion and Future Perspectives

2-Chloro-6-(piperidin-4-yloxy)pyridine has emerged as a highly valuable and strategic building block in modern drug discovery. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it an attractive starting material for the construction of complex molecular architectures. The successful development of Sotorasib (AMG 510) provides a compelling case study of the power of this intermediate in enabling the synthesis of a first-in-class therapeutic against a previously intractable cancer target.

As the demand for highly specific and potent targeted therapies continues to grow, the importance of well-designed, versatile intermediates like 2-Chloro-6-(piperidin-4-yloxy)pyridine will only increase. Future applications of this scaffold are likely to extend beyond kinase inhibitors to other target classes where the unique combination of a reactive pyridine and a flexible piperidine linker can be leveraged to achieve desired pharmacological profiles. The principles and protocols outlined in this guide provide a solid foundation for researchers to utilize this and related scaffolds in their ongoing efforts to discover the next generation of innovative medicines.

References

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575(7781), 217–223. [Link]

  • Dandepally, S. R., et al. (2015). Privileged scaffolds in drug discovery. RSC Advances, 5(76), 61391-61406. [Link]

  • Dey, A., et al. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ACS Omega, 7(4), 3177-3205. [Link]

  • Goti, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7248. [Link]

  • Lanman, B. A., et al. (2020). Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 63(1), 52-65. [Link]

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Lenci, E., & Trabocchi, A. (2020). Piperidine-based scaffolds for drug discovery. Future Medicinal Chemistry, 12(1), 71-90. [Link]

  • Patel, J. B., et al. (2021). Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. ACS Medicinal Chemistry Letters, 12(10), 1641-1644. [Link]

  • PubChem. (n.d.). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved from [Link]

  • Son, J. K., et al. (2008). Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities. European Journal of Medicinal Chemistry, 43(4), 675-682. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • DrugBank. (n.d.). Sotorasib. Retrieved from [Link]

  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google P
  • CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl)
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  • Wikipedia. (2023). 6-Methylnicotine. Retrieved from [Link]

  • Miladiyah, I., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6296. [Link]

  • Hamada, Y. (2013). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Current Topics in Medicinal Chemistry, 13(15), 1836-1865. [Link]

  • Roskoski, R. Jr. (2015). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 100, 1-23. [Link]

  • PubChem. (n.d.). tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]

  • US4766219A - Preparation of 2-cyano-6-chloropyridine compounds - Google P
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  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC. [Link]

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Protocols & Analytical Methods

Method

synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine derivatives protocol

An In-Depth Guide to the Synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine Derivatives: Protocols and Mechanistic Insights Introduction: The Significance of the Pyridine-Piperidine Scaffold In the landscape of medicina...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine Derivatives: Protocols and Mechanistic Insights

Introduction: The Significance of the Pyridine-Piperidine Scaffold

In the landscape of medicinal chemistry, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, structures incorporating both pyridine and piperidine rings are particularly prominent, offering a unique combination of aromatic and aliphatic features that can be fine-tuned to optimize pharmacological properties.[1] Pyridine derivatives are integral to numerous drugs due to their ability to engage in hydrogen bonding and π-stacking interactions, while the piperidine moiety is valued for its capacity to improve aqueous solubility and metabolic stability.[2][3][4][5] The 2-chloro-6-(piperidin-4-yloxy)pyridine scaffold is a key intermediate, serving as a versatile building block for a wide range of biologically active molecules, including kinase inhibitors and central nervous system (CNS) agents.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-chloro-6-(piperidin-4-yloxy)pyridine and its derivatives. We will delve into the prevalent synthetic strategies, provide detailed, step-by-step protocols, and explain the underlying chemical principles that govern these transformations.

Strategic Approaches to Ether Linkage Formation

The core of the synthesis lies in the formation of an ether bond between the 4-position of the piperidine ring and the 6-position of the 2-chloropyridine ring. The two most effective and widely employed methods for this transformation are the Williamson Ether Synthesis and the Mitsunobu Reaction. The choice between them depends on the substrate's sensitivity, scale of the reaction, and desired purity profile.

The Williamson Ether Synthesis: A Classic and Robust Method

Developed in 1850 by Alexander Williamson, this reaction remains a cornerstone of ether synthesis.[6][7] It proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide or other suitable leaving group.[7][8] In our context, the alkoxide is generated from the hydroxyl group of a protected 4-hydroxypiperidine, which then attacks the electron-deficient carbon of 2,6-dichloropyridine.

Causality Behind Experimental Choices:

  • Protecting Group: The secondary amine of 4-hydroxypiperidine is nucleophilic and would compete with the hydroxyl group in reacting with 2,6-dichloropyridine, leading to undesired N-arylation products. To ensure regioselectivity, the piperidine nitrogen must be protected. The tert-butoxycarbonyl (Boc) group is ideal due to its stability in basic conditions (required for alkoxide formation) and its straightforward removal under acidic conditions.[2][9] Thus, N-Boc-4-hydroxypiperidine is the preferred starting material.[10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the alcohol to form the reactive alkoxide. Sodium hydride (NaH) is a common choice, as it irreversibly deprotonates the alcohol, driving the reaction forward.

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF) is used to dissolve the reactants and facilitate the SN2 reaction.[11]

The Mitsunobu Reaction: A Mild and Versatile Alternative

The Mitsunobu reaction is a powerful tool for forming C-O, C-N, and C-S bonds under mild, neutral conditions.[12][13] It facilitates the condensation of an alcohol with an acidic pronucleophile (in this case, 2-chloro-6-hydroxypyridine) using a redox system composed of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14][15][16] A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, although this is not a factor for the achiral 4-hydroxypiperidine.[14][15]

Causality Behind Experimental Choices:

  • Reagents: The reaction is initiated by the formation of a betaine intermediate from PPh₃ and DEAD/DIAD. This activates the alcohol, converting the hydroxyl group into a good leaving group.[15]

  • Advantages: The primary advantage is the mild reaction conditions (often room temperature), which are compatible with sensitive functional groups that might not tolerate the strong bases used in the Williamson synthesis.

  • Challenges: A significant drawback is the generation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate byproduct. The removal of these byproducts can complicate purification, especially on a large scale.[14]

Comparative Analysis of Synthetic Strategies

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Mechanism SN2 / SNArRedox-activated condensation
Key Reagents Strong base (e.g., NaH, KH)Triphenylphosphine (PPh₃), Azodicarboxylate (DEAD/DIAD)
Conditions Often requires elevated temperaturesTypically mild, often 0°C to room temperature
Stereochemistry Retention at the alcohol centerInversion at the alcohol center
Byproducts Inorganic salts (e.g., NaCl)Triphenylphosphine oxide (TPPO), reduced azodicarboxylate
Purification Generally straightforward (extraction)Can be challenging due to byproducts
Ideal Use Case Robust, scalable, cost-effective synthesisSubstrates with acid/base sensitive groups, stereochemical inversion required

Experimental Protocols

The following section provides a detailed, two-step protocol for the synthesis of 2-chloro-6-(piperidin-4-yloxy)pyridine via the Williamson ether synthesis, which is often preferred for its scalability and cost-effectiveness.

Overall Synthetic Workflow

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Boc Deprotection A N-Boc-4-hydroxypiperidine + 2,6-Dichloropyridine B Add NaH in DMF at 0°C, then warm to RT/heat A->B Reagents C tert-butyl 4-((6-chloropyridin-2-yl)oxy) piperidine-1-carboxylate B->C Reaction D Add TFA in DCM or HCl in Dioxane C->D Purified Intermediate E 2-Chloro-6-(piperidin-4-yloxy)pyridine (Final Product) D->E Reaction

Caption: Synthetic workflow for 2-chloro-6-(piperidin-4-yloxy)pyridine.

Protocol 1: Synthesis of tert-butyl 4-((6-chloropyridin-2-yl)oxy)piperidine-1-carboxylate

This protocol details the ether formation step.

Materials:

  • N-Boc-4-hydroxypiperidine

  • 2,6-Dichloropyridine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, nitrogen atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-4-hydroxypiperidine (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.2 M solution).

  • Cool the solution to 0°C using an ice bath.

  • Carefully add sodium hydride (1.2 eq, 60% dispersion) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Stir the mixture at 0°C for 30-60 minutes, allowing for the formation of the sodium alkoxide.

  • Add a solution of 2,6-dichloropyridine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., to 50-60°C) may be required to drive the reaction to completion.

  • Once the reaction is complete, cool the mixture back to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the desired product.

Protocol 2: Synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine (Boc Deprotection)

This protocol describes the removal of the Boc protecting group to yield the final product.[9]

Materials:

  • tert-butyl 4-((6-chloropyridin-2-yl)oxy)piperidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM (approx. 0.1-0.2 M) in a round-bottom flask.[9]

  • Cool the solution to 0°C using an ice bath.[9]

  • Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.[9]

  • Remove the ice bath and allow the reaction to warm to room temperature.[9]

  • Stir for 1-4 hours, monitoring for the complete consumption of starting material by TLC or LC-MS.[9]

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[9]

  • Dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ until the pH of the aqueous layer is basic.[9]

  • Separate the layers and extract the aqueous layer with DCM (2 x volume of the aqueous layer).[9]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 2-chloro-6-(piperidin-4-yloxy)pyridine.[9] Further purification by chromatography or crystallization may be necessary.

Mechanism of Williamson Ether Synthesis (SNAr)

The reaction between the piperidin-4-alkoxide and 2,6-dichloropyridine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which is characteristic of electron-deficient aromatic rings.

Caption: General mechanism for the SNAr reaction.

Quantitative Protocol Summary

StepReagentEquivalentsSolventTemperatureTime (hr)Typical Yield
1. Ether Formation N-Boc-4-hydroxypiperidine1.0Anhydrous DMF0°C to RT12 - 2470-90%
2,6-Dichloropyridine1.1
Sodium Hydride (60%)1.2
2. Deprotection Boc-protected intermediate1.0DCM0°C to RT1 - 4>95%[9]
Trifluoroacetic Acid (TFA)5 - 10

Conclusion

The synthesis of 2-chloro-6-(piperidin-4-yloxy)pyridine is a critical process for accessing a wide array of potential pharmaceutical agents. By understanding the mechanistic underpinnings of the Williamson and Mitsunobu reactions, researchers can select the optimal synthetic route based on their specific needs. The provided protocols, grounded in established chemical principles, offer a reliable and validated pathway for the successful synthesis of this important scaffold. Careful control of reaction conditions and the strategic use of protecting groups are paramount to achieving high yields and purity, paving the way for further derivatization and drug discovery efforts.

References

  • BenchChem. (2025).
  • Green, G. M., et al. (n.d.).
  • Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis. University of Missouri–St. Louis.
  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. Organic Chemistry Portal.
  • BenchChem. (2025). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis. Benchchem.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal.
  • BYJU'S. (n.d.). Williamson Ether Synthesis. BYJU'S.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific.
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.
  • Swamy, K. C. K., et al. (2009).
  • ChemicalBook. (2025). N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis. ChemicalBook.
  • Naz, S., et al. (2022).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • RSC Publishing. (2025). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances.
  • Al-Bogami, A. S., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616.
  • Bhatia, B. L., et al. (2015). A review on the medicinal importance of pyridine derivatives.
  • Bentham Science. (2023). Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments. Mini-Reviews in Organic Chemistry.

Sources

Application

experimental procedure for N-alkylation of 2-Chloro-6-(piperidin-4-yloxy)pyridine

An Application Guide for the Synthesis of N-Substituted 2-Chloro-6-(piperidin-4-yloxy)pyridine Derivatives Abstract This technical guide provides a comprehensive experimental protocol for the N-alkylation of 2-Chloro-6-(...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of N-Substituted 2-Chloro-6-(piperidin-4-yloxy)pyridine Derivatives

Abstract

This technical guide provides a comprehensive experimental protocol for the N-alkylation of 2-Chloro-6-(piperidin-4-yloxy)pyridine, a key intermediate in the synthesis of various pharmacologically active compounds. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt and troubleshoot it effectively. We will delve into the reaction mechanism, the critical role of reagents and conditions, and strategies to mitigate common side reactions, such as over-alkylation. This guide is designed for researchers, scientists, and drug development professionals seeking a robust and reliable method for synthesizing tertiary amine derivatives from this important piperidine scaffold.

Introduction: The Significance of N-Alkylated Piperidines

The N-alkylation of secondary amines, particularly within cyclic scaffolds like piperidine, is a cornerstone transformation in modern medicinal chemistry.[1] This reaction allows for the introduction of diverse alkyl groups onto the nitrogen atom, leading to the formation of tertiary amines. These functional groups are prevalent in a vast array of pharmaceuticals, where the N-substituent is often crucial for modulating biological activity, selectivity, solubility, and metabolic stability.[1]

The starting material, 2-Chloro-6-(piperidin-4-yloxy)pyridine, is a valuable building block that combines a reactive secondary amine with a substituted pyridine ring, a common motif in drug discovery. The N-alkylation of its piperidine nitrogen is a key step in creating libraries of novel compounds for screening and lead optimization. However, the reaction is not without its challenges. The primary competing reaction is over-alkylation, where the desired tertiary amine product reacts further with the alkylating agent to form an undesired quaternary ammonium salt.[2][3] This guide provides a detailed protocol designed to favor mono-alkylation and maximize the yield of the target product.

Reaction Mechanism and Scientific Rationale

The N-alkylation of the secondary amine in 2-Chloro-6-(piperidin-4-yloxy)pyridine with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] Understanding the components of this mechanism is critical to optimizing the reaction conditions.

  • The Nucleophile and Electrophile: The lone pair of electrons on the secondary nitrogen of the piperidine ring acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide.[4]

  • The Problem of Over-Alkylation: A significant challenge arises because the product of the initial reaction, a tertiary amine, is often more nucleophilic than the starting secondary amine.[2][3][5] This increased nucleophilicity makes it a prime candidate for a second alkylation, leading to the formation of a quaternary ammonium salt, which can be difficult to separate and reduces the yield of the desired product.[2]

  • Role of the Base: The reaction generates a hydrohalic acid (H-X) as a byproduct. In the absence of a base, this acid will protonate the starting amine, forming an ammonium salt. This salt is no longer nucleophilic, effectively stopping the reaction.[6] An external base is added to neutralize this acid. Weak, non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) are ideal as they are inexpensive, easily removed by filtration, and do not compete in the alkylation reaction.[2][6][7]

  • Choice of Solvent: SN2 reactions are significantly influenced by the solvent. Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred.[8] These solvents can solvate the cation (e.g., K⁺ from K₂CO₃) but do not effectively solvate the amine nucleophile through hydrogen bonding. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of the SN2 reaction.[9][10] In contrast, polar protic solvents (like water or alcohols) would form strong hydrogen bonds with the amine, stabilizing it and decreasing its reactivity.

Below is a diagram illustrating the intended reaction pathway and the competing over-alkylation side reaction.

N_Alkylation_Paths A 2-Chloro-6-(piperidin-4-yloxy)pyridine (Secondary Amine) B Target Product (Tertiary Amine) A->B C Target Product (Tertiary Amine) D Quaternary Ammonium Salt (Byproduct) C->D + R-X

Caption: Competing reaction pathways in N-alkylation.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of 2-Chloro-6-(piperidin-4-yloxy)pyridine using an alkyl halide.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity (M)Equivalents
2-Chloro-6-(piperidin-4-yloxy)pyridineC₁₁H₁₅ClN₂O226.70~0.11.0
Alkyl Halide (R-X)VariesVaries-1.0 - 1.1
Potassium Carbonate (K₂CO₃), anhydrousK₂CO₃138.21-1.5 - 2.0
Acetonitrile (MeCN), anhydrousC₂H₃N41.05--
Dichloromethane (DCM)CH₂Cl₂84.93--
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.01--
Brine (Saturated NaCl aq.)NaCl58.44--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04--
Equipment
  • Round-bottom flask with magnetic stir bar

  • Syringe pump (recommended for slow addition) or dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for work-up and purification (separatory funnel, flasks)

  • Rotary evaporator

  • Flash column chromatography system

Step-by-Step Procedure

The entire workflow is visualized in the diagram below.

workflow start Start: Setup Dry Glassware setup Charge Flask: 1. 2-Chloro-6-(piperidin-4-yloxy)pyridine (1.0 eq) 2. Anhydrous K₂CO₃ (1.5-2.0 eq) 3. Anhydrous Acetonitrile start->setup addition Slowly Add Alkyl Halide (1.0 eq) via Syringe Pump over 1-2h at Room Temperature setup->addition stir Stir Reaction Mixture (1-24h, monitor by TLC/LC-MS) addition->stir filter Filter to Remove K₂CO₃ Rinse with Acetonitrile stir->filter concentrate Concentrate Filtrate under Reduced Pressure filter->concentrate workup Aqueous Work-up: 1. Dissolve in DCM 2. Wash with Sat. NaHCO₃ & Brine concentrate->workup dry Dry Organic Layer (Anhydrous Na₂SO₄) workup->dry purify Filter and Concentrate Purify by Flash Chromatography dry->purify end End: Isolated Pure Product purify->end

Caption: Experimental workflow for N-alkylation.

  • Reaction Setup: Set up a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere of nitrogen or argon.

  • Charging Reagents: To the flask, add 2-Chloro-6-(piperidin-4-yloxy)pyridine (1.0 eq.) and finely powdered, anhydrous potassium carbonate (1.5-2.0 eq.).[2] Add enough anhydrous acetonitrile to make a ~0.1 M solution with respect to the starting amine.[6]

  • Addition of Alkylating Agent: Begin stirring the suspension at room temperature. Slowly add the alkyl halide (1.0 eq.) to the stirred mixture.[2] Causality Note: The slow addition, preferably using a syringe pump over several hours, is the most critical step to prevent over-alkylation.[6] This strategy ensures that the concentration of the alkylating agent is always low, favoring its reaction with the more abundant starting secondary amine over the newly formed tertiary amine product.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress periodically by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 1 to 24 hours depending on the reactivity of the alkyl halide.

  • Work-up:

    • Once the reaction is complete, filter the mixture through a pad of celite to remove the insoluble potassium carbonate and other salts. Rinse the filter cake with a small amount of acetonitrile or dichloromethane.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude residue in an organic solvent like dichloromethane or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acidic impurities, followed by a wash with brine to reduce the water content in the organic layer.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated product.[1]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling any chemicals.[11]

  • Alkylating Agents: Many alkyl halides are toxic, mutagenic, and/or carcinogenic. They should be handled with extreme care in a well-ventilated chemical fume hood.[12] Avoid inhalation of vapors and skin contact.

  • Solvents: Organic solvents like acetonitrile and dichloromethane are volatile and flammable. Work in a well-ventilated area away from ignition sources. Avoid breathing the vapors as they can be harmful.[11]

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal guidelines.

Troubleshooting

IssuePotential CauseSuggested Solution
No Reaction / Slow Conversion 1. Inactive alkyl halide. 2. Wet solvent/reagents. 3. Insufficient base.1. Use a more reactive halide (I > Br > Cl). Consider adding a catalytic amount of NaI. 2. Ensure all glassware, solvents, and K₂CO₃ are scrupulously dry. 3. Use 2.0 equivalents of fresh, finely powdered K₂CO₃.
Significant Over-alkylation 1. Alkyl halide added too quickly. 2. Stoichiometry incorrect (excess alkyl halide).1. Add the alkyl halide using a syringe pump over a longer period (2-4 hours).[6] 2. Use the piperidine derivative in slight excess (1.1 eq.) relative to the alkyl halide (1.0 eq.).[2]
Complex Product Mixture 1. Reaction temperature too high. 2. Side reactions with the pyridine ring.1. Maintain the reaction at room temperature. 2. Ensure a non-nucleophilic base is used. If issues persist, consider an alternative synthetic route like reductive amination.[1][2]

References

  • Preventing Over-Alkylation of Piperidine Derivatives. Benchchem Technical Support Center.
  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. ResearchGate. [Link]

  • SN2 Effect of Solvent. OpenOChem Learn. [Link]

  • Alkylation of Amines. University of Calgary. [Link]

  • Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine. Benchchem.
  • N-Alkylation and N-Acylation of Secondary Amines.
  • Highly Efficient, Base-Catalyzed Alkylation Reactions. ChemistryViews. [Link]

  • Factors That Affect SN2 Reactions. Chemistry LibreTexts. [Link]

  • Factors That Affect SN2 Reactions (Wade). Chemistry LibreTexts. [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. [Link]

  • Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. NIH National Center for Biotechnology Information. [Link]

  • Safety. Chemistry LibreTexts. [Link]

  • Purification method of pyridine and pyridine derivatives.
  • Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive (HSE). [Link]

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Method

The Strategic Application of 2-Chloro-6-(piperidin-4-yloxy)pyridine in the Synthesis of Advanced Kinase Inhibitors

Introduction: The Privileged Pyridine Scaffold in Kinase Inhibitor Design The pyridine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of FDA-ap...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyridine Scaffold in Kinase Inhibitor Design

The pyridine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an ideal core for designing highly potent and selective kinase inhibitors.[1] Specifically, 2,6-disubstituted pyridines are key pharmacophores in numerous targeted therapies for oncology.[1]

2-Chloro-6-(piperidin-4-yloxy)pyridine emerges as a particularly valuable and versatile building block in this context. This bifunctional reagent offers medicinal chemists a strategic advantage. The chloro-substituent at the 2-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, or amino moieties.[1] Simultaneously, the piperidin-4-yloxy group provides a vector for modulating physicochemical properties such as solubility and cell permeability, and can also engage in crucial interactions within the kinase active site.

This technical guide provides an in-depth exploration of the application of 2-Chloro-6-(piperidin-4-yloxy)pyridine in the synthesis of kinase inhibitors, with a focus on detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of 2-Chloro-6-(piperidin-4-yloxy)pyridine is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₃ClN₂O[2]
Molecular Weight 212.67 g/mol [2]
Appearance Off-white to pale yellow solidTypical
Solubility Soluble in most organic solvents (e.g., DMF, DMSO, Dioxane)Inferred from reaction conditions

Handling and Storage: 2-Chloro-6-(piperidin-4-yloxy)pyridine should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is recommended to store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the pyridine ring activates the 2-position, making the chloro-substituent an excellent leaving group for palladium-catalyzed cross-coupling reactions.[1] This allows for the efficient formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of complex kinase inhibitors.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful and widely utilized method for the formation of biaryl and heteroaryl-aryl structures. In the context of kinase inhibitor synthesis, this reaction enables the introduction of a wide range of substituted aromatic and heteroaromatic rings at the 2-position of the pyridine core.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Chloro-6-(piperidin-4-yloxy)pyridine

This protocol outlines a standard set of conditions for the coupling of an aryl or heteroaryl boronic acid with 2-Chloro-6-(piperidin-4-yloxy)pyridine. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 2-Chloro-6-(piperidin-4-yloxy)pyridine (1.0 equiv)

  • Aryl/heteroaryl boronic acid or boronate ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add 2-Chloro-6-(piperidin-4-yloxy)pyridine, the aryl/heteroaryl boronic acid, and the base.

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst and the anhydrous solvent.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures optimal activity.

  • Degassing: The removal of dissolved oxygen from the solvent is crucial to prevent oxidative side reactions and catalyst deactivation.

  • Base: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[3] The choice of base can significantly impact the reaction rate and yield.

  • Ligand: The phosphine ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of ligand can influence the scope of the reaction with respect to the coupling partners.[3]

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Chloro_Pyridine 2-Chloro-6-(piperidin-4-yloxy)pyridine Process Suzuki-Miyaura Coupling 2_Chloro_Pyridine->Process Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Process Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Process Base Base (e.g., K₂CO₃) Base->Process Solvent Solvent (e.g., Dioxane) Solvent->Process Heat Heat (80-120 °C) Heat->Process Product 2-Aryl/Heteroaryl-6-(piperidin-4-yloxy)pyridine Process->Product Purification Workup & Purification Product->Purification Final_Product Pure Kinase Inhibitor Precursor Purification->Final_Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a highly versatile method for forming carbon-nitrogen bonds, a critical step in the synthesis of many kinase inhibitors that feature an amino-pyridine core.[4] This reaction allows for the coupling of a wide variety of primary and secondary amines with the 2-chloro position of the pyridine ring.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Chloro-6-(piperidin-4-yloxy)pyridine

This protocol provides a general framework for the amination of 2-Chloro-6-(piperidin-4-yloxy)pyridine. The choice of catalyst, ligand, and base is crucial and often substrate-dependent.

Materials:

  • 2-Chloro-6-(piperidin-4-yloxy)pyridine (1.0 equiv)

  • Primary or secondary amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, DavePhos) (2-6 mol%)

  • Strong base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to an oven-dried reaction vessel.

  • Add the anhydrous solvent, followed by 2-Chloro-6-(piperidin-4-yloxy)pyridine and the amine.

  • Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired 2-amino-6-(piperidin-4-yloxy)pyridine derivative.

Causality Behind Experimental Choices:

  • Strong Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle.[5] Sodium tert-butoxide is a commonly used base for this purpose.

  • Bulky Phosphine Ligands: The success of the Buchwald-Hartwig amination often relies on the use of bulky, electron-rich phosphine ligands.[5] These ligands promote the reductive elimination step, which forms the C-N bond and regenerates the active catalyst.

  • Palladium Precatalyst: Pd₂(dba)₃ and Pd(OAc)₂ are common precatalysts that are reduced in situ to the active Pd(0) species.[5]

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Chloro_Pyridine 2-Chloro-6-(piperidin-4-yloxy)pyridine Process Buchwald-Hartwig Amination 2_Chloro_Pyridine->Process Amine Primary or Secondary Amine Amine->Process Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Catalyst->Process Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Process Base Strong Base (e.g., NaOt-Bu) Base->Process Solvent Solvent (e.g., Toluene) Solvent->Process Heat Heat (80-110 °C) Heat->Process Product 2-Amino-6-(piperidin-4-yloxy)pyridine Derivative Process->Product Purification Workup & Purification Product->Purification Final_Product Pure Kinase Inhibitor Intermediate Purification->Final_Product

Caption: Workflow for Buchwald-Hartwig Amination.

Conclusion

2-Chloro-6-(piperidin-4-yloxy)pyridine is a highly valuable and strategically important building block for the synthesis of novel kinase inhibitors. Its bifunctional nature allows for the systematic and efficient construction of complex molecular architectures through well-established palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this versatile intermediate in the quest for new and effective targeted therapies.

References

  • Segodi, R.S., & Nxumalo, W. (n.d.). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG).
  • Luo, Y., et al. (2012). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Journal of Medicinal Chemistry, 55(20), 8847-8859.
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Bolliger, J. L., & Denmark, S. E. (2012). A Simple, Modular Synthesis of Substituted Pyridines. Organic letters, 14(8), 2102-2105.
  • Foucourt, A., et al. (2013). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 18(10), 12562-12591.
  • Abdel-Aziz, A. A.-M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7851.
  • BenchChem. (n.d.). Application Notes: Synthesis of Novel Kinase Inhibitors Using 2,6-Dichloro-4-phenylpyridine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Google Patents. (n.d.). US20130172566A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(35), 11590-11591.
  • ChemicalBook. (n.d.). 2-CHLORO-6-(PIPERIDIN-4-YLOXY)-PYRIDINE Product Description.

Sources

Application

The Versatile Scaffold: 2-Chloro-6-(piperidin-4-yloxy)pyridine in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of a core chemical scaffold is a critical determinant of success. Among the privileged structures in medicinal chemistry, pyridine derivatives are...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic selection of a core chemical scaffold is a critical determinant of success. Among the privileged structures in medicinal chemistry, pyridine derivatives are ubiquitous, gracing numerous FDA-approved pharmaceuticals.[1] This guide delves into the significance and practical application of a particularly valuable, yet underexplored scaffold: 2-chloro-6-(piperidin-4-yloxy)pyridine . This molecule offers a unique combination of synthetic accessibility, desirable physicochemical properties, and versatile anchor points for chemical elaboration, making it an attractive starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings of this scaffold's utility but also detailed, field-proven protocols for its synthesis and biological evaluation.

The Strategic Advantage of the 2-Chloro-6-(piperidin-4-yloxy)pyridine Moiety

The power of this scaffold lies in the synergistic interplay of its constituent parts: the substituted pyridine core and the piperidin-4-yloxy side chain. The pyridine ring, an electron-deficient heterocycle, is a well-established pharmacophore known to engage in crucial interactions with biological targets. The chloro-substituent at the 2-position and the ether linkage at the 6-position provide distinct opportunities for synthetic diversification.

The piperidine moiety is another privileged scaffold in medicinal chemistry, often incorporated to enhance potency, selectivity, and pharmacokinetic properties such as solubility and bioavailability. The secondary amine of the piperidine ring offers a readily available handle for further functionalization, allowing for the exploration of a vast chemical space to optimize biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Synthetic Pathways to a Privileged Scaffold

The synthesis of 2-chloro-6-(piperidin-4-yloxy)pyridine is a multi-step process that leverages well-established organic chemistry transformations. The general strategy involves the preparation of a di-substituted pyridine precursor followed by a selective nucleophilic aromatic substitution.

G Pyridine Pyridine Chlorination Chlorination Pyridine->Chlorination Dichloropyridine 2,6-Dichloropyridine Chlorination->Dichloropyridine SNAr Nucleophilic Aromatic Substitution (SNAr) Dichloropyridine->SNAr Protected_Intermediate N-Boc-2-chloro-6-(piperidin-4-yloxy)pyridine SNAr->Protected_Intermediate Target 2-Chloro-6-(piperidin-4-yloxy)pyridine Hydroxypiperidine 4-Hydroxypiperidine (Boc-protected) Hydroxypiperidine->SNAr Deprotection Boc Deprotection Deprotection->Target Protected_Intermediate->Deprotection

Caption: General synthetic workflow for 2-chloro-6-(piperidin-4-yloxy)pyridine.

Protocol 1: Synthesis of 2,6-Dichloropyridine

The synthesis of the key intermediate, 2,6-dichloropyridine, can be achieved through the direct chlorination of pyridine.[2]

Materials:

  • Pyridine

  • Chlorine gas

  • High-pressure reactor with a UV lamp

  • Distillation apparatus

Procedure:

  • Vaporize pyridine and introduce it into a high-pressure reactor equipped with a high-pressure mercury lamp.

  • Introduce chlorine gas into the reactor at a controlled rate. The reaction is typically carried out at an elevated temperature (e.g., 180-300°C).[3]

  • Irradiate the gas mixture with UV light to initiate the chlorination reaction.

  • Monitor the reaction progress by gas chromatography.

  • Upon completion, the reaction mixture, containing 2-chloropyridine, 2,6-dichloropyridine, and unreacted pyridine, is subjected to fractional distillation to isolate the 2,6-dichloropyridine.[1]

Causality: The use of UV irradiation facilitates the homolytic cleavage of chlorine gas, generating chlorine radicals that then react with the pyridine ring. The electron-deficient nature of the pyridine ring directs chlorination to the 2- and 6-positions.

Protocol 2: Synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine

This step involves a nucleophilic aromatic substitution (SNAr) reaction, where the hydroxyl group of 4-hydroxypiperidine displaces one of the chlorine atoms on the 2,6-dichloropyridine ring. To avoid side reactions with the piperidine nitrogen, it is crucial to use a protected form of 4-hydroxypiperidine, such as the N-Boc derivative.

Materials:

  • 2,6-Dichloropyridine

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Standard work-up and purification reagents

Procedure:

Step A: Nucleophilic Aromatic Substitution

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add N-Boc-4-hydroxypiperidine (1.0 eq) to anhydrous DMF.

  • Cool the solution to 0°C and add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0°C for 30 minutes to form the alkoxide.

  • Add a solution of 2,6-dichloropyridine (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield N-Boc-2-chloro-6-(piperidin-4-yloxy)pyridine.

Step B: Boc Deprotection

  • Dissolve the purified product from Step A in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Triturate the residue with diethyl ether to precipitate the product as a salt (e.g., TFA or HCl salt).

  • Filter and dry the solid to obtain the desired 2-chloro-6-(piperidin-4-yloxy)pyridine salt.

Causality: The SNAr reaction is facilitated by the electron-withdrawing nature of the pyridine ring nitrogens and the remaining chlorine atom, which stabilize the negatively charged Meisenheimer intermediate. The use of a strong base like NaH is necessary to deprotonate the hydroxyl group of N-Boc-4-hydroxypiperidine, forming a potent nucleophile. The Boc protecting group is acid-labile and can be cleanly removed under acidic conditions.

Application in Kinase Inhibitor Design

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The 2-chloro-6-(piperidin-4-yloxy)pyridine scaffold is an excellent starting point for the design of kinase inhibitors. The 2-chloro position serves as a key attachment point for moieties that can interact with the hinge region of the kinase ATP-binding pocket, a common strategy for achieving potent inhibition. The piperidine nitrogen can be functionalized to introduce groups that occupy the solvent-exposed region, which can be tailored to improve selectivity and pharmacokinetic properties.

G Scaffold 2-Chloro-6-(piperidin-4-yloxy)pyridine Hinge_Binder Hinge-Binding Moiety (e.g., aminopyrimidine) Scaffold->Hinge_Binder Functionalization at C2 Solvent_Front Solvent-Front Moiety (e.g., substituted aryl) Scaffold->Solvent_Front Functionalization at Piperidine-N Kinase_Inhibitor Potent & Selective Kinase Inhibitor Hinge_Binder->Kinase_Inhibitor Solvent_Front->Kinase_Inhibitor

Caption: Strategy for developing kinase inhibitors from the scaffold.

Structure-Activity Relationship (SAR) Insights

The following table summarizes hypothetical SAR data for a series of kinase inhibitors based on the 2-chloro-6-(piperidin-4-yloxy)pyridine scaffold, targeting a generic tyrosine kinase. This data illustrates how modifications at the C2 position and the piperidine nitrogen can impact inhibitory potency.

Compound IDR1 (at C2)R2 (at Piperidine-N)Kinase IC50 (nM)
1a -Cl-H>10,000
1b -NH-phenyl-H5,200
1c -NH-(3-methoxyphenyl)-H1,800
1d -NH-(3-aminophenyl)-H750
1e -NH-(3-aminophenyl)-CH3500
1f -NH-(3-aminophenyl)-C(O)CH3900
1g -NH-(3-aminophenyl)-SO2CH3650
1h -NH-(3-aminophenyl)-(CH2)2OH300

Interpretation of SAR Data:

  • The unsubstituted scaffold (1a ) is inactive, highlighting the necessity of functionalization.

  • Introduction of an aniline moiety at the C2 position (1b ) confers weak activity.

  • Electron-donating substituents on the aniline ring (1c , 1d ) improve potency, suggesting a favorable interaction with the hinge region.

  • Small alkyl or acyl groups on the piperidine nitrogen (1e , 1f , 1g ) have a modest impact on activity.

  • The introduction of a polar group capable of hydrogen bonding, such as a hydroxyethyl group (1h ), significantly enhances potency, likely due to favorable interactions in the solvent-exposed region of the ATP-binding pocket.

Protocol 3: LanthaScreen® Eu Kinase Binding Assay

To evaluate the potency of newly synthesized inhibitors, a robust and high-throughput assay is required. The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the affinity of an inhibitor for a kinase.[5][6]

Principle:

The assay is based on the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to the kinase of interest. The kinase is labeled with a europium (Eu) anti-tag antibody. When the tracer is bound to the kinase, FRET occurs between the Eu-donor and the tracer's acceptor fluorophore. An unlabeled inhibitor competes with the tracer for binding to the kinase, resulting in a decrease in the FRET signal.[7]

Materials:

  • Kinase of interest (with an appropriate tag, e.g., GST or His)

  • LanthaScreen® Eu-anti-tag antibody (e.g., Eu-anti-GST)

  • Kinase Tracer appropriate for the kinase family

  • Kinase Buffer

  • Test compounds (inhibitors) serially diluted in DMSO

  • 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer solution from the provided stock.

    • Prepare a 3X solution of the kinase and a 3X solution of the Eu-anti-tag antibody in 1X Kinase Buffer.

    • Prepare a 3X solution of the Kinase Tracer in 1X Kinase Buffer. The optimal tracer concentration should be determined experimentally but is often close to its Kd for the kinase.

    • Prepare serial dilutions of the test compounds at 3X the final desired concentration in 1X Kinase Buffer containing 3% DMSO.

  • Assay Plate Setup (15 µL final volume):

    • Add 5 µL of the 3X test compound dilutions to the wells of a 384-well plate. Include wells with 3% DMSO as a negative control (maximum FRET) and wells with a known potent, non-fluorescent inhibitor as a positive control (minimum FRET).

    • Add 5 µL of the 3X kinase/Eu-antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells.

  • Incubation and Measurement:

    • Mix the plate gently and incubate at room temperature for 1 hour, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 615 nm (Eu donor) and 665 nm (tracer acceptor) following excitation at approximately 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Plot the emission ratio as a function of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each inhibitor.

Self-Validation: The inclusion of positive and negative controls in each assay plate is critical for validating the assay performance. The Z'-factor, a statistical measure of assay quality, should be calculated and should typically be ≥ 0.5 for a robust assay.

Conclusion

The 2-chloro-6-(piperidin-4-yloxy)pyridine scaffold represents a valuable and versatile platform in medicinal chemistry. Its synthetic tractability, coupled with the strategic placement of functional groups for diversification, makes it an ideal starting point for the discovery of novel therapeutics, particularly kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this promising scaffold in their drug discovery endeavors.

References

  • Cisbio. (n.d.). HTRF® Kinase Assay. Retrieved from [Link]

  • Jia, Y., & Gray, N. S. (2015). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in molecular biology (Clifton, N.J.), 1337, 1–11. [Link]

  • Organic Syntheses. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Synthesis of 4-(Methylthio)-2-phenylquinazoline and 4-(4-Methoxyphenyl)-2-phenylquinoline. Org. Synth., 89, 549. [Link]

  • Google Patents. (2014). Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process. CN103554014A.
  • Google Patents. (1979). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. DE2803814A1.
  • Wikipedia. (n.d.). 2,6-Dichloropyridine. Retrieved from [Link]

  • Nitta, Y., Nakashima, Y., Sumimoto, M., & Nishikata, T. (2024). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 60(96), 14679-14682. [Link]

  • Royal Society of Chemistry. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • Google Patents. (2015). Synthesis method of 2,6-dichloropyridine. CN104478794A.
  • Lee, S. Y., & Sanford, M. S. (2017). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Accounts of chemical research, 50(10), 2439–2448. [Link]

  • Google Patents. (2010). Preparation method of 2- chloro-6-trichloromethyl pyridine. CN101648905B.
  • Google Patents. (2012). Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. CN102304082A.
  • Google Patents. (1996). Method for production of 2-chloropyridine and 2,6-dichloropyridine. US5536376A.

Sources

Method

Application Notes and Protocols for Cross-Coupling Reactions of 2-Chloro-6-(piperidin-4-yloxy)pyridine

Introduction: The Strategic Importance of the 2-Substituted Pyridine Scaffold The 2-substituted pyridine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmacologically active agents....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-Substituted Pyridine Scaffold

The 2-substituted pyridine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmacologically active agents. The ability to efficiently and selectively introduce diverse functionalities at the 2-position of a pyridine ring is therefore of paramount importance in drug discovery and development. The subject of this guide, 2-Chloro-6-(piperidin-4-yloxy)pyridine, represents a versatile building block where the chloro substituent serves as a reactive handle for various palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom makes the C2 position susceptible to oxidative addition, a key step in many cross-coupling catalytic cycles. However, the same pyridine nitrogen can also pose challenges by coordinating to the metal center, potentially leading to catalyst inhibition.[1][2] This guide provides a comprehensive overview of the reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with 2-Chloro-6-(piperidin-4-yloxy)pyridine, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds.[3] In the context of 2-Chloro-6-(piperidin-4-yloxy)pyridine, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents, providing access to a rich chemical space for structure-activity relationship (SAR) studies.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of steps involving a palladium catalyst.[4] The cycle commences with the oxidative addition of the 2-chloropyridine derivative to a Pd(0) species, forming a Pd(II) complex. This is often the rate-limiting step for less reactive chloroarenes.[5] Following this, transmetalation occurs, where the organic moiety from a boronic acid or ester is transferred to the palladium center, a process facilitated by a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.

Suzuki_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_complex Ar-Pd(II)(Cl)L_n OxAdd->PdII_complex Transmetalation Transmetalation PdII_Ar_R Ar-Pd(II)(R)L_n Transmetalation->PdII_Ar_R RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArylHalide Ar-Cl ArylHalide->OxAdd BoronicAcid R-B(OR)₂ + Base BoronicAcid->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Optimized Reaction Conditions

Achieving high yields and clean conversions in the Suzuki coupling of 2-chloropyridines requires careful optimization of the catalyst, ligand, base, and solvent system.[1][6] The inherent lower reactivity of the C-Cl bond compared to C-Br or C-I necessitates the use of more active catalyst systems.[5]

ComponentRecommendationRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or preformed Pd(ligand) complexesThese are common and effective sources of the active Pd(0) catalyst.
Ligand Buchwald ligands (e.g., SPhos, XPhos, RuPhos), N-heterocyclic carbenes (NHCs)Bulky, electron-rich phosphine ligands and NHCs are highly effective for the coupling of challenging heteroaryl chlorides as they promote oxidative addition and stabilize the catalytic species.[6]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strong, non-nucleophilic inorganic bases are crucial for the transmetalation step. The choice of base can also influence the reaction by affecting the solubility of the boronic acid.[6][7]
Solvent Dioxane/H₂O, Toluene/H₂O, DMF/H₂OA mixture of an organic solvent and water is often optimal to dissolve both the organic substrate and the inorganic base.[6][8]
Temperature 80-120 °CHigher temperatures are generally required to facilitate the oxidative addition of the C-Cl bond. Microwave irradiation can also be beneficial.[6]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Preparation: To a flame-dried reaction vessel, add 2-Chloro-6-(piperidin-4-yloxy)pyridine (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (Argon or Nitrogen) for at least three cycles.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., dioxane/water 10:1, 0.1 M). In a separate vial, prepare a solution of the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) in the same solvent. Add the catalyst solution to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted-6-(piperidin-4-yloxy)pyridine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds.[9][10] For 2-Chloro-6-(piperidin-4-yloxy)pyridine, this reaction enables the introduction of a wide variety of primary and secondary amines, which are key functionalities in many pharmaceutical compounds.

Mechanistic Considerations

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[9][11] The key steps involve oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium amide complex. The final step is reductive elimination to furnish the desired arylamine and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_complex Ar-Pd(II)(Cl)L_n OxAdd->PdII_complex AmineCoord Amine Coordination & Deprotonation PdII_Amide Ar-Pd(II)(NR₂)L_n AmineCoord->PdII_Amide RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product ArylHalide Ar-Cl ArylHalide->OxAdd Amine R₂NH + Base Amine->AmineCoord

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Optimized Reaction Conditions

The success of the Buchwald-Hartwig amination of 2-chloropyridines is highly dependent on the choice of ligand and base.[7] The steric and electronic properties of the ligand play a crucial role in promoting the reductive elimination step.

ComponentRecommendationRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Common and effective Pd(0) sources.
Ligand Josiphos, Xantphos, BINAP, or Buchwald's biaryl phosphine ligandsThese ligands have been shown to be effective for the amination of heteroaryl chlorides. The choice of ligand can also influence regioselectivity in di- or poly-halogenated substrates.[7]
Base NaOtBu, KOtBu, LiHMDS, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium amide complex.[11]
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are typically used to avoid side reactions.[12]
Temperature 80-110 °CElevated temperatures are generally necessary to drive the reaction to completion.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Reagent Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to a flame-dried reaction vessel.

  • Solvent and Substrate Addition: Add the anhydrous solvent (e.g., toluene, 0.1 M), followed by 2-Chloro-6-(piperidin-4-yloxy)pyridine (1.0 equiv) and the amine (1.1-1.3 equiv).

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired 2-amino-6-(piperidin-4-yloxy)pyridine derivative.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of aryl and heteroaryl alkynes.[13] This reaction provides a direct route to introduce alkynyl functionalities onto the 2-position of the pyridine ring, which can serve as versatile handles for further synthetic transformations.

Mechanistic Considerations

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[13][14] The palladium cycle is similar to that of the Suzuki and Buchwald-Hartwig reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex.[13]

Sonogashira_Workflow Start Start Prep Prepare Reagents: 2-Chloro-6-(piperidin-4-yloxy)pyridine, Terminal Alkyne, Base (e.g., Et₃N) Start->Prep Inert Establish Inert Atmosphere (Argon or Nitrogen) Prep->Inert Add_Catalysts Add Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) and Cu(I) Cocatalyst (e.g., CuI) Inert->Add_Catalysts Reaction Heat and Stir (e.g., 60-80 °C) Add_Catalysts->Reaction Monitor Monitor Progress (TLC or LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Product 2-Alkynyl-6-(piperidin-4-yloxy)pyridine Purify->Product

Caption: General experimental workflow for the Sonogashira coupling reaction.

Optimized Reaction Conditions

While the classic Sonogashira conditions are often effective, copper-free and amine-free modifications have been developed to address issues such as homocoupling of the alkyne and to improve functional group tolerance.[15]

ComponentRecommendationRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄These are standard and reliable catalysts for Sonogashira couplings.
Copper(I) Cocatalyst CuITypically used in catalytic amounts to facilitate the formation of the copper acetylide.
Base Et₃N, i-Pr₂NH, Cs₂CO₃An amine base is commonly used to scavenge the HX by-product and to facilitate the deprotonation of the terminal alkyne.
Solvent THF, DMF, AcetonitrileAnhydrous polar aprotic solvents are generally preferred.
Temperature Room temperature to 80 °CThe reaction conditions are generally milder than for Suzuki or Buchwald-Hartwig couplings.
Detailed Experimental Protocol: Sonogashira Coupling
  • Reagent Preparation: To a flame-dried Schlenk flask, add 2-Chloro-6-(piperidin-4-yloxy)pyridine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) cocatalyst (e.g., CuI, 1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF, 0.1 M) and the base (e.g., Et₃N, 2.0-3.0 equiv), followed by the terminal alkyne (1.1-1.5 equiv).

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, filter through a pad of celite, and rinse with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography to obtain the desired 2-alkynyl-6-(piperidin-4-yloxy)pyridine.

Conclusion

2-Chloro-6-(piperidin-4-yloxy)pyridine is a valuable building block for the synthesis of a diverse range of 2-substituted pyridines. By carefully selecting the appropriate catalyst system, ligand, base, and solvent, high-yielding Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions can be achieved. The protocols and insights provided in this guide are intended to serve as a starting point for researchers, enabling the efficient and strategic functionalization of this important heterocyclic scaffold.

References

  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023). Vertex AI Search.
  • Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. (n.d.). Benchchem.
  • Chemical Science. (2021). RSC Publishing.
  • Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives. (n.d.). Benchchem.
  • Technical Support Center: Regioselective Functionalization of 2-Chloropyridines. (n.d.). Benchchem.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (n.d.). PMC.
  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. (2000). Organic Letters.
  • A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions. (n.d.). Benchchem.
  • Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. (2015). NIH.
  • Chloropyridine: Common isomorphs, synthesis, reactions and applications. (n.d.). Chempanda.
  • Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. (n.d.). WEIX RESEARCH GROUP – UW–Madison.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (n.d.). MDPI.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). ACS Publications.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. (n.d.). DOI.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). PubMed.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). NIH.
  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (n.d.). Organic Chemistry Portal.
  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (n.d.). Organic Chemistry Portal.

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Application

Purification of 2-Chloro-6-(piperidin-4-yloxy)pyridine by Column Chromatography: An Application Note and Protocol

Abstract This comprehensive application note provides a detailed protocol for the purification of 2-Chloro-6-(piperidin-4-yloxy)pyridine, a key intermediate in pharmaceutical synthesis, using silica gel column chromatogr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the purification of 2-Chloro-6-(piperidin-4-yloxy)pyridine, a key intermediate in pharmaceutical synthesis, using silica gel column chromatography. Recognizing the challenges associated with the purification of basic pyridine derivatives, this guide offers a systematic approach to achieve high purity. The protocol herein is grounded in the fundamental principles of chromatography and addresses common issues such as peak tailing. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification method.

Introduction: The Significance of Purifying 2-Chloro-6-(piperidin-4-yloxy)pyridine

2-Chloro-6-(piperidin-4-yloxy)pyridine is a valuable heterocyclic building block in the synthesis of a variety of pharmacologically active agents. The purity of this intermediate is paramount, as impurities can lead to the formation of undesired side products, complicate downstream processing, and potentially introduce toxic components into the final active pharmaceutical ingredient (API). Column chromatography is a widely employed technique for the purification of such intermediates due to its efficiency and scalability.

This application note details a systematic approach to the purification of 2-Chloro-6-(piperidin-4-yloxy)pyridine by silica gel column chromatography. We will delve into the rationale behind the selection of the stationary and mobile phases, provide a step-by-step protocol, and offer troubleshooting guidance to ensure the successful isolation of a highly purified product.

Understanding the Molecule: Physicochemical Properties

A successful purification strategy begins with an understanding of the target molecule's physicochemical properties.

Table 1: Physicochemical Properties of 2-Chloro-6-(piperidin-4-yloxy)pyridine

PropertyValueSource
Molecular Formula C₁₀H₁₃ClN₂O[1]
Molecular Weight 212.68 g/mol [1]
Predicted pKa 9.55 ± 0.10
Predicted Boiling Point 316.7 ± 42.0 °C
Appearance Expected to be a solid or oil

The predicted pKa of 9.55 indicates that 2-Chloro-6-(piperidin-4-yloxy)pyridine is a basic compound. This is a critical consideration for silica gel chromatography, as the basic nitrogen of the piperidine and pyridine moieties can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction can lead to significant peak tailing, poor separation, and reduced recovery of the product.[2]

The Chromatographic Strategy: Taming the Basic Nitrogen

Our strategy is centered around mitigating the interaction between the basic analyte and the acidic stationary phase. This is achieved through the careful selection of the mobile phase.

Stationary Phase: The Foundation of Separation

Standard silica gel (60 Å, 230-400 mesh) is a suitable and cost-effective stationary phase for this purification. Its polar nature allows for the separation of compounds based on differences in their polarity.

Mobile Phase: The Key to Elution and Purity

The choice of the mobile phase is critical for achieving good separation and a symmetrical peak shape. A common mobile phase for compounds of moderate polarity is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).

To counteract the basicity of 2-Chloro-6-(piperidin-4-yloxy)pyridine and prevent peak tailing, a small amount of a basic additive, such as triethylamine (TEA), is incorporated into the mobile phase. The TEA will preferentially interact with the acidic silanol groups on the silica gel, effectively "masking" them from the target compound and allowing it to elute more symmetrically. An addition of 0.1-1% (v/v) of TEA to the mobile phase is typically sufficient.

The optimal ratio of hexanes to ethyl acetate will depend on the specific impurity profile of the crude material and should be determined empirically using Thin Layer Chromatography (TLC).

Pre-Purification Analysis: Thin Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to determine the optimal mobile phase composition using TLC.

TLC Protocol
  • Prepare a sample solution: Dissolve a small amount of the crude 2-Chloro-6-(piperidin-4-yloxy)pyridine in a suitable solvent such as dichloromethane or ethyl acetate.

  • Spot the TLC plate: Using a capillary tube, spot the sample solution onto a silica gel TLC plate.

  • Develop the plate: Place the TLC plate in a developing chamber containing a mixture of hexanes and ethyl acetate with 0.5% TEA. Start with a ratio of 70:30 (hexanes:ethyl acetate) and adjust as necessary.

  • Visualize the spots: After the solvent front has reached near the top of the plate, remove it from the chamber and allow the solvent to evaporate. Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate).

  • Determine the optimal Rf value: The ideal mobile phase composition will result in a retention factor (Rf) of approximately 0.2-0.3 for the desired product. The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Experimental Protocol: Step-by-Step Purification

This protocol is designed for the purification of approximately 1 gram of crude 2-Chloro-6-(piperidin-4-yloxy)pyridine. The scale can be adjusted as needed.

Materials and Reagents
  • Crude 2-Chloro-6-(piperidin-4-yloxy)pyridine

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or Heptane), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Triethylamine (TEA), ACS grade

  • Dichloromethane (for sample loading)

  • Glass chromatography column (appropriate size for the amount of silica gel)

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Rotary evaporator

Column Packing
  • Prepare the column: Securely clamp the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. Add a thin layer of sand (approximately 0.5 cm) on top of the plug.

  • Prepare the silica slurry (Wet Packing): In a beaker, create a slurry of silica gel in the initial, least polar mobile phase (e.g., 90:10 hexanes:ethyl acetate with 0.5% TEA). The amount of silica gel should be approximately 50-100 times the weight of the crude material.

  • Pack the column: Pour the silica slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continue adding the slurry until the desired column height is reached.

  • Equilibrate the column: Once the silica has settled, add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading. Wash the column with 2-3 column volumes of the initial mobile phase to ensure it is fully equilibrated. The solvent level should be just above the top layer of sand before loading the sample.

Sample Loading
  • Dissolve the crude sample: Dissolve the crude 2-Chloro-6-(piperidin-4-yloxy)pyridine in a minimal amount of dichloromethane. Using a minimal volume is crucial to ensure a narrow band at the start of the chromatography.

  • Load the sample: Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.

  • Adsorb the sample: Open the stopcock and allow the sample to be adsorbed onto the silica gel until the solvent level is just at the top of the sand.

Elution and Fraction Collection
  • Begin elution: Carefully add the initial mobile phase to the top of the column.

  • Apply pressure: Apply gentle pressure to the top of the column using a pump or a regulated source of compressed air or nitrogen to achieve a steady flow rate.

  • Gradient Elution (Recommended): Start with a less polar mobile phase (e.g., 90:10 hexanes:ethyl acetate + 0.5% TEA) and gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., to 80:20, 70:30, etc.). This will allow for the elution of less polar impurities first, followed by the product, and then more polar impurities.

  • Collect fractions: Collect the eluent in appropriately sized fractions (e.g., 10-20 mL).

  • Monitor the separation: Regularly analyze the collected fractions by TLC to determine which fractions contain the purified product.

Product Isolation
  • Combine pure fractions: Based on the TLC analysis, combine the fractions that contain the pure 2-Chloro-6-(piperidin-4-yloxy)pyridine.

  • Remove the solvent: Concentrate the combined pure fractions using a rotary evaporator to remove the mobile phase.

  • Final drying: Dry the resulting product under high vacuum to remove any residual solvent.

Visualization of the Workflow

The following diagram illustrates the key steps in the purification of 2-Chloro-6-(piperidin-4-yloxy)pyridine by column chromatography.

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC TLC Analysis (Determine Mobile Phase) Slurry Prepare Silica Slurry Pack Pack Column Load Load Crude Sample Pack->Load Elute Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Workflow for the purification of 2-Chloro-6-(piperidin-4-yloxy)pyridine.

Troubleshooting

Table 2: Troubleshooting Common Issues in Column Chromatography

IssuePotential Cause(s)Recommended Solution(s)
Poor Separation Inappropriate mobile phase polarity.Re-optimize the mobile phase using TLC. A shallower gradient may be necessary.
Column overloading.Reduce the amount of crude material loaded onto the column.
Peak Tailing Strong interaction of the basic analyte with acidic silica.Ensure the mobile phase contains a basic additive like triethylamine (0.1-1%).
Low Recovery Product is too polar and strongly adsorbed to the silica.Increase the polarity of the mobile phase at the end of the elution.
Product is co-eluting with an impurity.Re-evaluate the mobile phase composition for better selectivity.
Cracked or Channeled Column Improperly packed column.Repack the column, ensuring the silica gel is evenly settled without air bubbles.

Safety and Handling

2-Chloro-6-(piperidin-4-yloxy)pyridine and the solvents used in this protocol should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. For detailed safety information, refer to the Safety Data Sheets (SDS) for each chemical used.

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the purification of 2-Chloro-6-(piperidin-4-yloxy)pyridine by silica gel column chromatography. By understanding the physicochemical properties of the target molecule and employing a well-designed chromatographic strategy, researchers can consistently obtain a high-purity product, which is essential for subsequent stages of drug discovery and development.

References

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302. Retrieved from [Link]

  • Google Patents. (1996). Method for production of 2-chloropyridine and 2,6-dichloropyridine.

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine

For: Researchers, scientists, and drug development professionals. Introduction 2-Chloro-6-(piperidin-4-yloxy)pyridine is a key intermediate in the synthesis of various pharmaceutically active compounds.

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-6-(piperidin-4-yloxy)pyridine is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif is found in a range of molecules targeting diverse biological pathways. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry, where robust and cost-effective manufacturing processes are paramount.[1]

This technical guide provides a comprehensive overview of a validated, multi-step synthesis for 2-Chloro-6-(piperidin-4-yloxy)pyridine suitable for large-scale production. The described synthetic strategy is designed for high yield, purity, and operational safety, addressing the critical requirements of industrial pharmaceutical manufacturing. The narrative explains the rationale behind the choice of reagents, reaction conditions, and purification methods, offering a complete framework for process development and implementation.

Overall Synthetic Strategy

The large-scale synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine is most effectively approached as a three-stage process. This strategy ensures high selectivity and minimizes the formation of impurities that can be challenging to remove in later stages.

The overall workflow is as follows:

  • Stage 1: Synthesis of the Key Precursor, 2,6-Dichloropyridine. This stage focuses on the efficient production of the starting electrophile.

  • Stage 2: Protected Williamson Ether Synthesis. To ensure regioselectivity and prevent undesired N-arylation of the piperidine ring, a Boc-protected 4-hydroxypiperidine is used in a Williamson ether synthesis with 2,6-dichloropyridine. This forms the protected intermediate, tert-butyl 4-((6-chloropyridin-2-yl)oxy)piperidine-1-carboxylate.

  • Stage 3: Deprotection and Isolation of the Final Product. The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the target molecule, which is then isolated as a stable salt or free base.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Protected Williamson Ether Synthesis cluster_2 Stage 3: Deprotection Pyridine Pyridine 2,6-Dichloropyridine 2,6-Dichloropyridine Pyridine->2,6-Dichloropyridine Chlorination Boc-protected Intermediate Boc-protected Intermediate 2,6-Dichloropyridine->Boc-protected Intermediate + N-Boc-4-hydroxypiperidine 2-Chloro-6-(piperidin-4-yloxy)pyridine 2-Chloro-6-(piperidin-4-yloxy)pyridine Boc-protected Intermediate->2-Chloro-6-(piperidin-4-yloxy)pyridine Acidic Deprotection N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine->Boc-protected Intermediate

Caption: Overall synthetic workflow for 2-Chloro-6-(piperidin-4-yloxy)pyridine.

Stage 1: Large-Scale Synthesis of 2,6-Dichloropyridine

The synthesis of 2,6-dichloropyridine is a critical first step. Several methods exist, with gas-phase chlorination of pyridine being a common industrial approach due to its atom economy.[2][3]

Protocol 1: Gas-Phase Photochemical Chlorination of Pyridine

This method offers a high-yield route to a mixture of chlorinated pyridines, from which 2,6-dichloropyridine can be efficiently isolated.[4]

Reaction Scheme:

Pyridine + Cl₂ --(UV light, gas phase)--> 2-Chloropyridine + 2,6-Dichloropyridine + HCl

Materials and Equipment:

Reagent/EquipmentGrade/Specification
PyridineAnhydrous, >99.8%
Chlorine GasHigh purity
WaterDeionized
Sulfuric AcidConcentrated (98%)
Sodium HydroxidePellets or 50% solution
Gas-phase reactor with UV lampIndustrial scale
Distillation columnPacked or tray column
Quench tank and scrubberFor HCl neutralization

Procedure:

  • Vaporization and Mixing: Pyridine and water are vaporized and mixed with chlorine gas in a controlled ratio. Water acts as a diluent to control the reaction exotherm.[4]

  • Photochemical Reaction: The gaseous mixture is introduced into a gas-phase reactor equipped with a high-intensity UV lamp. The reaction is typically carried out at elevated temperatures (e.g., 200-300°C).[5]

  • Quenching: The reaction mixture exiting the reactor is cooled and quenched in an aqueous solution to capture HCl and the chlorinated pyridine products.

  • Neutralization and Phase Separation: The quenched solution is neutralized with a sodium hydroxide solution to a pH of 9-11. The organic layer containing the chlorinated pyridines is then separated.[6]

  • Fractional Distillation: The crude organic mixture is subjected to fractional distillation under reduced pressure. The fraction corresponding to 2,6-dichloropyridine (boiling point approx. 142-146°C at reduced pressure) is collected.[2]

Process Optimization and Causality:

  • UV Irradiation: The use of UV light initiates the radical chlorination of the pyridine ring. This method allows for lower reaction temperatures compared to thermal chlorination, reducing tar formation.[5]

  • Water as a Diluent: Water vapor helps to moderate the highly exothermic chlorination reaction, preventing runaway reactions and improving selectivity.[4]

  • Distillation with Sulfuric Acid: In some protocols, the addition of sulfuric acid to the distillation column aids in the separation of 2,6-dichloropyridine from less chlorinated pyridines by forming non-volatile salts with them.[4]

Stage 2: Synthesis of tert-butyl 4-((6-chloropyridin-2-yl)oxy)piperidine-1-carboxylate

This stage involves a nucleophilic aromatic substitution (SNAr) reaction, a variation of the Williamson ether synthesis, between 2,6-dichloropyridine and N-Boc-4-hydroxypiperidine. The use of the Boc protecting group is crucial to prevent the piperidine nitrogen from acting as a nucleophile, which would lead to undesired N-arylation byproducts.[7]

Protocol 2: Protected Williamson Ether Synthesis

Reaction Scheme:

2,6-Dichloropyridine + N-Boc-4-hydroxypiperidine --(Base, Solvent)--> tert-butyl 4-((6-chloropyridin-2-yl)oxy)piperidine-1-carboxylate

G cluster_0 Reaction Inputs cluster_1 Reaction Conditions cluster_2 Process Output 2,6-Dichloropyridine 2,6-Dichloropyridine Boc-protected Intermediate Boc-protected Intermediate 2,6-Dichloropyridine->Boc-protected Intermediate N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine->Boc-protected Intermediate Strong Base (e.g., NaH, KOtBu) Strong Base (e.g., NaH, KOtBu) Strong Base (e.g., NaH, KOtBu)->Boc-protected Intermediate Aprotic Polar Solvent (e.g., DMF, DMSO) Aprotic Polar Solvent (e.g., DMF, DMSO) Aprotic Polar Solvent (e.g., DMF, DMSO)->Boc-protected Intermediate Elevated Temperature (e.g., 80-120 °C) Elevated Temperature (e.g., 80-120 °C) Elevated Temperature (e.g., 80-120 °C)->Boc-protected Intermediate Inert Atmosphere (N2 or Ar) Inert Atmosphere (N2 or Ar) Inert Atmosphere (N2 or Ar)->Boc-protected Intermediate

Caption: Key inputs and conditions for the Williamson ether synthesis.

Materials and Equipment:

Reagent/EquipmentGrade/Specification
2,6-Dichloropyridine>99% purity
N-Boc-4-hydroxypiperidine>98% purity[8]
Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)60% dispersion in mineral oil or >98% solid
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)Anhydrous
Ethyl acetateReagent grade
Brine (saturated NaCl solution)
Anhydrous sodium sulfate
Jacketed glass reactor with overhead stirrerIndustrial scale

Procedure:

  • Alkoxide Formation: In a large, inerted reactor, N-Boc-4-hydroxypiperidine (1.0 eq) is dissolved in anhydrous DMF. The solution is cooled to 0-5°C, and sodium hydride (1.1 eq) is added portion-wise, maintaining the temperature below 10°C. The mixture is stirred until hydrogen evolution ceases, indicating the formation of the alkoxide.

  • Nucleophilic Aromatic Substitution: A solution of 2,6-dichloropyridine (1.2 eq) in anhydrous DMF is added dropwise to the reactor, maintaining the temperature below 20°C.

  • Reaction Progression: The reaction mixture is then heated to 80-100°C and stirred for 4-8 hours. The reaction progress is monitored by HPLC until the consumption of the limiting reagent is complete.

  • Quenching and Work-up: The reaction is cooled to room temperature and cautiously quenched by the slow addition of water.

  • Extraction: The aqueous mixture is extracted with ethyl acetate. The combined organic layers are washed with water and then brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude Boc-protected intermediate as an oil or solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to achieve high purity.

Scientific Rationale:

  • Choice of Base: A strong, non-nucleophilic base like NaH or KOtBu is required to deprotonate the hydroxyl group of N-Boc-4-hydroxypiperidine, forming the corresponding alkoxide, which is a potent nucleophile.

  • Solvent Selection: Aprotic polar solvents like DMF or DMSO are ideal for SNAr reactions as they can solvate the cation of the base while not interfering with the nucleophilicity of the alkoxide.

  • Stoichiometry: A slight excess of 2,6-dichloropyridine is used to ensure complete conversion of the more valuable N-Boc-4-hydroxypiperidine.

  • Temperature Control: The initial alkoxide formation is performed at low temperatures to control the exothermic reaction. The subsequent substitution reaction requires heating to overcome the activation energy for the SNAr reaction.

Stage 3: Deprotection and Isolation of 2-Chloro-6-(piperidin-4-yloxy)pyridine

The final step is the removal of the Boc protecting group to unmask the piperidine nitrogen. This is typically achieved under acidic conditions.[9]

Protocol 3: Acidic Deprotection of the Boc-Protected Intermediate

Reaction Scheme:

tert-butyl 4-((6-chloropyridin-2-yl)oxy)piperidine-1-carboxylate --(Acid)--> 2-Chloro-6-(piperidin-4-yloxy)pyridine

Materials and Equipment:

Reagent/EquipmentGrade/Specification
tert-butyl 4-((6-chloropyridin-2-yl)oxy)piperidine-1-carboxylate>99% purity
Hydrochloric acid (HCl) in 1,4-Dioxane or Trifluoroacetic acid (TFA)4M solution or >99%
Dichloromethane (DCM)Reagent grade
Diethyl etherReagent grade
Sodium bicarbonateSaturated aqueous solution
Jacketed glass reactor with overhead stirrerIndustrial scale

Procedure:

  • Acidic Treatment: The Boc-protected intermediate is dissolved in a suitable solvent such as dichloromethane or 1,4-dioxane in a reactor. The solution is cooled to 0-5°C. A solution of 4M HCl in 1,4-dioxane (3-5 eq) is added dropwise.[9]

  • Deprotection Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. The reaction progress is monitored by TLC or HPLC. The deprotection is often accompanied by the evolution of isobutylene and carbon dioxide.

  • Isolation as Hydrochloride Salt: Upon completion, the hydrochloride salt of the product often precipitates from the reaction mixture, especially when using HCl in dioxane. The solid can be collected by filtration, washed with a cold non-polar solvent like diethyl ether, and dried under vacuum.

  • Isolation as Free Base (Optional): If the free base is desired, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in water and the pH is adjusted to >10 with a base such as sodium hydroxide or sodium bicarbonate solution. The aqueous layer is then extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the free base of 2-Chloro-6-(piperidin-4-yloxy)pyridine.[9]

  • Final Purification: Further purification can be achieved by recrystallization or by converting the free base to a desired salt and recrystallizing the salt.

Rationale for Deprotection Conditions:

  • Acid-Labile Nature of the Boc Group: The tert-butoxycarbonyl group is designed to be stable under a wide range of conditions but is readily cleaved by strong acids. The mechanism involves the formation of a stable tert-butyl cation.[10]

  • Choice of Acid: HCl in dioxane is a common choice as it often leads to the precipitation of the hydrochloride salt, simplifying product isolation.[9] Trifluoroacetic acid (TFA) is also highly effective but may require a more involved work-up to remove the acid and isolate the product.

Analytical Characterization and Quality Control

For use as a pharmaceutical intermediate, the final product must meet stringent purity specifications. A combination of analytical techniques should be employed for quality control.

Analytical TechniqueParameter to be MonitoredTypical Specification
HPLC (High-Performance Liquid Chromatography) Purity of the final product, detection of impurities>99.5% area
GC (Gas Chromatography) Residual solventsAs per ICH guidelines
¹H NMR and ¹³C NMR Structural confirmationConforms to structure
Mass Spectrometry Molecular weight confirmationConforms to expected m/z
Karl Fischer Titration Water content<0.5%

Safety Considerations for Large-Scale Synthesis

  • Handling of Pyridine and Chlorinated Pyridines: These compounds are toxic and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Chlorine Gas: Chlorine is highly toxic and corrosive. Industrial-scale reactions involving chlorine gas require specialized equipment and safety protocols.

  • Strong Bases: Sodium hydride and potassium tert-butoxide are highly reactive and flammable. They should be handled under an inert atmosphere and away from moisture.

  • Acidic Reagents: Concentrated acids and TFA are corrosive. Appropriate PPE should be worn during handling.

  • Exothermic Reactions: The chlorination and alkoxide formation steps can be exothermic. Proper temperature control and emergency cooling capabilities are essential for large-scale reactors.

Conclusion

The presented three-stage synthesis provides a robust and scalable pathway to 2-Chloro-6-(piperidin-4-yloxy)pyridine, a valuable intermediate for the pharmaceutical industry. By employing a protection-deprotection strategy, this process ensures high regioselectivity and purity of the final product. The detailed protocols and the underlying scientific rationale offer a solid foundation for researchers and process chemists to implement and optimize this synthesis on a large scale, ensuring a reliable supply of this key building block for drug development programs.

References

  • BenchChem. (2025).
  • CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
  • CN104478794A - Synthesis method of 2,6-dichloropyridine.
  • Pharma Noble Chem Ltd. (n.d.).
  • DE4344793A1 - Process for the preparation of 2-chloropyridine and 2,6-dichloropyridine.
  • EP 0300430 B1 - Process for preparing 2,6-dichloropyridine.
  • CN105418493A - 2-chloropyridine synthetic method.
  • BenchChem. (2025). The Enduring Utility of the Boc Protecting Group: A Technical Guide for Researchers.
  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • US5536376A - Method for production of 2-chloropyridine and 2,6-dichloropyridine.
  • Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace.
  • ResearchGate. (2025). A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)
  • US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • LookChem. (n.d.). Cas 109384-19-2,N-BOC-4-Hydroxypiperidine.
  • ChemicalBook. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
  • Chem-Impex. (n.d.). Boc-(4-hydroxy)piperidine.
  • CN101602748B - A kind of purification method of high-purity piperidine.

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Application

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 2-Chloro-6-(piperidin-4-yloxy)pyridine Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-chloro-6-(piperidin-4-yloxy)pyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the discov...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-chloro-6-(piperidin-4-yloxy)pyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the discovery of potent and selective kinase inhibitors. This document provides a comprehensive guide to understanding and exploring the structure-activity relationships (SAR) of analogs based on this core. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and biological evaluation, and present a framework for interpreting SAR data to guide lead optimization efforts. This guide is intended for researchers and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutics.

Introduction: The Significance of the 2-Chloro-6-(piperidin-4-yloxy)pyridine Scaffold

The pyridine ring is a cornerstone of many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions within biological targets. The 2-chloro-6-(piperidin-4-yloxy)pyridine core combines several key features that make it an attractive starting point for drug discovery:

  • A Versatile Synthetic Handle: The chlorine atom at the 2-position of the pyridine ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the systematic and efficient introduction of diverse substituents to probe the SAR.

  • A Key Interaction Motif: The pyridine nitrogen can act as a hydrogen bond acceptor, a common interaction motif in the hinge region of many protein kinases.

  • A Modulatable Vector: The piperidin-4-yloxy linker provides a non-planar, three-dimensional element that can be functionalized to explore different regions of a target's binding pocket and to fine-tune physicochemical properties such as solubility and permeability.

  • Favorable Physicochemical Properties: The scaffold generally imparts favorable drug-like properties, offering a solid foundation for developing orally bioavailable candidates.

This guide will use the context of p38α mitogen-activated protein kinase (MAPK) inhibition as a representative example to illustrate the SAR exploration of this scaffold, based on literature precedents for similar pyridine-based inhibitors. p38α MAPK is a well-validated therapeutic target for a range of inflammatory diseases.

General Synthetic Strategy

The synthesis of 2-chloro-6-(piperidin-4-yloxy)pyridine analogs can be approached in a modular fashion, allowing for the late-stage introduction of diversity. A general and flexible synthetic route is outlined below.

Protocol 1: General Synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine Analogs

Materials:

  • 2,6-Dichloropyridine

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Desired boronic acids/esters, amines, or alkynes for cross-coupling

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Appropriate solvents for cross-coupling (e.g., DME, toluene, dioxane)

Procedure:

  • Synthesis of the core scaffold:

    • To a solution of N-Boc-4-hydroxypiperidine in anhydrous DMF at 0 °C, add NaH portion-wise.

    • Stir the mixture for 30 minutes at 0 °C, then add a solution of 2,6-dichloropyridine in DMF.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Purify the crude product by column chromatography to obtain tert-butyl 4-((6-chloropyridin-2-yl)oxy)piperidine-1-carboxylate.

  • Boc-deprotection:

    • Dissolve the product from step 1 in a mixture of TFA and DCM.

    • Stir at room temperature for 1-2 hours until TLC indicates complete deprotection.

    • Concentrate the reaction mixture under reduced pressure and basify with saturated NaHCO₃ solution.

    • Extract the product with DCM to yield 2-chloro-6-(piperidin-4-yloxy)pyridine.

  • Diversification of the piperidine nitrogen:

    • The secondary amine of the piperidine can be functionalized via reductive amination, acylation, or sulfonylation to introduce a wide range of R¹ substituents.

  • Diversification of the pyridine C2-position:

    • The chlorine atom can be substituted using various palladium-catalyzed cross-coupling reactions to introduce R² groups. For example, a Suzuki coupling with a boronic acid can introduce aryl or heteroaryl moieties.

Structure-Activity Relationship (SAR) Exploration

The SAR of this scaffold can be systematically explored by modifying three key regions: the piperidine ring (R¹) , the pyridine C2-position (R²) , and the pyridine core itself .

Modifications of the Piperidine Ring (R¹)

The substituent on the piperidine nitrogen often projects into the solvent-exposed region of the kinase ATP binding site or can be tailored to improve physicochemical properties.

R¹ SubstituentRationaleExpected Impact on Activity
Small alkyl groups (e.g., methyl, ethyl)Baseline for steric and electronic effects.May provide a modest improvement in potency and lipophilicity.
Substituted benzyl groupsExplore interactions with surface-exposed residues.Potency will be sensitive to the substitution pattern on the phenyl ring. Electron-donating or -withdrawing groups can fine-tune electronics.
Amide or sulfonamide functionalitiesIntroduce hydrogen bond donors and acceptors.Can significantly improve potency by forming new interactions with the target. Also modulates solubility.
Basic amines (e.g., piperazine, morpholine)Enhance aqueous solubility and potentially form salt bridges.Often improves pharmacokinetic properties. Potency will depend on the specific linker and target.
Modifications of the Pyridine C2-Position (R²)

The C2-substituent typically occupies the hydrophobic region of the ATP-binding pocket and can be crucial for achieving high potency and selectivity.

R² SubstituentRationaleExpected Impact on Activity
Phenyl or substituted phenyl ringsExplore hydrophobic pockets and potential pi-stacking interactions.Potency is highly dependent on the substitution pattern. Ortho, meta, and para substituents will probe different regions of the binding site.
Heteroaryl rings (e.g., pyrazole, imidazole, triazole)Introduce additional hydrogen bond donors/acceptors and modulate electronic properties.Can significantly enhance potency and selectivity by forming specific interactions with the target.
Small alkyl or cycloalkyl groupsProbe the size and shape of the hydrophobic pocket.Generally less potent than aryl or heteroaryl substituents but can be useful for improving metabolic stability.
Modifications of the Pyridine Core

While the 2-chloro-6-(piperidin-4-yloxy)pyridine core is the focus, bioisosteric replacement of the pyridine ring can be a valuable strategy.

Core ModificationRationaleExpected Impact on Activity
Pyrimidine or pyrazine coreAlter the position of the hydrogen bond accepting nitrogen.May improve potency or selectivity depending on the specific geometry of the hinge region of the target kinase.
Introduction of substituents on the pyridine ring (e.g., at C3, C4, or C5)Fine-tune the electronics and sterics of the core.Can impact the pKa of the pyridine nitrogen and the overall conformation of the molecule, leading to changes in activity.

Biological Evaluation Protocols

A tiered approach to biological evaluation is recommended to efficiently identify promising analogs.

Protocol 2: In Vitro p38α MAPK Enzyme Inhibition Assay

This protocol describes a common method for determining the IC₅₀ value of a test compound against p38α MAPK.

Materials:

  • Recombinant human p38α MAPK enzyme

  • Biotinylated substrate peptide (e.g., Biotin-MEF2A)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagents (e.g., HTRF®, AlphaScreen®, or a phosphospecific antibody-based ELISA)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, p38α MAPK enzyme, and the biotinylated substrate peptide.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents according to the manufacturer's protocol.

  • Read the plate on a suitable plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a non-linear regression analysis.

Protocol 3: Cellular Assay for p38α MAPK Inhibition

This protocol measures the ability of a compound to inhibit p38α MAPK activity in a cellular context.

Materials:

  • A suitable cell line (e.g., THP-1 monocytes)

  • Lipopolysaccharide (LPS)

  • Cell culture medium

  • Test compounds dissolved in DMSO

  • ELISA kit for detecting TNF-α

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

  • Stimulate the cells with LPS to activate the p38α MAPK pathway.

  • Incubate the cells for a defined period (e.g., 4-6 hours).

  • Collect the cell supernatant.

  • Measure the concentration of TNF-α in the supernatant using an ELISA kit.

  • Calculate the percent inhibition of TNF-α production and determine the IC₅₀ value.

Data Visualization and Interpretation

Visualizing the SAR data is crucial for understanding the relationships between structure and activity.

SAR Data Table
Compoundp38α IC₅₀ (nM)Cellular IC₅₀ (nM)
1HH>1000>1000
2aMethylPhenyl500800
2bMethyl4-Fluorophenyl250400
3aBenzyl4-Fluorophenyl150250
3b4-Methoxybenzyl4-Fluorophenyl80150
4Acetyl4-Fluorophenyl5090
5MethylPyrazol-4-yl2040
Graphviz Diagrams

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation Start 2,6-Dichloropyridine Core 2-Chloro-6-(piperidin-4-yloxy)pyridine Start->Core Diversify_R1 Functionalize Piperidine (R¹) Core->Diversify_R1 Diversify_R2 Cross-Coupling at C2 (R²) Core->Diversify_R2 Analogs Analog Library Diversify_R1->Analogs Diversify_R2->Analogs Enzyme_Assay p38α Enzymatic Assay (IC₅₀) Analogs->Enzyme_Assay Screening Cell_Assay Cellular Assay (TNF-α IC₅₀) Enzyme_Assay->Cell_Assay Selectivity Kinase Selectivity Profiling Cell_Assay->Selectivity ADME ADME/PK Studies Selectivity->ADME Lead_Optimization Lead_Optimization ADME->Lead_Optimization Data-driven Design

Caption: A typical workflow for the synthesis and evaluation of 2-Chloro-6-(piperidin-4-yloxy)pyridine analogs.

SAR_Relationships Scaffold 2-Chloro-6-(piperidin-4-yloxy)pyridine R¹ (Piperidine) R² (C2-Position) R1_Node R¹ Modifications - H-bond donors/acceptors - Modulate solubility - Explore solvent-exposed region Scaffold:r1->R1_Node R2_Node R² Modifications - Hydrophobic interactions - Hinge-binding interactions - Enhance selectivity Scaffold:r2->R2_Node

Caption: Key regions for SAR exploration on the 2-Chloro-6-(piperidin-4-yloxy)pyridine scaffold.

Conclusion and Future Directions

The 2-chloro-6-(piperidin-4-yloxy)pyridine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the rapid generation of diverse analog libraries, enabling a thorough exploration of the structure-activity landscape. By systematically modifying the R¹ and R² positions, researchers can optimize potency, selectivity, and pharmacokinetic properties. The protocols and strategies outlined in this guide provide a robust framework for initiating and advancing drug discovery programs based on this versatile chemical scaffold. Future efforts may focus on developing novel cross-coupling methodologies to further expand the accessible chemical space and on applying computational modeling techniques to rationalize SAR data and guide the design of next-generation inhibitors.

References

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). Applied Chemical Engineering, 6.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Publishing.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023).
  • European Journal of Medicinal Chemistry. (n.d.). UPCommons.
Method

Application Notes and Protocols for the Development of Novel Compounds from 2-Chloro-6-(piperidin-4-yloxy)pyridine

Introduction: The Strategic Value of the 2-(Piperidin-4-yloxy)pyridine Scaffold The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FD...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-(Piperidin-4-yloxy)pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in modern drug design.[2] The incorporation of a piperidine moiety, another critical pharmacophore, further enhances the drug-like properties of the resulting molecule, often improving physicochemical characteristics, biological activity, and pharmacokinetic profiles.[3][4]

The compound at the heart of this guide, 2-Chloro-6-(piperidin-4-yloxy)pyridine, represents a versatile and highly valuable starting material for the synthesis of novel chemical entities. This bifunctional molecule combines the reactivity of a 2-chloropyridine, a key substrate for a multitude of cross-coupling and nucleophilic substitution reactions, with the structural and functional advantages of the piperidin-4-yloxy group. The chlorine atom at the 2-position of the electron-deficient pyridine ring is particularly susceptible to displacement, providing a reliable handle for introducing molecular diversity.[5][6] This strategic positioning allows for the exploration of a vast chemical space, leading to the development of compounds with a wide range of potential therapeutic applications, including but not limited to kinase inhibitors, and agents targeting various receptors and enzymes.[7][8]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging 2-Chloro-6-(piperidin-4-yloxy)pyridine as a foundational building block for the synthesis of novel compound libraries.

Physicochemical Properties and Safety Information of 2-Chloro-6-(piperidin-4-yloxy)pyridine

A thorough understanding of the starting material's properties is paramount for safe handling and successful experimentation. The following table summarizes key physicochemical data, largely extrapolated from closely related structures, alongside necessary safety precautions.

PropertyValue (Estimated)Source/Analogy
Molecular Formula C₁₀H₁₃ClN₂ON/A
Molecular Weight 212.68 g/mol N/A
Appearance Off-white to pale yellow solidAnalogy to similar compounds
Melting Point Not availableN/A
Boiling Point > 200 °C (decomposes)Analogy to similar compounds
Solubility Soluble in DCM, Chloroform, MethanolGeneral knowledge
CAS Number Not readily availableN/A

Safety Precautions:

Based on analogous compounds such as 2-chloropyridine, 2-Chloro-6-(piperidin-4-yloxy)pyridine should be handled with care in a well-ventilated fume hood.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. The compound is expected to be harmful if swallowed, toxic in contact with skin, and may cause skin and serious eye irritation.[10][11]

Proposed Synthesis of the Starting Material: 2-Chloro-6-(piperidin-4-yloxy)pyridine

The synthesis of the title compound can be readily achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloropyridine and 4-hydroxypiperidine. The greater reactivity of the chlorine atoms in 2,6-dichloropyridine compared to monochlorinated pyridines facilitates this transformation.[12][13]

Synthesis_of_Starting_Material reagents 4-Hydroxypiperidine, NaH, DMF, 0 °C to rt 2_6_dichloropyridine 2,6-Dichloropyridine product 2-Chloro-6-(piperidin-4-yloxy)pyridine 2_6_dichloropyridine->product Suzuki_Miyaura_Coupling reagents Arylboronic Acid, Pd Catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., Cs₂CO₃), Solvent (e.g., Dioxane/H₂O) starting_material 2-Chloro-6-(piperidin-4-yloxy)pyridine product 2-Aryl-6-(piperidin-4-yloxy)pyridine starting_material->product Buchwald_Hartwig_Amination reagents Primary or Secondary Amine, Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XantPhos), Base (e.g., Cs₂CO₃), Solvent (e.g., Toluene or Dioxane) starting_material 2-Chloro-6-(piperidin-4-yloxy)pyridine product 2-(Amino)-6-(piperidin-4-yloxy)pyridine starting_material->product SNAr_Reaction reagents Phenol or Thiol, Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., DMF or DMSO) starting_material 2-Chloro-6-(piperidin-4-yloxy)pyridine product 2-(Aryloxy/Arylthio)-6-(piperidin-4-yloxy)pyridine starting_material->product

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Application

Application Note: 2-Chloro-6-(piperidin-4-yloxy)pyridine as a Versatile Scaffold for Parallel Synthesis in Drug Discovery

Abstract The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs.[1][2][3] Its unique electronic properties and abilit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a highly sought-after core for novel therapeutic agents. This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 2-Chloro-6-(piperidin-4-yloxy)pyridine (CAS 99202-32-1)[4][5] in the construction of high-diversity parallel synthesis libraries. We will explore its reactivity, provide validated protocols for key diversification reactions, and offer expert insights into workflow optimization for high-throughput synthesis.

Strategic Value of the 2-Chloro-6-(piperidin-4-yloxy)pyridine Scaffold

This building block is strategically designed for library synthesis, offering two distinct points for chemical modification. Its value is rooted in the combination of a reactive 'handle' for diversification and a 'modulating' side chain that imparts desirable physicochemical properties.

  • The 2-Chloropyridine Core: The chlorine atom at the 2-position serves as a versatile reactive handle. The electron-withdrawing nature of the pyridine nitrogen atom activates the C2 and C4 positions towards nucleophilic attack, making the chlorine an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[6][7] Furthermore, this C-Cl bond is a standard substrate for modern palladium-catalyzed cross-coupling reactions, enabling the formation of C-N and C-C bonds with exceptional functional group tolerance.[8][9]

  • The Piperidin-4-yloxy Linker: The piperidine moiety is another privileged fragment in drug design, often used to improve solubility, modulate basicity (pKa), and provide a three-dimensional architecture that can enhance binding to biological targets.[10][11] The ether linkage provides stability, while the secondary amine of the piperidine ring offers a second diversification point for acylation, alkylation, or sulfonylation reactions, further expanding the chemical space accessible from a single scaffold.

Chemical Properties
CAS Number 99202-32-1
Molecular Formula C₁₀H₁₃ClN₂O[4]
Molecular Weight 212.68 g/mol [5]
Appearance Off-white to pale yellow solid

Parallel Synthesis Workflow & Library Diversification

The primary utility of this scaffold is in a parallel synthesis format, where the core is dispensed into an array of reactors (e.g., a 96-well plate) and then treated with a diverse set of building blocks to rapidly generate a library of related analogues.

G cluster_0 Setup cluster_1 Diversification Reactions cluster_2 Processing & Analysis Scaffold 2-Chloro-6-(piperidin-4-yloxy)pyridine (Stock Solution) Plate Aliquot into 96-Well Plate Scaffold->Plate Dispense Reagents Diverse Building Blocks (Amines, Boronic Acids, etc.) Plate->Reagents Add Reagents Reaction Parallel Reaction (e.g., Heating Block) Reagents->Reaction Workup Parallel Workup (SPE or LLE) Reaction->Workup Transfer Analysis QC & Analysis (LC-MS) Workup->Analysis Library Final Compound Library Plate Analysis->Library G cluster_primary Primary Diversification cluster_secondary Secondary Diversification Scaffold 2-Chloro-6-(piperidin-4-yloxy)pyridine Primary Diversification Point (C2-Cl) Secondary Diversification Point (Piperidine N-H) SNAr S(N)Ar (R-NH2, R-OH, R-SH) Scaffold:f1->SNAr Buchwald Buchwald-Hartwig (R-NH2) Scaffold:f1->Buchwald Suzuki Suzuki-Miyaura (R-B(OH)2) Scaffold:f1->Suzuki Acylation Acylation (R-COCl) Scaffold:f2->Acylation Sulfonylation Sulfonylation (R-SO2Cl) Scaffold:f2->Sulfonylation Alkylation Reductive Amination (R-CHO) Scaffold:f2->Alkylation Product Diverse Compound Library SNAr->Product Buchwald->Product Suzuki->Product Acylation->Product Sulfonylation->Product Alkylation->Product

Caption: Two-pronged strategy for library diversification.

Core Reaction Protocols and Methodologies

The following protocols are optimized for parallel synthesis formats but are scalable for individual compound synthesis.

Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Rationale: This reaction proceeds via a two-step addition-elimination mechanism. [12]A nucleophile attacks the electron-deficient C2 carbon, forming a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the pyridine ring. [12]The chloride ion is then eliminated to restore aromaticity. [12]This pathway is favored for pyridines, especially with activating groups, and often requires heat to proceed at a practical rate. [6][7] Detailed Protocol: Parallel Amination

  • Preparation: In a 96-well reaction block, dispense 21.3 mg (0.1 mmol, 1.0 equiv) of 2-Chloro-6-(piperidin-4-yloxy)pyridine into each well.

  • Reagent Addition: Add a solution of the desired primary or secondary amine (0.12 mmol, 1.2 equiv) in 1 mL of N,N-Dimethylformamide (DMF) to each respective well.

  • Base Addition: Add 41.8 µL (0.3 mmol, 3.0 equiv) of triethylamine (TEA) or 52.2 mg (0.4 mmol, 4.0 equiv) of N,N-Diisopropylethylamine (DIPEA) to each well.

  • Reaction: Seal the reaction block securely. Heat the block to 120 °C with stirring for 12-18 hours.

  • Workup: Cool the block to room temperature. Quench the reactions by adding 1 mL of water to each well. The product can be isolated via parallel Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) with ethyl acetate.

  • Analysis: Analyze the crude product by LC-MS to confirm conversion before final purification if necessary.

Scientist's Notes:

  • Causality: A polar aprotic solvent like DMF or DMSO is used to solubilize the reactants and facilitate the formation of the charged intermediate. A non-nucleophilic base like DIPEA is crucial to neutralize the HCl generated without competing with the primary nucleophile.

  • Troubleshooting: If the reaction is sluggish, consider using a stronger base like K₂CO₃ or Cs₂CO₃, or increasing the temperature. Microwave irradiation can significantly accelerate this transformation.

Buchwald-Hartwig Amination

Mechanistic Rationale: This powerful palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under conditions often milder than traditional SNAr. [8]The catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) species, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. [13][14] Detailed Protocol: Coupling with Anilines

  • Preparation: To an argon-purged 24-well reaction block, add 21.3 mg (0.1 mmol, 1.0 equiv) of 2-Chloro-6-(piperidin-4-yloxy)pyridine, the desired aniline (0.11 mmol, 1.1 equiv), and 21.2 mg (0.2 mmol, 2.0 equiv) of sodium tert-butoxide (NaOtBu).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the pre-mixed catalyst system: 1.8 mg (0.002 mmol, 2 mol%) of Pd₂(dba)₃ and 3.3 mg (0.006 mmol, 6 mol%) of XPhos (or a similar bulky phosphine ligand).

  • Solvent Addition: Add 1 mL of anhydrous, degassed toluene or dioxane to each well.

  • Reaction: Seal the block and heat to 100 °C with vigorous stirring for 8-16 hours.

  • Workup: Cool to room temperature. Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude material is typically purified by automated flash chromatography.

Scientist's Notes:

  • Expertise: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (like XPhos or RuPhos) are essential for promoting the oxidative addition of the relatively unreactive aryl chloride and facilitating the final reductive elimination step. [14]* Trustworthiness: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine within the catalyst's coordination sphere. [14]The reaction must be performed under strictly anhydrous and anaerobic conditions as the Pd(0) catalyst and some ligands are oxygen-sensitive.

Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: The Suzuki reaction is a robust method for C-C bond formation. [9]The mechanism involves oxidative addition of the 2-chloropyridine to Pd(0), followed by transmetalation with a boronic acid (which is activated by a base), and concludes with reductive elimination to form the new biaryl bond. [9]Cross-coupling of 2-halopyridines can be challenging, but modern catalyst systems have made it a reliable transformation. [15] Detailed Protocol: Coupling with Arylboronic Acids

  • Preparation: To a microwave vial, add 2-Chloro-6-(piperidin-4-yloxy)pyridine (0.1 mmol, 1.0 equiv), the arylboronic acid (0.15 mmol, 1.5 equiv), and a base such as K₂CO₃ (0.3 mmol, 3.0 equiv) or Cs₂CO₃.

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.005 mmol, 5 mol%) or a pre-catalyst system like Pd(OAc)₂ (2 mol%) with a suitable ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 ratio, 1.5 mL total).

  • Reaction: Seal the vial and heat in a microwave reactor to 110-140 °C for 20-60 minutes.

  • Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify by flash chromatography on silica gel.

Scientist's Notes:

  • Experience: The base plays a crucial role not only in the catalytic cycle but also in preventing protodeboronation of the boronic acid starting material. [9]An aqueous solvent system is often beneficial for the transmetalation step. [16]* Validation: Monitoring the reaction by LC-MS is recommended. If starting material remains, a higher temperature or longer reaction time may be required. For particularly challenging couplings, switching to a more active catalyst system (e.g., those based on N-heterocyclic carbenes or highly specialized phosphine ligands) may be necessary.

Representative Data Summary

The following table summarizes expected outcomes for the diversification of 2-Chloro-6-(piperidin-4-yloxy)pyridine, providing a baseline for experimental planning.

Reaction TypeCoupling Partner (Example)Key Conditions (Catalyst/Base/Solvent)Typical Yield (%)
SNAr MorpholineDIPEA / DMF, 120 °C75-90%
SNAr 4-FluoroanilineCs₂CO₃ / DMSO, 130 °C60-80%
Buchwald-Hartwig BenzylaminePd₂(dba)₃/XPhos, NaOtBu / Toluene, 100 °C80-95%
Buchwald-Hartwig IndolePd(OAc)₂/DavePhos, K₃PO₄ / Dioxane, 110 °C70-85%
Suzuki-Miyaura Phenylboronic AcidPd(PPh₃)₄, K₂CO₃ / Dioxane:H₂O, 110 °C80-95%
Suzuki-Miyaura Thiophene-3-boronic AcidPdCl₂(dppf), K₂CO₃ / DME:H₂O, 90 °C70-90%

Conclusion

2-Chloro-6-(piperidin-4-yloxy)pyridine is a high-value, versatile building block for the efficient construction of diverse chemical libraries. Its dual-functionality allows for extensive exploration of chemical space through robust and well-established synthetic methodologies including Nucleophilic Aromatic Substitution, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling. The protocols and insights provided in this note serve as a comprehensive guide for researchers aiming to leverage this scaffold in their drug discovery programs, enabling the rapid generation of novel compounds for biological screening.

References

  • Movassaghi, M., et al. (n.d.). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses. Available at: [Link]

  • (2019). Nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Google Patents. (n.d.). CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
  • Javaid, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]

  • Reinheimer, J.D., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Wolfe, J.P., & Rainka, M.P. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry. Available at: [Link]

  • Reinheimer, J.D., et al. (2012). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Chemistry LibreTexts. (2022). Buchwald-Hartwig Amination. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • Google Patents. (n.d.). US5536376A - Method for production of 2-chloropyridine and 2,6-dichloropyridine.
  • Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • Tovar, J.D., et al. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Billingsley, K.L., & Buchwald, S.L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • van der Pijl, F., et al. (2017). Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory. PubMed. Available at: [Link]

  • Google Patents. (n.d.). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
  • Verma, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. PMC - NIH. Available at: [Link]

  • ResearchGate. (2017). Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. Available at: [Link]

  • ResearchGate. (2007). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Available at: [Link]

  • Al-Zahrani, A.A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine

Welcome to the technical support center for the synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.

Overall Synthetic Strategy

The synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine is most efficiently approached via a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNA_r_): A Williamson ether synthesis variant where the alkoxide of N-Boc-4-hydroxypiperidine displaces a chloride on 2,6-dichloropyridine. The tert-butoxycarbonyl (Boc) group is crucial to prevent the secondary amine of the piperidine ring from acting as a competing nucleophile.

  • Deprotection: Acid-mediated cleavage of the Boc protecting group to yield the final target compound.

G cluster_0 Step 1: SNAr Ether Formation cluster_1 Step 2: Boc Deprotection R1 2,6-Dichloropyridine I1 Boc-protected Intermediate R1->I1 R2 N-Boc-4-hydroxypiperidine R2->I1 Base Base (e.g., NaH, KOtBu) Base->I1 Deprotonation Solvent1 Solvent (e.g., DMF, THF) Solvent1->I1 Acid Acid (e.g., TFA, HCl) P1 2-Chloro-6-(piperidin-4-yloxy)pyridine (Final Product) Acid->P1 Solvent2 Solvent (e.g., DCM) Solvent2->P1 I1->P1 Acidolysis

Caption: High-level workflow for the two-step synthesis.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical Q&A format.

Part 1: Troubleshooting the SNAr Ether Formation

Q1: My yield for the ether formation step is consistently low. What are the most likely causes?

A1: Low yield in this SNAr reaction typically points to one of four areas: incomplete deprotonation of the alcohol, suboptimal solvent choice, purity of starting materials, or inadequate temperature control.

  • Ineffective Deprotonation: The hydroxyl group of N-Boc-4-hydroxypiperidine must be converted to its corresponding alkoxide to become a potent nucleophile. If a weak base (e.g., K₂CO₃) is used, the equilibrium may not fully favor the alkoxide, leading to a sluggish or incomplete reaction.

    • Expert Recommendation: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). NaH irreversibly deprotonates the alcohol, driving the reaction forward. Ensure the NaH is fresh (typically sold as a 60% dispersion in mineral oil) and that the reaction is kept under an inert atmosphere (N₂ or Ar) to prevent quenching by moisture.

  • Solvent Choice: The solvent must be able to dissolve the reagents and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.[1]

    • Expert Recommendation: Anhydrous polar aprotic solvents like DMF, DMSO, or THF are standard. DMF is often an excellent choice as it readily dissolves the alkoxide salt. Ensure your solvent is truly anhydrous, as water will protonate the alkoxide, rendering it non-nucleophilic.

  • Reagent Purity: 2,6-Dichloropyridine can degrade over time. N-Boc-4-hydroxypiperidine can contain residual water.[2][3][4][5]

    • Expert Recommendation: Verify the purity of your starting materials by NMR or GC-MS before starting. If necessary, purify 2,6-dichloropyridine by distillation or recrystallization. Dry N-Boc-4-hydroxypiperidine under vacuum over a desiccant if water contamination is suspected.

Q2: I'm observing a significant amount of a di-substituted byproduct, 2,6-bis((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)pyridine. How can I minimize this?

A2: The formation of the di-substituted product is a classic problem of stoichiometry and reaction control. Because your initial product, the Boc-protected intermediate, is only slightly less reactive than the starting 2,6-dichloropyridine, over-reaction is a risk.

  • Causality: Once the first substitution occurs, the remaining chlorine atom on the pyridine ring is still susceptible to nucleophilic attack. If a localized excess of the alkoxide nucleophile is present, it can react with the mono-substituted product before all the initial 2,6-dichloropyridine has reacted.

  • Expert Recommendation:

    • Control Stoichiometry: Use a slight excess of 2,6-dichloropyridine (e.g., 1.1 to 1.2 equivalents) to ensure the alkoxide is the limiting reagent. This statistically favors the mono-substitution.

    • Slow Addition: Prepare the alkoxide in a separate flask (or in the reaction flask first) and then add the 2,6-dichloropyridine solution dropwise at a controlled temperature (e.g., 0 °C). This prevents a high local concentration of the nucleophile and minimizes the formation of the di-substituted byproduct.

Q3: Which base and solvent system is optimal?

A3: The "best" system depends on your scale, equipment, and safety considerations. Here is a comparative summary:

Base / Solvent SystemProsConsSenior Scientist Notes
NaH / Anhydrous THF or DMF Strong, irreversible deprotonation leads to high conversion.NaH is pyrophoric and requires careful handling under an inert atmosphere. Mineral oil can complicate purification.This is the gold standard for achieving high yields. The key is meticulous technique: ensure all glassware is flame-dried and the system is kept under dry nitrogen or argon.
KOtBu / Anhydrous THF Strong base, easy to handle as a solid.Can promote side reactions if the temperature is not controlled. More sterically hindered than NaH.A very good alternative to NaH. Ensure the KOtBu is from a freshly opened bottle, as it is hygroscopic.
NaOH / DMSO Inexpensive and less hazardous than NaH.Can introduce water, reducing yield. Requires higher temperatures, which can lead to side products.Generally used in process chemistry at a larger scale where cost and safety are primary drivers. May require azeotropic removal of water.
Part 2: Troubleshooting the Boc Deprotection

Q4: My Boc deprotection is incomplete, even after several hours.

A4: Incomplete deprotection is usually due to insufficient acid strength or concentration. The Boc group is cleaved by acidolysis, where the tert-butyl carbocation is liberated.[6][7]

  • Causality: The nitrogen atom on the pyridine ring is basic and will be protonated by the acid. This consumes some of the acid, meaning a stoichiometric amount is often insufficient. You need enough acid to both protonate the basic sites on your molecule and catalyze the deprotection.

  • Expert Recommendation:

    • Use Excess Strong Acid: A common and effective method is using a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[7] Let the reaction stir at room temperature and monitor by TLC or LC-MS.

    • HCl in Dioxane/Methanol: An alternative is a 4M solution of HCl in dioxane or methanol. This is often faster than TFA but can sometimes lead to the formation of the hydrochloride salt, which may precipitate.

Q5: I am observing product degradation during the deprotection step. How can I avoid this?

A5: Degradation suggests the conditions are too harsh. While the ether linkage and pyridine ring are generally stable, prolonged exposure to strong acid at elevated temperatures can cause decomposition.

  • Expert Recommendation:

    • Lower the Temperature: Perform the deprotection at 0 °C. The reaction will be slower, but typically much cleaner.

    • Monitor Closely: Do not let the reaction run overnight without validation. Use TLC or LC-MS to monitor the disappearance of the starting material. Once it is consumed, immediately proceed with the work-up to quench the acid.

    • Scavengers: If you suspect the liberated tert-butyl cation is causing side reactions (e.g., alkylating the pyridine ring), add a cation scavenger like triethylsilane (TES) or anisole to the reaction mixture.

Validated Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-((6-chloropyridin-2-yl)oxy)piperidine-1-carboxylate

G start Start: Flame-dried flask under N2 atmosphere add_nah 1. Add NaH (1.2 eq) and anhydrous DMF. start->add_nah cool_0c 2. Cool to 0 °C. add_nah->cool_0c add_alcohol 3. Add N-Boc-4-hydroxypiperidine (1.0 eq) solution in DMF dropwise. cool_0c->add_alcohol stir_h2_evol 4. Stir at 0 °C for 30 min, then RT for 1 hr. (Monitor H2 evolution) add_alcohol->stir_h2_evol add_pyridine 5. Re-cool to 0 °C. Add 2,6-dichloropyridine (1.1 eq) solution in DMF dropwise. stir_h2_evol->add_pyridine warm_rt 6. Allow to warm to RT and stir for 12-18 hours. add_pyridine->warm_rt monitor 7. Monitor reaction by TLC/LC-MS until starting material is consumed. warm_rt->monitor quench 8. Cool to 0 °C and carefully quench with saturated aq. NH4Cl. monitor->quench Reaction Complete extract 9. Extract with Ethyl Acetate (3x). quench->extract wash 10. Wash combined organic layers with brine. extract->wash dry 11. Dry over Na2SO4, filter, and concentrate. wash->dry purify 12. Purify by flash column chromatography (Hexanes/EtOAc). dry->purify end End: Isolated Intermediate purify->end

Caption: Step-by-step workflow for the SNAr reaction.

Methodology:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.). Wash the NaH with anhydrous hexanes to remove the oil, decant the hexanes, and add anhydrous DMF.

  • Cool the stirred suspension to 0 °C using an ice-water bath.

  • Slowly add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DMF via a dropping funnel. Hydrogen gas will evolve.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Re-cool the reaction mixture to 0 °C and add a solution of 2,6-dichloropyridine (1.1 eq.) in anhydrous DMF dropwise.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Self-Validation: Monitor the reaction progress by TLC or LC-MS. The disappearance of N-Boc-4-hydroxypiperidine is a key indicator of reaction completion.

  • Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Boc-protected intermediate.

Protocol 2: Deprotection to Yield 2-Chloro-6-(piperidin-4-yloxy)pyridine
  • Dissolve the Boc-protected intermediate (1.0 eq.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq., typically a 1:4 TFA:DCM solution v/v) to the solution at room temperature.

  • Stir the reaction and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Self-Validation: The complete consumption of the starting material (visualized by TLC/LC-MS) marks the end of the reaction.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in DCM and slowly add saturated aqueous sodium bicarbonate solution until the pH is basic (~8-9) to neutralize any remaining acid.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Further purification can be achieved by recrystallization or a final column chromatography if necessary to afford the pure 2-Chloro-6-(piperidin-4-yloxy)pyridine.[8]

References

  • CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
  • CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • US5536376A - Method for production of 2-chloropyridine and 2,6-dichloropyridine.
  • Ahmad, O. K., Medley, J. W., Coste, A., & Movassaghi, M. (2012). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses, 89, 549. [Link]

  • BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. MDPI. [Link]

  • Zhang, B., Zhou, Y., Gu, Q., & Xu, S. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677(2), 022075. [Link]

  • Dainter, R. S., Suschitzky, H., Wakefield, B. J., Hughes, N., & Nelson, A. J. (1988). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 227-233. [Link]

  • US4766219A - Preparation of 2-cyano-6-chloropyridine compounds.
  • Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Williamson Ether Synthesis Practice Problems. Chemistry Steps. [Link]

  • Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Patsnap Eureka. [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. The Royal Society of Chemistry. [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Williamson ether synthesis trouble, 2.0. Reddit. [Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]

  • 2-Chloropyridine. Wikipedia. [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. SciSpace. [Link]

  • BOC deprotection. Hebei Boz Chemical Co., LTD. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • N-BOC-4-Hydroxypiperidine. Chemsrc. [Link]

  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Springer. [Link]

  • N-Boc-4-Hydroxypiperidine. Pharmaffiliates. [Link]

Sources

Optimization

troubleshooting byproduct formation in 2-Chloro-6-(piperidin-4-yloxy)pyridine reactions

Welcome to the technical support center for the synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting for common challenges encountered during the synthesis of this key heterocyclic building block. The following content, presented in a question-and-answer format, is grounded in established reaction mechanisms and provides field-proven insights to help you optimize your reaction outcomes, minimize byproduct formation, and streamline purification processes.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2-Chloro-6-(piperidin-4-yloxy)pyridine and what are the key challenges?

The most common and direct route to synthesizing 2-Chloro-6-(piperidin-4-yloxy)pyridine is through a nucleophilic aromatic substitution (SNAr) reaction, a variation of the Williamson ether synthesis.[1] This involves the reaction of 2,6-dichloropyridine with piperidin-4-ol in the presence of a suitable base.

The primary challenges in this synthesis stem from the bifunctional nature of the piperidin-4-ol nucleophile and the di-functional nature of the 2,6-dichloropyridine electrophile. This leads to several potential side reactions and purification difficulties. The main challenges include controlling:

  • Chemoselectivity: Preferential O-arylation over N-arylation.

  • Regioselectivity: Achieving mono-substitution over di-substitution.

  • Purity of Starting Materials: Ensuring the 2,6-dichloropyridine is free from isomeric impurities and over-chlorinated species.[2]

Troubleshooting Guide: Byproduct Formation and Low Yield

This section addresses the most common byproducts observed during the synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine and provides detailed strategies to mitigate their formation.

Issue 1: Formation of the N-arylated Isomer, 1-(6-chloropyridin-2-yl)piperidin-4-ol

Q2: My reaction is producing a significant amount of an isomeric byproduct. How can I confirm it is the N-arylated product and how do I prevent its formation?

The formation of the N-arylated isomer, 1-(6-chloropyridin-2-yl)piperidin-4-ol, is a common problem due to the two nucleophilic sites on piperidin-4-ol: the oxygen of the secondary alcohol and the nitrogen of the secondary amine.

Causality: The piperidine nitrogen, being a soft nucleophile, can compete with the harder oxygen nucleophile in attacking the electron-deficient C2 position of the pyridine ring. The selectivity between N- and O-arylation is often influenced by the reaction conditions, particularly the choice of base and solvent, as well as steric factors.[3][4] Copper-catalyzed conditions, for instance, have been shown to favor N-arylation in similar systems.[2]

Identifying the N-arylated Byproduct:

  • 1H NMR Spectroscopy: The most definitive way to distinguish between the O- and N-arylated products is by examining the chemical shifts of the piperidine protons.

    • Desired O-arylated product: Expect a broad singlet for the N-H proton of the piperidine ring. The proton at the 4-position of the piperidine ring (the -CH-O- group) will show a downfield shift into the 4.5-5.5 ppm region.

    • N-arylated byproduct: The N-H proton signal will be absent. The proton at the 4-position of the piperidine ring (the -CH-OH group) will appear further upfield, typically in the 3.5-4.5 ppm range, and you will observe a signal for the hydroxyl proton. The protons adjacent to the piperidine nitrogen will show a significant downfield shift due to the direct attachment to the aromatic ring.

  • Mass Spectrometry (MS): Both the desired product and the N-arylated byproduct will have the same molecular weight and isotopic pattern. Therefore, MS alone is not sufficient for differentiation, but it can confirm the presence of an impurity with the expected mass.

Mitigation Strategies:

The most robust strategy to prevent N-arylation is to use a protecting group on the piperidine nitrogen. The tert-butoxycarbonyl (Boc) group is ideal for this purpose due to its stability under basic conditions and ease of removal.[5]

dot

Byproduct_Formation cluster_reactants Reactants cluster_products Potential Products 2,6-Dichloropyridine 2,6-Dichloropyridine Piperidin-4-ol Piperidin-4-ol Desired_Product 2-Chloro-6-(piperidin-4-yloxy)pyridine (O-Arylation) Piperidin-4-ol->Desired_Product O-attack (desired) N_Arylated_Byproduct 1-(6-chloropyridin-2-yl)piperidin-4-ol (N-Arylation) Piperidin-4-ol->N_Arylated_Byproduct N-attack (competing) Di_Substituted_Byproduct 2,6-bis(piperidin-4-yloxy)pyridine (Di-substitution) Desired_Product->Di_Substituted_Byproduct Further Reaction

Caption: Competing reaction pathways in the synthesis.

Experimental Protocol: N-Boc Protection of Piperidin-4-ol

  • Dissolution: Dissolve piperidin-4-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Base Addition: Add a base, such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq), to the solution.

  • Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Perform an aqueous work-up to remove the base and salts. The N-Boc-4-hydroxypiperidine can then be purified by column chromatography or recrystallization.

Once you have the N-Boc-4-hydroxypiperidine, you can proceed with the SNAr reaction. The bulky Boc group will sterically hinder the nitrogen atom, ensuring selective O-arylation. The Boc group can be easily removed at the end of the synthesis using acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane).

Issue 2: Formation of the Di-substituted Byproduct, 2,6-bis(piperidin-4-yloxy)pyridine

Q3: My reaction is producing a significant amount of a higher molecular weight byproduct, which I suspect is the di-substituted product. How can I favor mono-substitution?

The formation of 2,6-bis(piperidin-4-yloxy)pyridine occurs when a second molecule of piperidin-4-ol displaces the remaining chlorine atom on the desired mono-substituted product.

Causality: The mono-substituted product, 2-Chloro-6-(piperidin-4-yloxy)pyridine, is still activated towards nucleophilic attack, albeit less so than the starting 2,6-dichloropyridine. If the concentration of the nucleophile (piperidin-4-ol) is too high or the reaction is run for an extended period at elevated temperatures, the di-substituted product can become a major byproduct.

Mitigation Strategies:

StrategyRationaleRecommended Parameters
Control Stoichiometry Using an excess of the electrophile (2,6-dichloropyridine) will increase the probability of the nucleophile reacting with the starting material rather than the mono-substituted product.Use a 1.5 to 2.0 molar excess of 2,6-dichloropyridine relative to piperidin-4-ol.
Slow Addition of Nucleophile Adding the piperidin-4-ol (or its alkoxide) slowly to the reaction mixture keeps its instantaneous concentration low, thus disfavoring the second substitution.Add the nucleophile solution dropwise over 1-2 hours.
Lower Reaction Temperature The activation energy for the second substitution may be higher than the first. Lowering the temperature can therefore improve selectivity for the mono-substituted product.If the reaction is sluggish at lower temperatures, consider a more reactive base or a solvent with a higher boiling point to allow for precise temperature control.
Monitor Reaction Progress Closely monitor the reaction by TLC or LC-MS and stop the reaction once the desired product is maximized and before significant di-substitution occurs.Quench the reaction when the ratio of mono- to di-substituted product is optimal.

dot

Mono_vs_Di_Substitution DCP 2,6-Dichloropyridine PipOH Piperidin-4-ol Mono Mono-substituted Product (Desired) DCP->Mono k1 (fast) PipOH->Mono Di Di-substituted Product (Byproduct) PipOH->Di Mono->Di k2 (slower)

Caption: Kinetic control of mono- vs. di-substitution.

Issue 3: Low or No Conversion

Q4: My reaction is not proceeding, or the yield is very low. What are the likely causes and how can I improve the conversion?

Low conversion can be attributed to several factors, including the quality of reagents, the choice of base and solvent, and the reaction temperature.

Potential Causes & Solutions:

  • Inactive Base: The reaction requires a strong enough base to deprotonate the hydroxyl group of piperidin-4-ol to form the more nucleophilic alkoxide.

    • Solution: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure the base is fresh and has been stored under anhydrous conditions.

  • Inappropriate Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Solution: Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF). These solvents are effective at solvating the alkoxide and promoting SNAr reactions.

  • Low Reaction Temperature: Nucleophilic aromatic substitution on electron-deficient rings like dichloropyridine often requires elevated temperatures to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature, for example, from room temperature up to 80-100 °C, while monitoring the reaction for byproduct formation.

  • Poor Quality Starting Materials: Impurities in the 2,6-dichloropyridine can inhibit the reaction.

    • Solution: Ensure the 2,6-dichloropyridine is of high purity. If necessary, purify it by recrystallization or distillation before use.

Recommended Starting Conditions:

  • Alkoxide Formation: In an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF. Slowly add a solution of N-Boc-piperidin-4-ol (1.0 eq) in DMF and stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • SNAr Reaction: Add a solution of 2,6-dichloropyridine (1.5 eq) in DMF to the alkoxide solution.

  • Heating: Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture, quench with water, and extract with an organic solvent like ethyl acetate. The crude product can then be purified by column chromatography.

Purification Strategies

Q5: How can I effectively purify my 2-Chloro-6-(piperidin-4-yloxy)pyridine from the common byproducts and starting materials?

Effective purification is critical for obtaining the desired product in high purity. A combination of techniques is often necessary.

  • Initial Work-up: A standard aqueous work-up will remove the base and any water-soluble salts. If DMF or DMSO is used as the solvent, multiple washes with brine can help to remove them from the organic layer.

  • Column Chromatography: This is the most effective method for separating the desired product from the N-arylated and di-substituted byproducts, as well as unreacted 2,6-dichloropyridine.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or DCM in methanol is commonly effective. The less polar 2,6-dichloropyridine will elute first, followed by the desired O-arylated product. The more polar N-arylated byproduct and the di-substituted product will elute later.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be used to further enhance its purity. Suitable solvent systems can be determined by screening small-scale solubility tests (e.g., ethyl acetate/hexanes, ethanol/water).

References

  • Jones, G. O., Liu, P., Houk, K. N., & Buchwald, S. L. (2010). Computational exploration of the origin of N- versus O-arylation in the copper-catalyzed amination of amino alcohols. Journal of the American Chemical Society, 132(17), 6205–6213. Available at: [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic Letters, 9(4), 643–646. Available at: [Link]

  • Influence of base and solvent on the regioselective sulfonylation of pyridine. ResearchGate. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • U.S. Patent No. 5,112,982. (1992). Process for preparing 2,6-dichloropyridine.
  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. Available at: [Link]

  • Boc Protection of Amines. Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Purity of 2-Chloro-6-(piperidin-4-yloxy)pyridine

Welcome to the technical support center for 2-Chloro-6-(piperidin-4-yloxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity-related...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloro-6-(piperidin-4-yloxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity-related issues encountered during the synthesis and purification of this key intermediate. By understanding the root causes of impurity formation, you can implement robust strategies to achieve high-purity material essential for your research and development endeavors.

FAQ 1: My initial analysis (NMR/LC-MS) of the crude product shows multiple unexpected signals. What are the likely impurities?

Answer:

Identifying the impurities in your crude product is the first critical step toward devising an effective purification strategy. The synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine, typically via a Williamson ether synthesis, can lead to several common impurities.[1][2]

  • Unreacted Starting Materials: The most common impurities are residual 2,6-dichloropyridine and 4-hydroxypiperidine.

  • Bis-substituted Byproduct: A frequent side-product is 2,6-bis(piperidin-4-yloxy)pyridine, formed when a second molecule of 4-hydroxypiperidine displaces the remaining chloro group on the desired product.

  • Solvent and Base Residues: High-boiling point solvents (e.g., DMF, DMSO) and residual base can also be present.

The following table summarizes the expected analytical signatures that can help in identifying these species.

Table 1: Analytical Signatures of Common Impurities

CompoundKey ¹H NMR Signals (Approx. δ, CDCl₃)Expected Mass (M+H)⁺Notes
2-Chloro-6-(piperidin-4-yloxy)pyridine (Product) 7.5 (t, 1H, Ar-H), 6.7 (d, 1H, Ar-H), 6.6 (d, 1H, Ar-H), 5.2 (m, 1H, O-CH), 3.2 (m, 2H), 2.8 (m, 2H), 2.0 (m, 2H), 1.6 (m, 2H)~227.08Desired product.
2,6-Dichloropyridine (Starting Material) 7.6 (t, 1H, Ar-H), 7.2 (d, 2H, Ar-H)~147.96A non-polar impurity.
4-Hydroxypiperidine (Starting Material) 3.7 (m, 1H, CH-OH), 2.9 (m, 2H), 2.7 (m, 2H), 1.8 (m, 2H), 1.4 (m, 2H)~102.09A very polar impurity.
2,6-bis(piperidin-4-yloxy)pyridine (Byproduct) 7.4 (t, 1H, Ar-H), 6.2 (d, 2H, Ar-H), 5.1 (m, 2H, O-CH x2), plus piperidine signals~292.19A more polar, more basic, and less soluble impurity than the product.

FAQ 2: How can I minimize the formation of the bis-substituted impurity, 2,6-bis(piperidin-4-yloxy)pyridine?

Answer:

Controlling the formation of the bis-substituted byproduct is best achieved by manipulating the reaction conditions. Since this is a consecutive reaction, careful control over stoichiometry and addition rates is paramount.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The first substitution is generally faster than the second, but if the nucleophile (4-hydroxypiperidine alkoxide) is present in excess or if the reaction is run for too long at elevated temperatures, the formation of the bis-product becomes significant.

Key Strategies to Minimize Bis-Substitution:

  • Stoichiometric Control: Use a slight excess of 2,6-dichloropyridine (e.g., 1.1 to 1.5 equivalents). This ensures that 4-hydroxypiperidine is the limiting reagent, reducing the probability of a second substitution.

  • Controlled Addition: Add the 4-hydroxypiperidine (or its corresponding alkoxide) solution slowly, portion-wise, or via a syringe pump to the solution of 2,6-dichloropyridine. This maintains a low instantaneous concentration of the nucleophile, favoring the mono-substitution.

  • Temperature Management: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Typical temperatures range from 50 to 100 °C.[3] Higher temperatures will accelerate the second substitution.

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS. Stop the reaction once the 4-hydroxypiperidine is consumed to prevent the accumulation of the bis-substituted byproduct.

G cluster_0 Reaction Pathways DCP 2,6-Dichloropyridine Product 2-Chloro-6-(piperidin-4-yloxy)pyridine DCP->Product + 1 eq. HP (Desired Reaction) HP 4-Hydroxypiperidine HP->Product BisProduct 2,6-bis(piperidin-4-yloxy)pyridine HP->BisProduct Product->BisProduct + 1 eq. HP (Side Reaction)

Caption: Reaction scheme showing desired mono-substitution versus the side reaction leading to the bis-substituted impurity.

FAQ 3: What is the most effective way to remove unreacted starting materials and the bis-substituted byproduct?

Answer:

A multi-step approach combining extraction and chromatography is often the most effective strategy.

Method 1: Acid-Base Extraction

The product contains a basic piperidine nitrogen, which can be protonated to form a water-soluble salt.[4] This property can be exploited to separate it from non-basic impurities like 2,6-dichloropyridine.[5][6] The bis-substituted byproduct is also basic but may have different solubility characteristics.

G start Crude Product in Organic Solvent (e.g., DCM, EtOAc) add_acid Extract with aq. HCl (1M) start->add_acid separate1 Separate Layers add_acid->separate1 aq_layer Aqueous Layer (Protonated Product & Byproduct) separate1->aq_layer Bottom/Top Layer org_layer Organic Layer (2,6-Dichloropyridine) separate1->org_layer Top/Bottom Layer basify Basify Aqueous Layer (e.g., with NaOH to pH > 10) aq_layer->basify extract_back Extract with Organic Solvent basify->extract_back separate2 Separate Layers extract_back->separate2 final_org Organic Layer (Purified Product & Byproduct) separate2->final_org final_aq Aqueous Layer (Salts) separate2->final_aq dry_concentrate Dry & Concentrate final_org->dry_concentrate

Caption: Workflow for purification using acid-base extraction.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).[7]

  • Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl).

  • Shake the funnel vigorously and allow the layers to separate. The protonated product and other basic components will move into the aqueous layer.[4]

  • Drain the aqueous layer. The organic layer, containing neutral impurities like 2,6-dichloropyridine, can be discarded.

  • Cool the collected aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the pH is greater than 10. The product should precipitate or form an oil.

  • Extract the basified aqueous solution three times with fresh organic solvent (DCM or EtOAc).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.[8]

This procedure effectively removes non-basic impurities. However, it will not separate the desired product from the basic bis-substituted byproduct. For this, column chromatography is required.

Method 2: Flash Column Chromatography

Flash column chromatography is highly effective for separating compounds with different polarities.[9][10]

Experimental Protocol: Flash Column Chromatography

  • Solvent System Selection: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for pyridine derivatives is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or acetone.[9] Aim for an Rf value of ~0.2-0.3 for the desired product.[10] For basic compounds like this, adding a small amount of triethylamine (TEA) (e.g., 0.1-1%) to the mobile phase can significantly improve peak shape by neutralizing acidic sites on the silica gel.[11]

  • Column Packing: Pack a column with silica gel (typically a 50:1 to 100:1 ratio of silica to crude product by weight for difficult separations).[10]

  • Loading: Dissolve the crude product (post-extraction is ideal) in a minimal amount of the mobile phase or DCM and load it onto the column.[9]

  • Elution: Elute the column with the chosen solvent system. The less polar 2,6-dichloropyridine will elute first, followed by the desired product, and finally the more polar bis-substituted byproduct and 4-hydroxypiperidine.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Recommended Chromatography Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel 60 (230-400 mesh)Standard choice for most organic separations.[9]
Mobile Phase Hexanes/Ethyl Acetate or DCM/MethanolStart with a low polarity mixture and gradually increase polarity (gradient elution) for better separation.[10]
Additive 0.5% Triethylamine (TEA)Prevents peak tailing of basic compounds on acidic silica.[11]
Elution Order 1. 2,6-Dichloropyridine2. Product 3. 2,6-bis(piperidin-4-yloxy)pyridineBased on increasing polarity.

FAQ 4: I'm attempting recrystallization, but the product is "oiling out" or recovery is low. What can I do?

Answer:

Recrystallization is a powerful technique for final polishing if a suitable solvent system can be found.[12][13] Oiling out and low recovery are common challenges that can be overcome with systematic optimization.

Troubleshooting Recrystallization:

  • Oiling Out: This occurs when the solute's melting point is lower than the solvent's boiling point, or the solution is too concentrated.

    • Solution: Add more solvent to the hot mixture to ensure complete dissolution. Cool the solution much more slowly to allow time for crystal lattice formation. If it persists, switch to a lower-boiling point solvent or use a solvent/anti-solvent system.[14]

  • Low Recovery: This often results from using too much solvent or cooling the solution too quickly or to a temperature that is not low enough.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[14] After slow cooling to room temperature, place the flask in an ice bath or refrigerator to maximize crystal precipitation.

Experimental Protocol: Screening for a Recrystallization Solvent

  • Place a small amount of your product (~20 mg) into several different test tubes.

  • Add a few drops of a test solvent to each tube at room temperature. A good candidate solvent will NOT dissolve the compound at room temperature.

  • For solvents that did not dissolve the compound, heat the test tube. A good solvent will dissolve the compound when hot.[13]

  • Allow the hot solutions to cool slowly to room temperature. The ideal solvent will produce a high yield of crystals upon cooling.

  • Test a range of solvents with varying polarities.

Table 3: Potential Solvents for Recrystallization Screening

SolventPolarityBoiling Point (°C)Comments
Heptane/HexaneNon-polar98 / 69Good as an "anti-solvent" in a mixed system.
TolueneLow111May be a good single solvent for aromatic compounds.[14]
Ethyl AcetateMedium77Commonly used, often in combination with hexanes.
AcetoneMedium-High56Lower boiling point may prevent oiling out.
Isopropanol (IPA)Polar82Often a good choice for compounds with H-bond acceptors.
Ethanol/WaterPolar MixVariableA common mixed system for polar compounds.[14]

FAQ 5: My product seems to be degrading during workup or on storage. What conditions should I avoid?

Answer:

Chloropyridines can be susceptible to degradation under certain conditions. The C-Cl bond on the pyridine ring is activated towards nucleophilic substitution, and this reactivity can be a source of instability.

  • pH Sensitivity: Avoid strongly acidic or strongly basic aqueous conditions for prolonged periods, especially at elevated temperatures. Strong bases can potentially hydrolyze the C-Cl bond to a C-OH group. While the pyridine ring itself is generally stable, harsh conditions can promote side reactions.[15]

  • Storage: Store the purified compound in a cool, dark place, preferably under an inert atmosphere (nitrogen or argon) to prevent slow degradation from atmospheric moisture and oxygen. The piperidine moiety can also be susceptible to oxidation over time.

By carefully controlling the reaction, employing a systematic purification strategy, and ensuring proper storage, you can consistently obtain high-purity 2-Chloro-6-(piperidin-4-yloxy)pyridine for your critical applications.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Grokipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • PSIBERG. (2023). Acid-Base Extraction - Analytical Chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]

  • ResearchGate. (2009). General methods for flash chromatography using disposable columns. Retrieved from [Link]

  • ResearchGate. (n.d.). INFLUENCE OF DIFFERENT STORAGE CONDITIONS ON THE STABILITY OF CHLORPYRIFOS IN FORMULATION AND TECHNICAL PESTICIDES. Retrieved from [Link]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • PubMed. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • PubMed. (n.d.). Mild fluorination of chloropyridines with in situ generated anhydrous tetrabutylammonium fluoride. Retrieved from [Link]

  • Google Patents. (n.d.). US5536376A - Method for production of 2-chloropyridine and 2,6-dichloropyridine.

Sources

Optimization

Technical Support Center: Troubleshooting Stability of 2-Chloro-6-(piperidin-4-yloxy)pyridine in Acidic Media

Welcome to the technical support guide for 2-Chloro-6-(piperidin-4-yloxy)pyridine. This document is designed for researchers, chemists, and drug development professionals who are utilizing this compound and may encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Chloro-6-(piperidin-4-yloxy)pyridine. This document is designed for researchers, chemists, and drug development professionals who are utilizing this compound and may encounter stability challenges, particularly under acidic experimental conditions. Our goal is to provide a framework for understanding the potential degradation pathways and to offer actionable troubleshooting strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 2-Chloro-6-(piperidin-4-yloxy)pyridine under acidic conditions?

The principal stability issue is the acid-catalyzed cleavage of the ether linkage (C-O bond) connecting the piperidine and pyridine rings.[1][2] Ethers, while generally stable, are susceptible to cleavage by strong acids.[2] The reaction proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group.[2][3] Following protonation, a nucleophile (often the conjugate base of the acid, such as a halide ion) attacks one of the adjacent carbon atoms, leading to the scission of the C-O bond.[1][3]

This degradation pathway results in the formation of two primary byproducts: 2-chloro-6-hydroxypyridine and a derivative of 4-substituted piperidine .

G cluster_0 Degradation Pathway SM 2-Chloro-6-(piperidin-4-yloxy)pyridine Protonated Protonated Ether Intermediate SM->Protonated H⁺ (Acid) Cleavage Nucleophilic Attack (e.g., by X⁻) Protonated->Cleavage P1 2-Chloro-6-hydroxypyridine Cleavage->P1 P2 4-Halo-piperidine derivative Cleavage->P2

Caption: Acid-catalyzed cleavage of the ether linkage.

Q2: My reaction requires acidic conditions, and I'm seeing unexpected byproducts. How can I confirm if my compound is degrading?

Definitive confirmation of degradation requires analytical monitoring. The most effective methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5]

  • RP-HPLC Analysis: Monitor your reaction over time. Degradation is indicated by a decrease in the peak area of your starting material and the concurrent appearance of one or more new peaks. The primary byproduct, 2-chloro-6-hydroxypyridine, is more polar and will likely have a shorter retention time than the parent compound.

  • LC-MS Analysis: This is the gold standard for identification. By analyzing the masses of the new peaks, you can confirm if they correspond to the expected molecular weights of the degradation products (e.g., 2-chloro-6-hydroxypyridine, M.W. ≈ 129.5 g/mol ).

A well-designed stability study is crucial. We recommend setting up a small-scale experiment under your proposed acidic conditions and analyzing samples at regular time points (e.g., t=0, 1h, 4h, 24h) to quantify the rate of degradation.

Q3: What factors most significantly influence the rate of this degradation?

Several experimental parameters can accelerate the cleavage of the ether bond. Understanding these factors is key to mitigating instability.

FactorImpact on Degradation RateRationale & Causality
Acid Strength High Stronger acids (lower pKa) more effectively protonate the ether oxygen, increasing the concentration of the reactive intermediate and accelerating the cleavage reaction.[1][2]
Temperature High Cleavage reactions, like most chemical reactions, have an activation energy barrier. Increased temperature provides the energy to overcome this barrier, leading to a significantly faster rate.[6]
Nucleophilicity of Acid's Anion High If the reaction proceeds via an SN2 mechanism, a more potent nucleophile will attack the protonated ether more rapidly. The reactivity order for common hydrohalic acids is HI > HBr > HCl.[1][2]
Reaction Time Moderate to High Degradation is time-dependent. Prolonged exposure to harsh acidic conditions will inevitably lead to a greater percentage of decomposition.
Q4: How can I design my experiment to minimize the degradation of the ether linkage?

Minimizing degradation requires a systematic approach to optimizing your reaction conditions. The goal is to find a balance where your desired reaction proceeds efficiently while the undesired ether cleavage is suppressed.

G start Start: Acidic Step Planned q1 Is the acid catalytic or stoichiometric? start->q1 a1_cat Use lowest effective catalytic amount. q1->a1_cat Catalytic a1_stoich Proceed to next step. q1->a1_stoich Stoichiometric q2 Select Acid Type a1_cat->q2 a1_stoich->q2 a2 Choose weakest effective acid. (e.g., Acetic Acid > HCl > TFA) Prefer non-nucleophilic anions (e.g., H₂SO₄, TFA over HBr, HI). q2->a2 q3 Set Temperature a2->q3 a3 Start at low temperature (0 °C). Only increase if reaction is too slow. q3->a3 q4 Monitor Reaction a3->q4 a4 Use in-process controls (HPLC/TLC) to determine reaction completion. Avoid arbitrary, extended reaction times. q4->a4 end Work-up: Quench acid promptly with base. a4->end

Caption: Troubleshooting workflow for minimizing acid-catalyzed degradation.

Q5: Should I consider using a protecting group for the piperidine nitrogen to enhance stability?

This is a nuanced question. In an acidic environment, the piperidine nitrogen will be protonated, forming a piperidinium salt.[7] This positive charge can actually offer some electronic protection to the rest of the molecule, making it more stable than the free base in the presence of acid.[7]

Applying a nitrogen-protecting group like tert-Butoxycarbonyl (Boc) may not be beneficial for preventing ether cleavage. The Boc group is itself acid-labile and is typically removed with strong acids like trifluoroacetic acid (TFA).[8] Therefore, the conditions required to cleave the Boc group could simultaneously promote the degradation of the ether linkage, adding an unnecessary step and potentially complicating your purification.

Recommendation: In most cases, it is preferable to work with the protonated form of the molecule and focus on optimizing the external conditions (acid choice, temperature, time) rather than employing an acid-labile protecting group.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Stability via RP-HPLC

This protocol outlines a method to assess the stability of 2-Chloro-6-(piperidin-4-yloxy)pyridine under specific acidic conditions.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., Acetonitrile or Methanol).

  • Reaction Setup: In a clean vial, add your chosen acidic medium (e.g., 1M HCl in Dioxane).

  • Initiate Experiment (t=0): Add a precise volume of the stock solution to the acidic medium to achieve your target concentration. Immediately withdraw a small aliquot, quench it by diluting it into a neutralizing buffer (e.g., mobile phase with pH > 7), and inject it into the HPLC system. This is your t=0 reference point.

  • Time Points: Maintain the reaction vial at your desired experimental temperature. Withdraw and quench aliquots at subsequent time points (e.g., 30 min, 1h, 2h, 4h, 8h, 24h).

  • HPLC Analysis:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water may be a good starting point.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm and 270 nm.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to t=0. Plot the percentage of the parent compound vs. time to determine the degradation kinetics.

Protocol 2: Recommended Reaction Quenching and Work-up Procedure

To prevent further degradation after your reaction is complete, the acidic conditions must be neutralized promptly.

  • Cooling: Once the reaction is deemed complete by your in-process monitoring, immediately cool the reaction mixture in an ice-water bath. This dramatically slows the degradation rate.

  • Neutralization: Slowly add the cooled reaction mixture to a stirred, chilled aqueous solution of a suitable base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), until the pH of the aqueous layer is basic (pH 8-9).

  • Extraction: Once neutralized, proceed with your standard aqueous/organic extraction protocol to isolate your product.

  • Solvent Removal: Remove the organic solvent under reduced pressure at a low temperature to prevent any potential thermal degradation of the isolated product.

References

  • BIOSYNCE. (2025). What is the stability of piperidine? - Blog.
  • Wikipedia. (Accessed 2026). Ether cleavage. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Organic Chemistry Tutor. (Accessed 2026). Cleavage of Ethers with Acids. [Link]

  • Reddit. (2018). Reaction condition for acid catalyzed ether cleavage. [Link]

  • Chen, A. M. (Accessed 2026). Pyridine Hydrogen Iodide as an Ether Cleaving Agent in Coal Chemistry. [Link]

  • Khorasani-Motlagh, M., et al. (2004). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health (NIH). [Link]

  • ATSDR. (Accessed 2026). ANALYTICAL METHODS. [Link]

  • Scientific Research Publishing. (2015). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. [Link]

Sources

Troubleshooting

preventing decomposition of 2-Chloro-6-(piperidin-4-yloxy)pyridine during workup

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the workup and purification of 2-Chloro-6-(piperidin-4-yloxy)pyridine, focusing on preventing its decomposition.

Introduction: Understanding the Molecule's Instability

2-Chloro-6-(piperidin-4-yloxy)pyridine is a bifunctional molecule with inherent stability challenges. Its structure contains two key features that dictate its reactivity during workup:

  • The 2-Chloropyridine Ring: This is an electron-deficient aromatic system prone to nucleophilic aromatic substitution at the C2 position, where the chloride acts as a leaving group.[1][2][3] It is also susceptible to hydrolysis under certain pH conditions to form the corresponding 2-pyridone derivative.[4][5]

  • The Piperidine Ring: This saturated heterocycle contains a secondary amine, which is a strong base (piperidine pKb ≈ 2.88) and a potent nucleophile.[6][7]

Decomposition during workup typically arises from the interaction of these two functionalities, either with external reagents (acid, base, water) or through intramolecular reactions. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My post-workup yield of 2-Chloro-6-(piperidin-4-yloxy)pyridine is consistently low. What are the most likely causes?

Low recovery is almost always due to decomposition or physical loss during extraction. The primary chemical culprits are hydrolysis and, to a lesser extent, intramolecular cyclization.

  • Acid-Catalyzed Hydrolysis: Exposing the compound to strong aqueous acid, especially with heating, can facilitate the hydrolysis of the 2-chloro group to a hydroxyl group, forming 2-Hydroxy-6-(piperidin-4-yloxy)pyridine. While 2-chloropyridines are generally resistant to hydrolysis under mild environmental conditions, the presence of strong acid can catalyze this unwanted reaction.[1][5]

  • Base-Promoted Hydrolysis: Similarly, strong aqueous bases (e.g., NaOH, KOH) can promote the displacement of the chloride by a hydroxide ion. This reaction is often slower than acid-catalyzed hydrolysis but can be significant if the mixture is heated or left for extended periods.[5]

  • Poor Phase Separation/pH Control: The compound has two basic nitrogen atoms: the piperidine (more basic) and the pyridine (less basic, pKa of conjugate acid ≈ 0.5).[1][6] Its solubility is therefore highly pH-dependent. If the pH of the aqueous layer is not sufficiently high (pH > 12) during the final extraction, the compound will remain protonated and partitioned in the aqueous phase, leading to significant yield loss. A common purification strategy for related compounds involves a carefully controlled pH-swing extraction to exploit this property.[8]

Q2: What is the most common decomposition product, and how can I identify it?

The most common decomposition product is the hydrolysis byproduct, 2-Hydroxy-6-(piperidin-4-yloxy)pyridine . This occurs when the C-Cl bond is cleaved and replaced by a C-OH bond. This species exists in equilibrium with its tautomer, 6-(piperidin-4-yloxy)pyridin-2(1H)-one.

You can typically identify this byproduct using LC-MS, looking for a mass corresponding to the loss of chlorine and the addition of a hydroxyl group.

CompoundMolecular FormulaMolecular Weight (Monoisotopic)Key Identifier
Parent Compound C₁₀H₁₃ClN₂O212.0716M+H⁺ peak at ~213.08
Hydrolysis Product C₁₀H₁₄N₂O₂194.1055M+H⁺ peak at ~195.11
Q3: Can you provide a robust, step-by-step workup protocol designed to minimize decomposition?

Absolutely. The following protocol is based on a pH-swing liquid-liquid extraction, which purifies the target compound from non-basic impurities and minimizes exposure to harsh conditions that cause hydrolysis. This method leverages the basicity of the piperidine moiety.[8]

  • Initial Quench & Dilution:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding it to a separatory funnel containing a biphasic mixture of a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane, 5-10 volumes) and water (5 volumes).

  • Acidic Wash (Purification Step):

    • Add a sufficient amount of dilute aqueous acid (e.g., 1 M HCl or 10% w/v citric acid solution) to the separatory funnel until the pH of the aqueous layer is between 3.0 and 4.0 .

    • Rationale: At this pH, the strongly basic piperidine nitrogen will be protonated, forming a water-soluble piperidinium salt. Your target compound will transfer to the aqueous layer, leaving non-basic organic impurities behind in the organic layer.

    • Separate the layers. Keep the aqueous layer , which contains your product. Extract the organic layer one more time with fresh acidic water (pH 3-4) and combine the aqueous layers.

  • Basification and Extraction (Isolation Step):

    • Return the combined acidic aqueous layers to the separatory funnel.

    • Slowly add a strong base (e.g., 2 M NaOH or saturated K₂CO₃ solution) while monitoring with pH paper or a meter until the pH of the aqueous layer is >12 .

    • Rationale: This deprotonates the piperidinium salt, returning the compound to its neutral, organic-soluble "free base" form.

    • Extract the now-basic aqueous layer three times with a fresh organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Final Wash and Drying:

    • Combine the organic extracts from the previous step.

    • Wash the combined organic layer with brine (saturated aqueous NaCl solution). This helps remove residual water and aids in breaking any emulsions.[9]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

This protocol is a self-validating system; the successful transfer of the compound between phases based on pH confirms its structural integrity.

G

Q4: I'm seeing an unexpected byproduct with the same mass as my starting material. What could it be?

If you observe an isomer of your starting material, it could be the product of an intramolecular cyclization . Under basic conditions, the deprotonated piperidine nitrogen can act as a nucleophile and displace the chloride on the pyridine ring. This is more likely to occur if the reaction mixture is heated for a prolonged period in the presence of a base.

This side reaction forms a tetracyclic product, which can be difficult to separate from the desired material. Adhering to the recommended workup protocol, especially by performing extractions at room temperature, will minimize the risk of this byproduct forming.

G cluster_main Start 2-Chloro-6-(piperidin-4-yloxy)pyridine Hydrolysis 2-Hydroxy-6-(piperidin-4-yloxy)pyridine (Major Byproduct) Cyclization Intramolecular Cyclization Product (Minor Byproduct)

Q5: What are some general "best practices" for handling 2-Chloro-6-(piperidin-4-yloxy)pyridine during workup?

To ensure the highest yield and purity, follow these guidelines:

  • Temperature Control: Perform all extractions and washes at ambient temperature or below. Avoid heating the compound in the presence of acid or base.

  • Avoid Strong Extremes (When Possible): While the pH-swing protocol requires acidic and basic conditions, do not use unnecessarily concentrated reagents and do not prolong exposure. Neutralize and extract promptly.

  • Use Degassed Solvents: Although less common for this specific compound, using degassed solvents can prevent potential oxidation of sensitive functionalities, a good general practice in complex molecule synthesis.[9]

  • Prompt Processing: Do not let the reaction mixture sit for extended periods before initiating workup. The longer the product is in a crude mixture, the greater the chance for side reactions and decomposition.

  • Efficient Phase Separation: If emulsions form during extraction, a brine wash is highly effective at breaking them up. Centrifugation can also be used for persistent emulsions.

By understanding the chemical vulnerabilities of 2-Chloro-6-(piperidin-4-yloxy)pyridine and implementing a carefully controlled, pH-based workup strategy, researchers can significantly improve yields and purity, preventing the formation of common decomposition byproducts.

References

  • Vertex AI Search result citing a study on the hydrolysis kinetics of 2-chloropyridine.
  • BenchChem. (2025). Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions.
  • PubChem. (n.d.). 2-Chloropyridine. National Center for Biotechnology Information. [Link]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. [Link]

  • Kim, D. H., et al. (2007). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Letters in Organic Chemistry. [Link]

  • U.S. Patent No. US4942239A. (1990). Process for the production of 2-hydroxypyridine.
  • Patsnap Eureka. (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 14. In ncbi.nlm.nih.gov. [Link]

  • Wikipedia. (n.d.). Piperidine. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine Derivatives

< Welcome to the technical support center for the synthesis of 2-chloro-6-(piperidin-4-yloxy)pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the technical support center for the synthesis of 2-chloro-6-(piperidin-4-yloxy)pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Introduction

The 2-chloro-6-(piperidin-4-yloxy)pyridine core is a valuable building block in medicinal chemistry, forming the basis for a variety of therapeutic agents. Its synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions known for its sensitivity to substrate, nucleophile, and reaction conditions. This guide will address the critical aspects of this synthesis, from starting material selection to final product purification.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, their probable causes, and validated solutions.

Problem 1: Low or No Product Yield

Symptoms: TLC or LC-MS analysis of the reaction mixture shows unreacted starting materials (2,6-dichloropyridine and N-Boc-piperidin-4-ol) and minimal or no formation of the desired product.

Probable Causes & Solutions:

  • Insufficiently Strong Base: The Williamson ether synthesis, a type of SNAr reaction, requires the deprotonation of the alcohol to form a potent nucleophile (alkoxide).[1][2][3] If a weak base is used, the equilibrium will not favor the alkoxide, leading to a slow or stalled reaction.

    • Solution: Employ a strong base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of N-Boc-piperidin-4-ol.[4] For aryl ethers, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective.[4]

  • Inappropriate Solvent: The choice of solvent is critical for SNAr reactions. Protic solvents can solvate the nucleophile, reducing its reactivity.

    • Solution: Use polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4] These solvents effectively solvate the cation of the base while leaving the nucleophile highly reactive.

  • Low Reaction Temperature: The activation energy for SNAr reactions can be significant, especially with moderately activated aromatic rings.

    • Solution: Increase the reaction temperature. A typical range for this synthesis is between 80-120 °C.[1] Monitor the reaction progress by TLC or LC-MS to avoid decomposition at elevated temperatures.

  • Poor Leaving Group: While chloride is a reasonable leaving group, its displacement can sometimes be sluggish.

    • Solution: If using a custom-synthesized pyridine starting material, consider using a 2-fluoro-6-chloropyridine derivative. Fluoride is an excellent leaving group in SNAr reactions due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack.

Problem 2: Formation of Bis-substituted Side Product

Symptoms: In addition to the desired mono-substituted product, a significant amount of a higher molecular weight species is observed, corresponding to the substitution of both chlorine atoms on the pyridine ring.

Probable Causes & Solutions:

  • Stoichiometry of Nucleophile: Using a large excess of the piperidin-4-ol nucleophile can drive the reaction towards bis-substitution, especially at higher temperatures and longer reaction times.

    • Solution: Carefully control the stoichiometry. Start with a 1:1 molar ratio of 2,6-dichloropyridine to N-Boc-piperidin-4-ol. A slight excess of the nucleophile (e.g., 1.1 equivalents) can be used to ensure complete consumption of the limiting reagent, but this should be optimized.

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can provide the energy needed for the second, less favorable substitution to occur.

    • Solution: Monitor the reaction closely. Once the starting 2,6-dichloropyridine is consumed (as determined by TLC or LC-MS), work up the reaction promptly. Consider running the reaction at a lower temperature for a longer period to favor mono-substitution.

Problem 3: Difficulty in N-Boc Deprotection

Symptoms: After the ether formation, the removal of the tert-butoxycarbonyl (Boc) protecting group is incomplete or leads to degradation of the desired product.

Probable Causes & Solutions:

  • Inappropriate Acidic Conditions: The Boc group is acid-labile, but the specific acid and solvent system can impact the efficiency and cleanliness of the deprotection.[5]

    • Solution: A common and effective method is using 4M HCl in dioxane or methanol.[5] This often results in the precipitation of the hydrochloride salt of the deprotected piperidine, simplifying isolation.[5] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is also widely used, typically at concentrations of 20-50%.[5][6]

  • Acid-Sensitive Functional Groups: If the derivative contains other acid-sensitive moieties, standard deprotection methods may not be suitable.

    • Solution: For sensitive substrates, milder deprotection conditions can be explored. These include using weaker acids like p-toluenesulfonic acid or employing thermal deprotection methods.[5][7] Microwave-assisted deprotection in water can also be an environmentally friendly and efficient alternative.[5]

Problem 4: Challenges in Product Purification

Symptoms: Difficulty in isolating the pure product from unreacted starting materials, side products, or residual base and solvent.

Probable Causes & Solutions:

  • Similar Polarity of Product and Starting Materials: The starting materials and the desired product may have similar polarities, making chromatographic separation challenging.

    • Solution:

      • Aqueous Workup: A thorough aqueous workup is crucial. Washing the organic layer with water can help remove residual DMF or DMSO. A mild acidic wash (e.g., dilute HCl) can remove any unreacted piperidin-4-ol, while a basic wash (e.g., saturated sodium bicarbonate) can remove acidic impurities.[8]

      • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[8]

      • Column Chromatography: Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation.

  • Formation of Emulsions during Extraction: The presence of salts and polar solvents can lead to the formation of stable emulsions during the aqueous workup.

    • Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion. If the emulsion persists, filtration through a pad of celite can be effective.

Frequently Asked Questions (FAQs)

Q1: Why is the N-Boc protecting group necessary for the piperidin-4-ol?

A1: The piperidine nitrogen is a nucleophile and can compete with the hydroxyl group in the SNAr reaction, leading to the formation of N-arylated side products. The Boc group protects the nitrogen, preventing it from reacting and ensuring that the substitution occurs exclusively at the oxygen.[5]

Q2: Can I use piperidin-4-ol directly without the Boc protecting group?

A2: It is not recommended. Direct use of unprotected piperidin-4-ol will likely result in a mixture of O-arylated and N-arylated products, significantly complicating the purification and reducing the yield of the desired compound.

Q3: What is the mechanism of the SNAr reaction in this synthesis?

A3: The SNAr reaction proceeds through a two-step addition-elimination mechanism. First, the nucleophile (the alkoxide of N-Boc-piperidin-4-ol) attacks the electron-deficient carbon atom of the pyridine ring bearing the chlorine atom. This forms a high-energy intermediate called a Meisenheimer complex. In the second step, the leaving group (chloride) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates this reaction, particularly at the C2 and C6 positions.[9]

Q4: Are there any alternative methods to the Williamson ether synthesis for this transformation?

A4: While the Williamson ether synthesis is the most common method, other approaches exist for forming aryl ethers. For instance, copper-catalyzed Ullmann condensation can be used, although it often requires higher temperatures. Palladium-catalyzed Buchwald-Hartwig amination can also be adapted for C-O bond formation. However, for this specific substrate, the SNAr reaction is generally the most straightforward and cost-effective method.

Experimental Protocols

General Protocol for the Synthesis of 2-Chloro-6-(N-Boc-piperidin-4-yloxy)pyridine
  • To a solution of N-Boc-piperidin-4-ol (1.1 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Add a solution of 2,6-dichloropyridine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

General Protocol for N-Boc Deprotection
  • Dissolve the purified 2-chloro-6-(N-Boc-piperidin-4-yloxy)pyridine in a suitable solvent (e.g., dioxane, methanol, or DCM).

  • Add an excess of a strong acid (e.g., 4M HCl in dioxane or 20-50% TFA in DCM).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • If the product precipitates as a hydrochloride salt, it can be collected by filtration. Otherwise, neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the free base with an organic solvent.

  • Dry the organic layer, concentrate, and purify as needed.

Data Presentation

Parameter Condition A Condition B Condition C
Base NaHK₂CO₃Cs₂CO₃
Solvent DMFDMFAcetonitrile
Temperature 80 °C100 °C80 °C
Typical Yield 75-85%60-70%55-65%
Key Observation Cleaner reaction profileSlower reaction ratePotential for side reactions

Table 1: Comparison of Reaction Conditions for Ether Formation.

Visualization

Synthesis_Workflow cluster_step1 Step 1: Ether Formation (SNAr) cluster_step2 Step 2: N-Boc Deprotection start_materials 2,6-Dichloropyridine + N-Boc-piperidin-4-ol reaction1 NaH, DMF 80-100 °C start_materials->reaction1 intermediate 2-Chloro-6-(N-Boc-piperidin-4-yloxy)pyridine reaction1->intermediate reaction2 4M HCl in Dioxane or TFA in DCM intermediate->reaction2 final_product 2-Chloro-6-(piperidin-4-yloxy)pyridine (as free base or HCl salt) reaction2->final_product caption General synthesis workflow.

Caption: General synthesis workflow.

Troubleshooting_Yield cluster_causes Probable Causes cluster_solutions Solutions problem Low or No Product Yield cause1 Weak Base problem->cause1 cause2 Inappropriate Solvent (e.g., Protic) problem->cause2 cause3 Low Temperature problem->cause3 solution1 Use Strong Base (e.g., NaH, KH) cause1->solution1 solution2 Use Polar Aprotic Solvent (e.g., DMF, DMSO) cause2->solution2 solution3 Increase Temperature (e.g., 80-120 °C) cause3->solution3 caption Troubleshooting low yield.

Caption: Troubleshooting low yield.

References

  • The Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of Massachusetts.
  • Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives. (2025). BenchChem.
  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S.
  • Williamson ether synthesis. (n.d.). In Wikipedia.
  • Williamson Ether Synthesis. (n.d.). Chemistry Steps.
  • Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC.
  • Boc deprotection conditions tested. (n.d.). ResearchGate.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). Organic Process Research & Development. ACS Publications.
  • SNAr Reactions of Pyridine: Videos & Practice Problems. (2024, September 24). Pearson.

Sources

Troubleshooting

alternative purification methods for 2-Chloro-6-(piperidin-4-yloxy)pyridine

An Expert's Guide to Alternative Purification Methods for 2-Chloro-6-(piperidin-4-yloxy)pyridine Welcome to the Technical Support Center. This guide, prepared by a Senior Application Scientist, provides in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to Alternative Purification Methods for 2-Chloro-6-(piperidin-4-yloxy)pyridine

Welcome to the Technical Support Center. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and advanced protocols for the purification of 2-Chloro-6-(piperidin-4-yloxy)pyridine, a key intermediate in pharmaceutical synthesis. We move beyond standard column chromatography to explore more scalable and efficient alternative methods, focusing on the underlying chemical principles to empower your process development.

Troubleshooting Guide: Common Purification Hurdles

This section addresses specific issues encountered during the purification of 2-Chloro-6-(piperidin-4-yloxy)pyridine in a direct question-and-answer format.

Question 1: My final product has a persistent low purity (<95%) after a standard aqueous work-up. What are the likely impurities and how can I remove them?

Answer: Low purity after an initial extraction and solvent wash typically points to process-related impurities that have similar solubility profiles to your product. Given the common synthesis route—a Williamson ether synthesis between a protected 4-hydroxypiperidine and 2,6-dichloropyridine, followed by deprotection—the primary culprits are often:

  • Unreacted Starting Materials: Residual 2,6-dichloropyridine or the piperidinol starting material.

  • Byproducts of Synthesis: Small amounts of isomeric products or over-alkylated species.

  • Degradation Products: Hydrolysis of the ether linkage under harsh pH conditions during work-up.[1]

The challenge is that these impurities are often basic, just like your target compound, making a simple acid wash ineffective. The piperidine and pyridine moieties both possess basic nitrogen atoms, which dictate the molecule's behavior.[2][]

Recommended Solution: Acid-Base Extraction

A carefully executed acid-base extraction is a powerful alternative to chromatography for separating basic compounds from neutral or less-basic impurities.[4] This technique exploits the differential pKa values of the piperidine nitrogen (pKa ~11) and the pyridine nitrogen (pKa ~3-4). By carefully adjusting the pH, you can selectively protonate your product, move it into an aqueous phase, and leave behind non-basic impurities like 2,6-dichloropyridine.[5][6]

See Protocol 1 for a detailed step-by-step guide.

Question 2: My product oiled out or solidified as an amorphous solid, making recrystallization impossible. How can I induce crystallization?

Answer: The failure of a compound to crystallize is a common and frustrating issue. It can be caused by:

  • Residual Solvent: Trapped solvent molecules can disrupt the formation of a crystal lattice.

  • High Impurity Load: Even small amounts of impurities can act as "crystal poisons," inhibiting nucleation and growth.

  • Polymorphism: The compound may have multiple solid-state forms, some of which are less crystalline.

Recommended Solution: Multi-Step Purification and Solvent Screening

  • Pre-Purification: Before attempting recrystallization, first purify the crude material using acid-base extraction (Protocol 1) to remove the bulk of impurities. This step is critical. A purer starting material is significantly more likely to crystallize.

  • Systematic Solvent Screening: Do not rely on a single solvent system. Screen a variety of solvents with different polarities (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, heptane) and binary mixtures. The goal is to find a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Induce Nucleation: If the purified oil still resists crystallization upon cooling, try techniques like scratch-seeding (scratching the inside of the flask with a glass rod) or adding a single seed crystal from a previous successful batch.

See Protocol 2 for a detailed recrystallization methodology.

Question 3: My purified product is off-color (yellow to brown), but NMR and LC-MS show high purity. What causes this and is it a concern?

Answer: Discoloration in amine-containing compounds, even at high purity, is often due to the formation of minute quantities of highly colored oxidative degradation products.[7] The pyridine and piperidine rings can be susceptible to oxidation, especially when exposed to air and light over time.

Recommended Solution: Charcoal Treatment and Proper Storage

  • Activated Carbon (Charcoal) Treatment: During the recrystallization process, after dissolving the crude product in the hot solvent, you can add a small amount of activated carbon (typically 1-2% w/w). The carbon will adsorb the highly conjugated, colored impurities. Hot filter the solution through a pad of Celite® to remove the carbon before allowing it to cool and crystallize.[8]

  • Inert Atmosphere: For long-term storage, keep the purified solid under an inert atmosphere (nitrogen or argon) in an amber vial to protect it from light and oxygen.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most effective alternative to column chromatography for purifying this compound on a multi-gram scale?

A1: For multi-gram to kilogram scale, acid-base extraction is often the most efficient and economical method.[4] It avoids the high solvent consumption and time investment of large-scale chromatography. This technique leverages the basic nature of your compound to separate it from non-basic or weakly basic impurities.[5] It is highly scalable and can yield purities exceeding 99% when performed correctly.

Q2: Can I use distillation for purification?

A2: While distillation is a powerful technique for purifying liquids, it is generally not suitable for 2-Chloro-6-(piperidin-4-yloxy)pyridine. The compound has a high molecular weight (212.68 g/mol ) and a high boiling point, meaning it would likely require high vacuum distillation to avoid thermal decomposition.[9][10] Impurities from the synthesis of pyridine derivatives often have close boiling points, making fractional distillation inefficient.[11][12]

Q3: How do I choose the right acid for the acid-base extraction protocol?

A3: The choice of acid is critical. You need an acid strong enough to fully protonate the piperidine nitrogen.

  • Good Choices: Dilute hydrochloric acid (1-2 M HCl) or sulfuric acid (5-10%) are excellent options. They are strong acids that form highly water-soluble salts with the product.[13][14]

  • Poor Choices: Weak acids like acetic acid may not achieve complete protonation, leading to poor extraction efficiency into the aqueous layer.

Workflow for Selecting a Purification Method

This diagram outlines the decision-making process for purifying your crude product.

Purification_Workflow Start Crude Product Analysis (LCMS, NMR) Is_Solid Is the product a solid? Start->Is_Solid Is_High_Purity Purity >98%? Is_Solid->Is_High_Purity Yes Acid_Base Protocol 1: Acid-Base Extraction Is_Solid->Acid_Base No Is_Colored Is it discolored? Is_High_Purity->Is_Colored Yes Recrystallize Protocol 2: Recrystallization Is_High_Purity->Recrystallize No Is_Colored->Recrystallize No Charcoal_Recrystallize Protocol 2: Recrystallization with Charcoal Treatment Is_Colored->Charcoal_Recrystallize Yes Final_Product Final Product (>99% Purity) Recrystallize->Final_Product Charcoal_Recrystallize->Final_Product Post_Extraction_Analysis Analyze Product (Solid or Oil?) Acid_Base->Post_Extraction_Analysis Post_Extraction_Analysis->Recrystallize Solid Post_Extraction_Analysis->Final_Product Oil (If Purity is Sufficient)

Caption: Decision tree for purification strategy.

Comparative Analysis of Purification Methods

MethodTypical PurityExpected YieldScalabilityKey AdvantagesKey Disadvantages
Column Chromatography >99%60-85%PoorHigh resolution for difficult separationsHigh cost, time-consuming, large solvent waste
Acid-Base Extraction >99%85-95%ExcellentFast, low cost, highly scalable, low solvent wasteOnly removes non-basic or weakly basic impurities
Recrystallization >99.5%70-90% (per crop)GoodYields high-purity crystalline solid, removes many impurity typesRequires product to be solid, solvent screening needed

Experimental Protocols

Protocol 1: High-Purity Purification via Acid-Base Extraction

This protocol is designed to separate the basic product from neutral or weakly basic organic impurities.

  • Dissolution: Dissolve the crude 2-Chloro-6-(piperidin-4-yloxy)pyridine (1.0 eq) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (10-15 mL per gram of crude product).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M aqueous hydrochloric acid (HCl). Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated product will move into the aqueous (top) layer.

  • Separation: Drain the organic layer. This layer contains non-basic impurities. Re-extract the organic layer with a fresh portion of 1 M HCl (0.5 volumes) to ensure complete recovery of the product.

  • Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer with a small amount of fresh DCM or EtOAc (0.3 volumes) to remove any trapped neutral impurities. Discard the organic wash.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 5 M aqueous sodium hydroxide (NaOH) with stirring until the pH is >12. The deprotonated product may precipitate or make the solution cloudy.

  • Product Re-extraction: Extract the basic aqueous layer with three portions of DCM or EtOAc (0.5 volumes each). The purified product will now be in the organic phase.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol should be used after an initial purification (like Protocol 1) if the product is a solid.

  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of your product in ~0.5 mL of various solvents (e.g., isopropanol, acetonitrile, ethyl acetate/heptane). A good solvent will dissolve the product when hot but show low solubility when cold.

  • Dissolution: In an appropriately sized flask, add the selected solvent to your crude solid. Heat the mixture to a gentle reflux with stirring until all the solid dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • (Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated carbon (1-2% w/w). Re-heat to reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing a small plug of Celite® or filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

References

  • Google Patents. (n.d.). Separation of pyridine or pyridine derivatives from aqueous solutions.
  • Patsnap Eureka. (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine.
  • Wikipedia. (2024). Acid–base extraction.
  • Organic Syntheses. (n.d.). Procedure.
  • Google Patents. (n.d.). Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?
  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor.
  • Reddit. (2024). Removing Pyridine : r/chemistry.
  • ChemicalBook. (n.d.). 2-CHLORO-6-(PIPERIDIN-4-YLOXY)-PYRIDINE Chemical Properties.
  • Google Patents. (n.d.). Method for production of 2-chloropyridine and 2,6-dichloropyridine.
  • Benchchem. (2025). Overcoming challenges in the purification of pyridine compounds.
  • Asian Journal of Chemistry. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.
  • ChemicalBook. (n.d.). 2-CHLORO-6-(PIPERIDIN-4-YLOXY)-PYRIDINE | 99202-32-1.
  • Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.
  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review.
  • BOC Sciences. (n.d.). Piperidine Impurities.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine

Introduction Welcome to the technical support center for the synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine. This molecule is a crucial building block in the development of various pharmaceutical agents.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine. This molecule is a crucial building block in the development of various pharmaceutical agents. While its synthesis appears straightforward on a laboratory scale, scaling up presents significant challenges related to reaction control, safety, and purification. This guide is designed for researchers, chemists, and process development professionals to navigate and troubleshoot these complexities. We will delve into the causality behind common issues and provide field-proven protocols to ensure a safe, efficient, and reproducible scale-up process.

The synthesis is typically a two-step process: a Williamson ether synthesis to couple the pyridine and piperidine rings, followed by the deprotection of the piperidine nitrogen.

Overall Synthetic Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: N-Boc Deprotection A 2,6-Dichloropyridine C Boc-Protected Intermediate A->C Base (e.g., NaH) Solvent (e.g., THF, DMF) B N-Boc-4-hydroxypiperidine B->C D 2-Chloro-6-(piperidin-4-yloxy)pyridine (Final Product) C->D Acid (e.g., HCl, TFA) Solvent (e.g., Dioxane, DCM)

Caption: Two-step synthesis of the target compound.

Troubleshooting Guide & Process Optimization

This section addresses the most common issues encountered during the scale-up of this synthesis in a question-and-answer format.

Issue 1: Williamson Ether Synthesis is Sluggish or Stalls, Resulting in Low Yield.

Question: My Williamson ether synthesis reaction is showing low conversion even after prolonged reaction times. What are the likely causes and how can I improve the yield?

Answer: A low-yielding Williamson ether synthesis on scale is typically rooted in three areas: inefficient deprotonation of the alcohol, suboptimal reaction conditions, or degradation of reactants/products.

  • Causality & Explanation: The reaction proceeds via an SN2 mechanism where the alkoxide of N-Boc-4-hydroxypiperidine attacks the electron-deficient C6 position of 2,6-dichloropyridine.[1][2] For this to occur efficiently, a strong base is needed to fully deprotonate the hydroxyl group, and the solvent must facilitate the nucleophilic attack. Incomplete deprotonation is a very common cause of low yield.

  • Troubleshooting & Solutions:

    • Evaluate Your Base and Deprotonation Step:

      • Sodium Hydride (NaH) Quality: NaH is supplied as a dispersion in mineral oil. Ensure you are using a fresh supply. Older NaH can have a layer of inactive sodium hydroxide on its surface. Use a higher-grade, finer dispersion for better reactivity.

      • Anhydrous Conditions: NaH reacts violently with water.[3][4] Ensure all glassware is flame- or oven-dried and all solvents and reagents are rigorously anhydrous. Any moisture will consume the base and reduce your effective stoichiometry.

      • Temperature of Deprotonation: The formation of the sodium alkoxide should be performed at 0 °C before slowly warming to room temperature to ensure complete deprotonation without side reactions.

    • Optimize Reaction Parameters:

      • Solvent Choice: Polar aprotic solvents like DMF and DMSO can accelerate SN2 reactions.[2][5][6] However, on scale, they can be difficult to remove and pose safety risks with NaH at elevated temperatures.[7] Tetrahydrofuran (THF) is often a safer and more practical choice for scale-up, though it may require slightly longer reaction times or higher temperatures.

      • Temperature Control: While higher temperatures can increase reaction rates, they also promote side reactions like elimination.[5] A typical range for this reaction is 50-80 °C. Maintain a consistent internal temperature, as localized overheating in a large reactor can lead to impurity formation.

    • Order of Addition:

      • The standard and safest protocol is to first add the N-Boc-4-hydroxypiperidine to the solvent, cool the mixture, and then slowly add the NaH portion-wise to control the hydrogen evolution. Once deprotonation is complete, the solution of 2,6-dichloropyridine is added slowly to the alkoxide solution to manage the exotherm of the main reaction.

ParameterRecommendation for Scale-UpRationale
Base Sodium Hydride (60% disp. in oil)Cost-effective and strong. Requires stringent safety protocols.
Solvent THFSafer than DMF/DMSO on scale, easier to remove during workup.[8]
Temperature 50-65 °COptimal balance between reaction rate and minimizing side reactions.
Stoichiometry 1.0 eq. 2,6-DichloropyridineMinimizes the formation of the bis-ether byproduct.
1.1 eq. N-Boc-4-hydroxypiperidineEnsures the limiting reagent is fully consumed.
1.2 eq. Sodium HydrideAccounts for any minor impurities or reaction with trace moisture.
Issue 2: Runaway Reaction or Safety Incident During the Williamson Ether Synthesis Step.

Question: I am concerned about the safety of using sodium hydride on a multi-kilogram scale. What are the primary hazards and what engineering controls and procedures should be in place?

Answer: This is the most critical challenge of this synthesis. The primary hazards of sodium hydride are its extreme reactivity with water and protic solvents, its flammability (pyrophoric), and the evolution of flammable hydrogen gas during reaction.[3][4][9]

  • Causality & Explanation: NaH reacts with the alcohol to produce the alkoxide and hydrogen gas (H₂). This reaction is exothermic. If the NaH is added too quickly or if the reaction mixture is contaminated with water, the rate of hydrogen evolution and heat generation can exceed the capacity of the reactor's cooling and venting systems, leading to a dangerous pressure buildup and potential for a fire or explosion.

  • Safe Scale-Up Protocol & Engineering Controls:

    • Equipment & Environment:

      • Use a dedicated, clean, and dry reactor. Ensure there are no residual protic solvents from previous batches.

      • The reactor must be equipped with an efficient mechanical stirrer, a robust cooling system, a condenser, and an inert gas (nitrogen or argon) inlet and outlet.

      • The gas outlet should be scrubbed or safely vented, and equipped with a flow meter or bubbler to monitor the rate of hydrogen evolution.[3][8]

    • Reagent Handling & Addition:

      • NaH should be weighed and handled in an inert atmosphere (glove box or nitrogen-purged bag).

      • Add the NaH portion-wise to the solution of the alcohol at a controlled temperature (e.g., 0-10 °C). Never add the alcohol to the NaH, as this can create a localized exotherm.

      • Monitor the off-gas rate. A sudden spike indicates a potential problem.[8]

    • Quenching Excess NaH:

      • This is a highly hazardous step. After the reaction is complete, cool the mixture to 0 °C.

      • Slowly and carefully add a protic solvent like isopropanol or ethanol dropwise to quench any unreacted NaH. The rate of addition must be controlled to keep the hydrogen evolution manageable.

      • Only after the hydrogen evolution has completely ceased should water be added for the workup.

G start Start: Williamson Ether Synthesis prep Prepare Anhydrous Reactor under Nitrogen Atmosphere start->prep add_alcohol Charge N-Boc-4-hydroxypiperidine and Anhydrous THF prep->add_alcohol cool_1 Cool Reactor to 0-5 °C add_alcohol->cool_1 add_NaH Add NaH Portion-wise Monitor H₂ Evolution cool_1->add_NaH check_deprotonation Allow to Warm to RT Confirm Deprotonation add_NaH->check_deprotonation check_deprotonation->add_NaH No add_dichloro Slowly Add Solution of 2,6-Dichloropyridine check_deprotonation->add_dichloro Yes heat_react Heat to 50-65 °C Monitor by HPLC/TLC add_dichloro->heat_react check_completion Reaction Complete? heat_react->check_completion check_completion->heat_react No cool_2 Cool Reactor to 0-5 °C check_completion->cool_2 Yes quench Slowly Add Isopropanol to Quench Excess NaH cool_2->quench workup Add Water and Proceed with Aqueous Workup quench->workup end End: Isolate Boc-Protected Intermediate workup->end

Caption: Safe workflow for the NaH-mediated Williamson ether synthesis.

Issue 3: Incomplete Deprotection or Formation of Byproducts During Acidic Workup.

Question: My N-Boc deprotection step is not going to completion, or I'm seeing degradation of my product. How can I optimize this final step?

Answer: Incomplete deprotection or byproduct formation during this step usually points to an incorrect choice of acid, solvent, or inadequate reaction control.

  • Causality & Explanation: The Boc group is designed to be labile under acidic conditions.[10] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of tert-butyl cation, which then forms isobutylene and a proton. If the acid is too weak or the reaction time too short, the reaction will be incomplete. If conditions are too harsh (e.g., high temperature with strong acid), other acid-sensitive functional groups could react, or the pyridine ring itself could be involved in side reactions.

  • Troubleshooting & Solutions:

    • Select the Right Deprotection Reagent:

      • HCl in Dioxane/Methanol: This is a common and effective choice for scale-up. Using a 4M solution of HCl in dioxane is standard.[11] Alternatively, generating HCl in situ by adding acetyl chloride to methanol is a cost-effective method for large-scale operations.

      • Trifluoroacetic Acid (TFA): While very effective, TFA is expensive and corrosive, making it less ideal for large-scale production.[11][12] It can also be difficult to remove completely from the final product.

    • Reaction Conditions:

      • Temperature: Boc deprotection is typically run at room temperature. It is an exothermic process, so for large batches, initial cooling might be necessary during acid addition.

      • Monitoring: The reaction should be monitored by TLC or HPLC to ensure the disappearance of the starting material. A common mistake is to assume a standard reaction time, which may not be sufficient on a larger scale.

    • Workup and Isolation:

      • The product will be in the form of its hydrochloride salt. Quenching the reaction with a base like sodium bicarbonate or sodium hydroxide must be done carefully at low temperatures to manage the exotherm.

      • A robust method for purification is acid-base extraction.[13] After quenching and removing the solvent, dissolve the crude material in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid (e.g., 1M HCl) to extract the basic product into the aqueous phase, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH to a pH > 10 and extract the free base product back into an organic solvent.[13] This method is highly effective for purification on a large scale, avoiding the need for column chromatography.

Deprotection MethodProsCons for Scale-Up
TFA / DCM Fast, efficient, clean reaction.[11]TFA is expensive, corrosive, and hard to remove.
4M HCl in Dioxane Industry standard, reliable.[11]Dioxane is a carcinogen and requires careful handling.
HCl (from AcCl in MeOH) Cost-effective, efficient.Generates methyl acetate as a byproduct.
Aqueous HCl Inexpensive, "green" option.Can be slower and may require heating, potential for hydrolysis side reactions.

Frequently Asked Questions (FAQs)

Q1: How can I minimize the formation of the bis[1-(tert-butoxycarbonyl)piperidin-4-yloxy]pyridine byproduct? A1: This impurity arises from the reaction of a second molecule of the piperidine alkoxide at the C2 position of the pyridine ring. To minimize this, use 2,6-dichloropyridine as the limiting reagent. A stoichiometry of ~1.1 equivalents of N-Boc-4-hydroxypiperidine to 1.0 equivalent of 2,6-dichloropyridine is recommended. Also, avoid excessively high reaction temperatures and prolonged reaction times after the starting material has been consumed.

Q2: My final product is a sticky oil and I cannot get it to crystallize. How can I purify it effectively on a large scale without using column chromatography? A2: This is a common issue. The most effective non-chromatographic method is the acid-base extraction described in Issue 3 above.[13] This technique leverages the basicity of the final product's piperidine nitrogen to separate it from neutral or acidic impurities. After extraction and solvent evaporation, you will obtain a much purer oil. If a solid is required, you can then attempt crystallization from different solvent systems (e.g., heptane/ethyl acetate, diisopropyl ether).

Q3: Can I use a different base, such as potassium carbonate or sodium hydroxide, for the Williamson ether synthesis? A3: While possible, it is not recommended for this specific substrate combination. Potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH) are generally not strong enough to efficiently deprotonate a secondary alcohol like N-Boc-4-hydroxypiperidine for reaction with a deactivated aryl chloride. This would require much harsher conditions (very high temperatures, high pressure), which would lead to significant byproduct formation. A strong, non-nucleophilic base like sodium hydride is necessary for good yields under manageable conditions.[14]

Q4: What are the key analytical checks I should perform during the process? A4:

  • Step 1 (Williamson Ether Synthesis): Monitor by HPLC or GC to track the consumption of 2,6-dichloropyridine. Look for the formation of the desired Boc-protected intermediate and the key bis-ether byproduct.

  • Step 2 (Deprotection): Monitor by HPLC or TLC to confirm the complete disappearance of the Boc-protected starting material.

  • Final Product: Confirm identity and purity by ¹H NMR, ¹³C NMR, and LC-MS. Purity should be assessed by HPLC with a suitable standard.

References

  • McCabe Dunn, J. M., Duran-Capece, A., Meehan, B., Ulis, J., Iwama, T., Gloor, G., Wong, G., & Bekos, E. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development, 15(2), 353–359. [Link]

  • ResearchGate. (n.d.). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement | Request PDF. Retrieved from [Link]

  • Scribd. (n.d.). The Safe Use of Sodium Hydride On Scale. Retrieved from [Link]

  • Johns Hopkins University. (2019). Sodium hydride decomposes certain solvents-violently. Johns Hopkins Lab Safety. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Okdo. (n.d.). [Chemical Knowledge]:Sodium hydride use precautions and production skills. [Link]

  • TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. [Link]

  • Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace. [Link]

  • ChemBK. (2024). n-boc-4-hydroxylpiperidine. [Link]

  • Patsnap Eureka. (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 109384-19-2 | Product Name : N-Boc-4-Hydroxypiperidine. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

  • Unknown Source. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • ResearchGate. (n.d.). Boc deprotection conditions tested. [Link]

  • Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Google Patents. (n.d.). US5536376A - Method for production of 2-chloropyridine and 2,6-dichloropyridine.
  • Google Patents. (n.d.). US4766219A - Preparation of 2-cyano-6-chloropyridine compounds.
  • National Toxicology Program. (n.d.). 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin). [Link]

  • Eindhoven University of Technology Research Portal. (n.d.). Access to supramolecular polymers: large scale synthesis of 4'-chloro-2,2':6',2''-terpyridine and an application to poly(propylene oxide) telechelics. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 2-Chloro-6-(piperidin-4-yloxy)pyridine Analogs as p38 MAPK Modulators and Inhibitors of IL-1β Release

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Targeting p38 MAPK and IL-1β The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Targeting p38 MAPK and IL-1β

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory stimuli.[1] Activation of p38α MAPK triggers a cascade of downstream events, culminating in the production and release of pro-inflammatory cytokines, most notably IL-1β.[1] Dysregulation of this pathway is implicated in a wide range of autoimmune and inflammatory disorders, making p38α MAPK an attractive therapeutic target. Small molecule inhibitors that can modulate this pathway hold significant promise for the development of novel anti-inflammatory agents.[2]

The 2-Chloro-6-(piperidin-4-yloxy)pyridine scaffold has emerged as a promising starting point for the design of such inhibitors. This guide focuses on a series of its analogs, systematically exploring how structural modifications influence their biological activity, specifically their ability to inhibit IL-1β release.

Comparative Biological Activity of 2-Chloro-6-(piperidin-4-yloxy)pyridine Analogs

A key study in this area focused on the development of 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β release.[1] The core structure, 5-Chloro-6-(4-[(6-chloropyridin-3-yl)oxy]piperidin-1-yl)-3-(N,N-dimethylsulfonamido)pyridine, serves as a foundational compound for understanding the structure-activity relationship (SAR). The following table summarizes the inhibitory activity of key analogs on IL-1β release in human monocyte-derived macrophages.

Compound IDR Group (at C-3 of Pyridine)IL-1β Release IC50 (μM)
10c -SO2N(CH3)2> 10
11a 4-ethoxyphenyl0.04
11b 4-ethoxyphenoxy0.02
11c 4-acetylphenoxy0.05
11d 4-cyanophenoxy0.03
11e 4-(trifluoromethyl)phenoxy0.04
11f 4-chlorophenoxy0.03
11g 4-fluorophenoxy0.03
11h 3-ethoxyphenoxy0.06
11i 3,4-diethoxyphenoxy0.04

Data synthesized from the European Journal of Medicinal Chemistry.[1]

Structure-Activity Relationship (SAR) Analysis

The data reveals critical insights into the SAR of this series of compounds:

  • The C-3 Substituent is Crucial for Potency: The initial compound 10c , with a dimethylsulfonamido group at the C-3 position, exhibited weak activity (IC50 > 10 μM). A significant enhancement in potency was achieved by replacing this group with various substituted phenoxy and phenyl moieties.

  • Impact of the Phenyl/Phenoxy Linker: The introduction of a 4-ethoxyphenyl group (11a ) dramatically increased the inhibitory activity. A further improvement was observed with a 4-ethoxyphenoxy linker (11b ), suggesting that the ether linkage is beneficial for activity.

  • Electronic Effects of Para-Substituents: A range of electron-withdrawing and electron-donating groups at the para-position of the phenoxy ring were well-tolerated, with compounds 11c-11g all demonstrating potent inhibition of IL-1β release in the low nanomolar range. This suggests that the electronic nature of this substituent is not a primary driver of potency within this series.

  • Positional Isomers: Moving the ethoxy substituent from the para to the meta position (11h ) resulted in a slight decrease in activity, indicating that the para-substitution pattern is optimal for interaction with the biological target.

Signaling Pathway and Experimental Workflow

The inhibitory action of these compounds on IL-1β release is mediated through the modulation of the p38 MAPK signaling pathway.

p38_MAPK_pathway Stimuli Inflammatory Stimuli (e.g., LPS) MKKs MKK3/6 Stimuli->MKKs p38 p38 MAPK MKKs->p38 Phosphorylation MK2 MAPKAP-K2 p38->MK2 Activation TranscriptionFactors Transcription Factors (e.g., CREB) MK2->TranscriptionFactors Pro_IL1b Pro-IL-1β Gene Expression TranscriptionFactors->Pro_IL1b IL1b_Release IL-1β Release Pro_IL1b->IL1b_Release Inhibitor 2-Chloro-6-(piperidin-4-yloxy)pyridine Analogs Inhibitor->p38 Inhibition

Caption: p38 MAPK signaling pathway leading to IL-1β release and the point of inhibition.

The following workflow outlines the general procedure for evaluating the biological activity of these compounds.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Biological Assays cluster_data_analysis Data Analysis Cell_Culture Culture Human Monocyte-Derived Macrophages Compound_Treatment Treat cells with varying concentrations of test compounds Cell_Culture->Compound_Treatment LPS_Stimulation Stimulate with Lipopolysaccharide (LPS) Compound_Treatment->LPS_Stimulation Collect_Supernatant Collect cell culture supernatant LPS_Stimulation->Collect_Supernatant Cell_Lysate Prepare cell lysates LPS_Stimulation->Cell_Lysate ELISA Measure IL-1β concentration using ELISA Collect_Supernatant->ELISA IC50_Determination Calculate IC50 values for IL-1β inhibition ELISA->IC50_Determination Western_Blot Analyze p-p38 MAPK levels by Western Blot Cell_Lysate->Western_Blot Western_Blot->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis

Caption: General experimental workflow for evaluating compound activity.

Experimental Protocols

p38 MAPK Inhibition Assay (Western Blot)

This protocol provides a general method for assessing the inhibition of p38 MAPK phosphorylation in treated cells.

A. Cell Culture and Treatment:

  • Seed human monocyte-derived macrophages in 6-well plates at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the 2-Chloro-6-(piperidin-4-yloxy)pyridine analogs or vehicle control for 1 hour.

  • Stimulate the cells with an appropriate agonist, such as Lipopolysaccharide (LPS), for 30 minutes to activate the p38 MAPK pathway.

B. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[3]

C. Western Blot Analysis:

  • Normalize protein concentrations and prepare samples with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Quantify band intensities to determine the ratio of phosphorylated p38 to total p38 MAPK.

IL-1β Release Assay (ELISA)

This protocol outlines the measurement of IL-1β released into the cell culture medium.

A. Cell Culture and Treatment:

  • Plate human monocyte-derived macrophages in a 96-well plate and allow them to adhere.

  • Treat the cells with a dilution series of the test compounds or vehicle control for 1 hour.

  • Stimulate the cells with LPS to induce pro-IL-1β expression, followed by an inflammasome activator like ATP to trigger IL-1β release.[4]

B. Sample Collection:

  • After the appropriate incubation time, centrifuge the 96-well plate to pellet the cells.

  • Carefully collect the cell culture supernatants for analysis.

C. ELISA Procedure:

  • Use a commercially available Human IL-1β ELISA kit and follow the manufacturer's instructions.[5]

  • Briefly, add the collected supernatants and a standard dilution series of recombinant human IL-1β to the wells of an antibody-coated microplate.

  • Incubate the plate, then wash the wells to remove unbound substances.

  • Add a biotin-conjugated detection antibody specific for human IL-1β.

  • After another incubation and wash step, add streptavidin-HRP.

  • Add a substrate solution to develop the color, and then stop the reaction.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Construct a standard curve and determine the concentration of IL-1β in the samples.

Conclusion

The 2-Chloro-6-(piperidin-4-yloxy)pyridine scaffold serves as a valuable template for the development of potent inhibitors of IL-1β release. The SAR analysis clearly indicates that modifications at the C-3 position of the pyridine ring are critical for achieving high potency. Specifically, the introduction of a 4-ethoxyphenoxy group resulted in a highly active compound. The experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of this promising class of anti-inflammatory agents. Further investigation into the pharmacokinetic and pharmacodynamic properties of these analogs is warranted to advance their potential as clinical candidates.

References

  • National Institutes of Health. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Available at: [Link]

  • National Institutes of Health. A Two-Cell Model for IL-1β Release Mediated by Death-Receptor Signaling. Available at: [Link]

  • National Institutes of Health. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay. Available at: [Link]

  • PubMed. Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway. Available at: [Link]

  • JoVE. Accurate & Simple Measurement Of Pro-Inflammatory Cytokine IL-1β l Protocol Preview. Available at: [Link]

  • MDPI. Comparison of Methods of Detecting IL-1β in the Blood of Alzheimer's Disease Subjects. Available at: [Link]

  • National Institutes of Health. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Available at: [Link]

  • National Institutes of Health. p38 MAPK Inhibition Mitigates Hypoxia-Induced AR Signaling in Castration-Resistant Prostate Cancer. Available at: [Link]

  • UPCommons. European Journal of Medicinal Chemistry. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Pyridine Building Blocks: A Comparative Analysis of 2-Chloro-6-(piperidin-4-yloxy)pyridine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, pyridine and its derivatives stand as privileged scaffolds, forming the core of numerous FDA-approved drugs....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyridine and its derivatives stand as privileged scaffolds, forming the core of numerous FDA-approved drugs.[1] Their prevalence stems from their ability to engage in critical interactions with biological targets and their synthetic versatility, which allows for the fine-tuning of physicochemical and pharmacokinetic properties. The strategic functionalization of the pyridine ring is paramount in drug discovery, and the choice of the initial building block can significantly impact the efficiency and success of a synthetic campaign.

This guide provides an in-depth comparison of 2-Chloro-6-(piperidin-4-yloxy)pyridine with other commonly employed pyridine building blocks, namely 2,6-Dichloropyridine , 2-Bromo-6-methylpyridine , and 2-Chloro-6-methoxypyridine . We will delve into their reactivity profiles in key cross-coupling reactions, supported by experimental data, and provide a framework for rational building block selection.

The Central Role of 2-Substituted Pyridines in Synthesis

The 2-position of the pyridine ring is a key handle for synthetic diversification, often exploited in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions are workhorses in modern drug discovery, enabling the formation of C-C and C-N bonds, respectively, to construct complex molecular architectures. The nature of the substituent at the 2-position, particularly the leaving group (e.g., Cl, Br) and other groups on the ring, dictates the reactivity and, consequently, the reaction conditions required for efficient transformation.

Comparative Analysis of Pyridine Building Blocks

This section provides a head-to-head comparison of our featured building block with three common alternatives. The discussion is grounded in their performance in Suzuki-Miyaura and Buchwald-Hartwig reactions, two of the most pivotal transformations in the medicinal chemist's toolbox.

2,6-Dichloropyridine

As a symmetrical and readily available starting material, 2,6-dichloropyridine is a popular choice for the synthesis of 2,6-disubstituted pyridines.[2]

  • Reactivity Profile: The two chlorine atoms are electronically equivalent, simplifying the initial monosubstitution. However, the introduction of a first substituent, particularly an electron-donating group, can deactivate the ring towards a second substitution, often necessitating more forcing conditions.

  • Performance in Suzuki-Miyaura Coupling: 2,6-Dichloropyridine can undergo both mono- and di-arylation. Achieving selective mono-arylation can be challenging and often requires careful control of stoichiometry and reaction conditions. For exhaustive dialkylation, forcing conditions with a strong base like LiOtBu have been shown to be effective.[3]

  • Performance in Buchwald-Hartwig Amination: Similar to the Suzuki coupling, mono-amination is readily achievable. The second amination is more challenging due to the deactivating effect of the first amino group.

2-Bromo-6-methylpyridine

This building block offers a more reactive C-Br bond compared to a C-Cl bond, often allowing for milder reaction conditions.

  • Reactivity Profile: The C-Br bond is significantly weaker than the C-Cl bond, facilitating the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions. The methyl group is a relatively small, electron-donating group that has a modest electronic influence on the ring's reactivity.

  • Performance in Suzuki-Miyaura Coupling: 2-Bromo-6-methylpyridine is generally an excellent substrate for Suzuki coupling, reacting with a wide range of boronic acids and esters under standard conditions to give high yields of the coupled products.

  • Performance in Buchwald-Hartwig Amination: This building block is also highly effective in Buchwald-Hartwig aminations. Practical protocols have been developed for its coupling with various amines, including volatile ones, in good yields.[2]

2-Chloro-6-methoxypyridine

The methoxy group in this building block introduces a strong electron-donating influence on the pyridine ring.

  • Reactivity Profile: The electron-donating methoxy group can increase the electron density of the pyridine ring, potentially slowing down the oxidative addition step compared to less electron-rich pyridines. However, it can also be a useful synthon, as the methoxy group can be cleaved to a hydroxyl group in later synthetic steps.

  • Performance in Suzuki-Miyaura Coupling: The coupling of 2-chloro-6-methoxypyridine generally requires more robust catalyst systems, often employing bulky, electron-rich phosphine ligands to achieve high yields.

  • Performance in Buchwald-Hartwig Amination: Similar to Suzuki coupling, the amination of 2-chloro-6-methoxypyridine can be more challenging than for less electron-rich 2-halopyridines and may require careful optimization of the catalyst, ligand, and base.

2-Chloro-6-(piperidin-4-yloxy)pyridine

This building block combines a chloro leaving group with a more complex, electron-donating piperidin-4-yloxy substituent.

  • Synthesis: 2-Chloro-6-(piperidin-4-yloxy)pyridine can be synthesized via nucleophilic aromatic substitution of 2,6-dichloropyridine with 4-hydroxypiperidine. This reaction typically proceeds with mono-substitution, leveraging the deactivation of the ring after the first substitution.

  • Reactivity Profile (Predictive Analysis):

    • Electronic Effects: The piperidin-4-yloxy group is a strong electron-donating group due to the oxygen lone pair's ability to donate into the pyridine ring. This increased electron density at the 2-position will likely make the oxidative addition of the C-Cl bond to the palladium(0) catalyst more challenging compared to 2,6-dichloropyridine or even 2-bromo-6-methylpyridine.

    • Steric Effects: The piperidin-4-yloxy group is sterically more demanding than a methoxy or methyl group, which could also influence the approach of the catalyst and the coupling partners.

    • Functional Group Compatibility: The piperidine moiety contains a secondary amine, which could potentially be a competing nucleophile in Buchwald-Hartwig reactions if not protected. However, in the context of coupling at the 2-position, the primary site of reaction is the C-Cl bond.

  • Predicted Performance in Suzuki-Miyaura Coupling: We predict that the Suzuki-Miyaura coupling of 2-Chloro-6-(piperidin-4-yloxy)pyridine will require more forcing conditions than for 2-bromo-6-methylpyridine and likely similar to or slightly more demanding than for 2-chloro-6-methoxypyridine. The use of highly active catalyst systems, such as those employing bulky biarylphosphine ligands (e.g., RuPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, will likely be necessary to achieve high yields. The choice of a strong base will also be critical.

  • Predicted Performance in Buchwald-Hartwig Amination: The amination of 2-Chloro-6-(piperidin-4-yloxy)pyridine is also anticipated to require optimized conditions. The electron-rich nature of the substrate will necessitate a highly active catalyst. Care must be taken in the choice of the amine coupling partner and reaction conditions to avoid any potential side reactions involving the piperidine nitrogen, although its basicity is lower than that of the amine being coupled.

Experimental Data Summary

The following table summarizes representative experimental data for the alternative pyridine building blocks in Suzuki-Miyaura and Buchwald-Hartwig reactions. It is important to note that direct comparison is challenging as reaction conditions are not always identical across different studies.

Building BlockReaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2,6-Dichloropyridine Suzuki-MiyauraHeptyl boronic pinacol ester (2.3 equiv)Pd(OAc)2 / Ad2PnBuLiOtBuDioxane/H2O10094 (dialkylation)[3]
2-Bromo-6-methylpyridine Buchwald-HartwigCyclohexane-1,2-diamine[Pd2(dba)3] / (±)-BINAPNaOtBuToluene8060[4]
2-Chloro-6-methoxypyridine Suzuki-Miyaura2-Methoxy-5-pyridylboronic acidPd(PPh3)2Cl2Na2CO3DioxaneReflux(Comparable to other 2-chloropyridines)[5]

Deciding on the Right Building Block: A Logic-Based Workflow

The choice of a pyridine building block is a strategic decision in synthesis design. The following flowchart provides a simplified decision-making process for selecting an appropriate building block based on the desired synthetic outcome.

G start Start: Desired Pyridine Scaffold q1 Is 2,6-disubstitution desired? start->q1 q2 Is high reactivity at the 2-position critical? q1->q2 No bb1 2,6-Dichloropyridine q1->bb1 Yes q3 Is an O-linked substituent at C6 desired? q2->q3 No bb2 2-Bromo-6-methylpyridine q2->bb2 Yes q4 Is a specific piperidin-4-yloxy moiety required? q3->q4 Yes (complex alkoxy) bb3 2-Chloro-6-methoxypyridine q3->bb3 Yes (simple alkoxy) q4->bb3 No (consider other 2-chloro-6-alkoxypyridines) bb4 2-Chloro-6-(piperidin-4-yloxy)pyridine q4->bb4 Yes

Caption: A decision-making flowchart for selecting a pyridine building block.

Mechanistic Considerations: The Catalytic Cycles

Understanding the underlying mechanisms of the Suzuki-Miyaura and Buchwald-Hartwig reactions is crucial for troubleshooting and optimizing reaction conditions.

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Suzuki_Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) trans_complex L-Pd(II)(Ar)(R) oa_complex->trans_complex Transmetalation (+ R-B(OR)2) trans_complex->pd0 Reductive Elimination product Ar-R trans_complex->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination follows a similar catalytic cycle, with the key difference being the nature of the nucleophile.[8][9]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) amido_complex L-Pd(II)(Ar)(NRR') oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNRR', Base) amido_complex->pd0 Reductive Elimination product Ar-NRR' amido_complex->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered as starting points and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of a 2-Halopyridine

This protocol is a general guideline and may need to be adapted for specific substrates and catalyst systems.

Workflow Diagram:

Suzuki_Workflow reagents Combine 2-halopyridine, boronic acid/ester, base, and Pd catalyst/ligand in a dry flask. inert Evacuate and backfill with inert gas (e.g., Argon). reagents->inert solvent Add degassed solvent. inert->solvent heat Heat to the desired temperature with stirring. solvent->heat monitor Monitor reaction progress (TLC, GC-MS, LC-MS). heat->monitor workup Aqueous workup and extraction. monitor->workup purify Purify by column chromatography. workup->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add the 2-halopyridine (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), the base (e.g., K2CO3, Cs2CO3, or K3PO4, 2.0-3.0 equiv), the palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2, or a pre-catalyst, 1-5 mol%), and the ligand (if required, e.g., SPhos, XPhos, 2-10 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane, toluene, or DMF) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of a 2-Halopyridine

This protocol is a general guideline and may require optimization for specific substrates and catalyst systems.

Workflow Diagram:

Buchwald_Hartwig_Workflow reagents Combine 2-halopyridine, amine, base, and Pd catalyst/ligand in a dry flask. inert Evacuate and backfill with inert gas (e.g., Argon). reagents->inert solvent Add degassed solvent. inert->solvent heat Heat to the desired temperature with stirring. solvent->heat monitor Monitor reaction progress (TLC, GC-MS, LC-MS). heat->monitor workup Aqueous workup and extraction. monitor->workup purify Purify by column chromatography. workup->purify

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd2(dba)3 or a pre-catalyst, 1-5 mol%), the ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 2-10 mol%), and the base (e.g., NaOtBu, K2CO3, or Cs2CO3, 1.5-3.0 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., toluene, dioxane, or THF).

  • Add the 2-halopyridine (1.0 equiv) and the amine (1.1-1.5 equiv).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The selection of a pyridine building block is a critical decision that can profoundly influence the course of a synthetic project. While highly reactive building blocks like 2-bromo-6-methylpyridine offer the advantage of mild reaction conditions, more functionalized and electronically distinct building blocks like 2-Chloro-6-(piperidin-4-yloxy)pyridine provide opportunities for introducing complex motifs early in a synthetic sequence.

References

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  • Flowchart depicting the process of selecting relevant articles for this review. ResearchGate. Available at: [Link]

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  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]

  • Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. Available at: [Link]

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  • Synthesis method of 2,6-dichloropyridine. Google Patents.
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  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]

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Validation

The 2-Chloro-6-(piperidin-4-yloxy)pyridine Scaffold: A Comparative Guide to Kinase Inhibitor Efficacy

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency and selectivity is a continuous endeavor. The pyridine ring is a well-established "privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency and selectivity is a continuous endeavor. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs, including several kinase inhibitors.[1] Its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an attractive starting point for inhibitor design.[2] This guide provides a comparative analysis of the potential efficacy of kinase inhibitors derived from the 2-Chloro-6-(piperidin-4-yloxy)pyridine scaffold. While specific inhibitors based on this exact framework are not yet widely reported in publicly available literature, we can extrapolate and build a strong scientific case for its potential by examining structurally related compounds and established principles of kinase inhibitor design.

This guide will delve into the rationale behind targeting kinases with pyridine-based inhibitors, compare the efficacy of related compounds, and provide detailed experimental protocols to evaluate novel derivatives of the 2-Chloro-6-(piperidin-4-yloxy)pyridine scaffold.

The Rationale: Leveraging a Privileged Scaffold for Kinase Inhibition

The 2-Chloro-6-(piperidin-4-yloxy)pyridine scaffold combines several key features that suggest its potential as a foundation for potent and selective kinase inhibitors:

  • The Pyridine Core: As a bioisostere of the purine ring in ATP, the pyridine core can mimic the natural substrate and bind to the ATP-binding pocket of kinases. The nitrogen atom acts as a hydrogen bond acceptor, a critical interaction for anchoring the inhibitor to the kinase hinge region.[3]

  • The 2-Chloro Substituent: The chlorine atom at the 2-position can serve multiple roles. It can act as a leaving group for covalent inhibitors that form an irreversible bond with a nearby cysteine residue in the kinase active site.[4] Alternatively, it can engage in halogen bonding or other non-covalent interactions to enhance binding affinity and selectivity.

  • The 6-(piperidin-4-yloxy) Linkage: This portion of the molecule extends into the solvent-exposed region of the ATP-binding site, providing a versatile point for modification to improve potency, selectivity, and pharmacokinetic properties. The piperidine ring can be further functionalized to interact with specific amino acid residues outside the immediate hinge region, thereby tailoring the inhibitor to a particular kinase.[5]

Comparative Efficacy of Structurally Related Kinase Inhibitors

To predict the potential of our scaffold, we will compare it to existing kinase inhibitors that share key structural motifs.

Compound ClassKey Structural Feature(s)Target Kinase(s)Reported IC50/KiReference
Chloropyrimidines 2-chloropyrimidineMSK1pIC50 up to 6.7[4]
Pyrido[2,3-d]pyrimidin-7-ones Pyridine fused to pyrimidinoneCdk4Sub-nanomolar[6]
Aminopyridines 2-aminopyridineVRK1~150 nM[7]
6-Pyridylquinazolines 6-pyridyl substituentPI3Kδ0.7 nM[5]
3-(piperidin-4-ylmethoxy)pyridine Derivatives Piperidinyl-oxy-pyridineLSD1Ki as low as 29 nM[8]

This comparative data highlights that both the 2-chloro-heterocycle and the piperidinyl-oxy-pyridine motifs are present in highly potent inhibitors of various kinases. The combination of these features in the 2-Chloro-6-(piperidin-4-yloxy)pyridine scaffold therefore represents a promising, yet underexplored, avenue for kinase inhibitor discovery.

Experimental Workflow for Efficacy Evaluation

A systematic approach is crucial for evaluating the efficacy of novel kinase inhibitors. The following workflow outlines the key experimental stages, from initial biochemical characterization to in vivo validation.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Biochemical Assays (Potency & Selectivity) B Cell-Based Assays (Target Engagement & Cellular Potency) A->B Hit Confirmation C Pharmacokinetic Studies (ADME) B->C Lead Nomination D Pharmacodynamic & Efficacy Studies (Tumor Xenograft Models) C->D Dose Selection G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) P1 Substrate 1 (Inactive) RTK->P1 ATP -> ADP Ligand Ligand Ligand->RTK P1_active Substrate 1-P (Active) P2 Downstream Effector P1_active->P2 ATP -> ADP P2_active Downstream Effector-P (Active) Gene Gene Expression P2_active->Gene Inhibitor 2-Chloro-6-(piperidin-4-yloxy)pyridine Derivative Inhibitor->RTK Inhibition Response Cellular Response (Proliferation, Survival) Gene->Response

Caption: Inhibition of a generic RTK signaling pathway.

Conclusion

The 2-Chloro-6-(piperidin-4-yloxy)pyridine scaffold holds significant promise for the development of novel kinase inhibitors. By combining the privileged pyridine core with a reactive chloro-substituent and a versatile piperidinyl-oxy side chain, this scaffold offers a rich chemical space for optimization. The comparative analysis of related compounds and the detailed experimental workflows provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate the efficacy of new chemical entities based on this promising scaffold. Through rigorous in vitro and in vivo testing, the full potential of these compounds in treating kinase-driven diseases can be unlocked.

References

  • Reaction Biology. In Vivo Kinase Activity Models. Retrieved from: [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Retrieved from: [Link]

  • Cohen, P., & Tcherpakov, M. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Letters, 584(9), 1833-1839.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73.
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from: [Link]

  • An, W. F., & Tolliday, N. (2010). Assay development for protein kinase enzymes. Methods in molecular biology (Clifton, N.J.), 661, 149-160.
  • BMG LABTECH. Kinase assays. Retrieved from: [Link]

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from: [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from: [Link]

  • INiTS. Cell-based test for kinase inhibitors. Retrieved from: [Link]

  • Kumar, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
  • Edwards, M. J., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS medicinal chemistry letters, 13(7), 1145–1152.
  • Wikipedia. 2-Chloropyridine. Retrieved from: [Link]

  • ACS Omega. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Retrieved from: [Link]

  • Sharma, K. C., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic chemistry, 159, 108409.
  • ResearchGate. Identification and Structure—Activity Relationships of Substituted Pyridones as Inhibitors of Pim-1 Kinase. Retrieved from: [Link]

  • MDPI. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Retrieved from: [Link]

  • Wang, T., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules (Basel, Switzerland), 27(9), 2999.
  • AACR Journals. Development and characterization in vivo of an inhibitor with Aurora kinase A and B specificity. Retrieved from: [Link]

  • Wagner, F. F., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of medicinal chemistry, 62(17), 8028–8044.
  • MDPI. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Retrieved from: [Link]

  • Academia.edu. Synthesis and biological evaluation of 3,6-diamino-1 H-pyrazolo[3,4- b]pyridine derivatives as protein kinase inhibitors. Retrieved from: [Link]

  • Li, J., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & medicinal chemistry, 27(19), 115039.
  • PubMed. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Retrieved from: [Link]

  • PubMed. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Retrieved from: [Link]

  • PubMed. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Retrieved from: [Link]

  • PubMed. Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. Retrieved from: [Link]

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Comparative

comparative study of different synthetic routes to 2-Chloro-6-(piperidin-4-yloxy)pyridine

Introduction 2-Chloro-6-(piperidin-4-yloxy)pyridine is a key intermediate in the synthesis of various pharmaceutical compounds, valued for its versatile chemical handles that allow for further molecular elaboration. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-6-(piperidin-4-yloxy)pyridine is a key intermediate in the synthesis of various pharmaceutical compounds, valued for its versatile chemical handles that allow for further molecular elaboration. The efficient and scalable synthesis of this building block is of paramount importance to researchers and professionals in drug development. This guide provides an in-depth comparative analysis of the primary synthetic strategies for preparing 2-Chloro-6-(piperidin-4-yloxy)pyridine, offering detailed experimental protocols, mechanistic insights, and a discussion of the advantages and disadvantages of each approach.

The principal and most industrially relevant method for the synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine is the Williamson ether synthesis. This venerable reaction provides a reliable method for forming the crucial ether linkage. This guide will focus on two main variations of this approach: a direct, one-step synthesis and a two-step strategy involving a protected piperidine derivative.

Core Synthetic Strategy: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, involving the reaction of an alkoxide with a primary alkyl halide or, as in this case, a nucleophilic aromatic substitution on an electron-deficient aromatic ring.[1] The synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine via this method begins with the readily available starting material, 2,6-dichloropyridine.

Mechanism of the Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrogen atom in the pyridine ring, in conjunction with the two chloro substituents, renders the 2- and 6-positions highly electrophilic. The alkoxide, generated from 4-hydroxypiperidine, acts as the nucleophile, attacking the electron-deficient carbon atom bearing a chlorine atom. This addition step forms a temporary, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance. The subsequent loss of the chloride leaving group restores the aromaticity of the pyridine ring, yielding the desired ether product.

Route 1: Direct One-Step Synthesis

This approach involves the direct reaction of 2,6-dichloropyridine with unprotected 4-hydroxypiperidine in the presence of a suitable base. This method is attractive for its atom economy and reduced number of synthetic steps.

Experimental Protocol

Materials:

  • 2,6-Dichloropyridine

  • 4-Hydroxypiperidine

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C, add a solution of 4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of 2,6-dichloropyridine (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Chloro-6-(piperidin-4-yloxy)pyridine.

Route 2: Two-Step Synthesis via a Protected Intermediate

This strategy employs a protecting group, typically a tert-butyloxycarbonyl (Boc) group, on the piperidine nitrogen. This approach can offer advantages in terms of solubility and potentially cleaner reactions, as it prevents side reactions involving the secondary amine of the piperidine ring.

Step 2a: Synthesis of tert-butyl 4-((6-chloropyridin-2-yl)oxy)piperidine-1-carboxylate

Materials:

  • 2,6-Dichloropyridine

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2,6-dichloropyridine (1.1 equivalents) to the reaction mixture and heat to 90 °C.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield tert-butyl 4-((6-chloropyridin-2-yl)oxy)piperidine-1-carboxylate.

Step 2b: Deprotection of the Boc Group

Materials:

  • tert-butyl 4-((6-chloropyridin-2-yl)oxy)piperidine-1-carboxylate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dioxane or Methanol)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 equivalent) in dichloromethane.

  • Add an excess of trifluoroacetic acid (typically 5-10 equivalents) at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-Chloro-6-(piperidin-4-yloxy)pyridine.

Comparative Analysis of the Synthetic Routes

FeatureRoute 1: Direct SynthesisRoute 2: Protected Synthesis
Number of Steps 12
Starting Materials 2,6-Dichloropyridine, 4-Hydroxypiperidine2,6-Dichloropyridine, N-Boc-4-hydroxypiperidine
Reagents Strong base (e.g., NaH)Strong base, Deprotecting agent (e.g., TFA)
Potential Yield Moderate to GoodGood to High (over two steps)
Purity of Crude Product May require more extensive purificationGenerally cleaner reaction profile
Scalability Potentially more straightforwardRequires an additional step, but may be more robust on a larger scale
Cost-Effectiveness More economical due to fewer steps and cheaper starting materialHigher cost due to the protected starting material and additional reagents
Key Advantages Simplicity, atom economyCleaner reaction, easier handling of intermediates, potentially higher overall yield and purity
Key Disadvantages Potential for side reactions involving the piperidine N-H, purification challengesLonger overall synthesis, additional cost of protecting group and deprotection step

Visualization of Synthetic Workflows

Synthetic_Routes cluster_0 Route 1: Direct Synthesis cluster_1 Route 2: Protected Synthesis A1 2,6-Dichloropyridine C1 Williamson Ether Synthesis (NaH, DMF) A1->C1 B1 4-Hydroxypiperidine B1->C1 D1 2-Chloro-6-(piperidin-4-yloxy)pyridine C1->D1 A2 2,6-Dichloropyridine C2 Williamson Ether Synthesis (NaH, DMF) A2->C2 B2 N-Boc-4-hydroxypiperidine B2->C2 D2 Boc-protected Intermediate C2->D2 E2 Deprotection (TFA, DCM) D2->E2 F2 2-Chloro-6-(piperidin-4-yloxy)pyridine E2->F2

Caption: Comparative workflow of the direct versus protected synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine.

Conclusion and Recommendations

Both the direct and the protected synthetic routes offer viable pathways to 2-Chloro-6-(piperidin-4-yloxy)pyridine. The choice between the two will largely depend on the specific requirements of the synthesis, including scale, desired purity, and cost considerations.

For smaller-scale laboratory syntheses where rapid access to the material is desired, the direct one-step synthesis (Route 1) is often a suitable choice due to its simplicity and cost-effectiveness. However, researchers should be prepared for potentially more challenging purification to remove any byproducts.

For larger-scale production or when very high purity is critical, the two-step protected synthesis (Route 2) is generally recommended. Although it involves an additional step, the use of the Boc protecting group often leads to a cleaner reaction profile, simplifying purification and potentially resulting in a higher overall yield of high-purity material. The increased cost associated with the protected starting material and the additional deprotection step may be offset by the improved efficiency and reliability of the process on a larger scale.

Ultimately, the optimal synthetic route should be determined through careful evaluation of the specific project goals and available resources.

References

  • Google Patents. (n.d.). Method for producing 2-chloropyridine and 2,6-dichloropyridine.
  • Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. (n.d.). Retrieved from [Link]

  • MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of N-boc-4-hydroxypiperidine.
  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Retrieved from [Link]

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Validation

A Comparative Guide to the Structural Validation of 2-Chloro-6-(piperidin-4-yloxy)pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals The 2-Chloro-6-(piperidin-4-yloxy)pyridine scaffold is a key building block in the synthesis of a variety of biologically active molecules. Its structural i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-Chloro-6-(piperidin-4-yloxy)pyridine scaffold is a key building block in the synthesis of a variety of biologically active molecules. Its structural integrity is the foundation upon which its therapeutic potential is built. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for robust structural elucidation.

The Synergy of Spectroscopic and Crystallographic Techniques

No single analytical technique provides a complete structural picture. Instead, a combination of methods, each probing different aspects of the molecule, is required for comprehensive validation. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the chemical environment of individual atoms and their connectivity in solution. Mass Spectrometry (MS) provides information about the molecular weight and fragmentation patterns in the gas phase. Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present. Finally, single-crystal X-ray crystallography, when applicable, offers the definitive solid-state structure.

This guide will compare and contrast these techniques, providing both theoretical underpinnings and practical, step-by-step protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For a molecule like 2-Chloro-6-(piperidin-4-yloxy)pyridine, a suite of NMR experiments is necessary for complete assignment.

The "Why" Behind NMR Experiment Selection
  • ¹H NMR: This is the initial and most fundamental NMR experiment. It provides information about the number of different types of protons, their chemical environment, their relative numbers (through integration), and their proximity to other protons (through spin-spin coupling).

  • ¹³C NMR: This experiment reveals the number of different types of carbon atoms in the molecule. It is a crucial complement to ¹H NMR, as it provides a direct count of the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for piecing together the molecular puzzle.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different parts of the molecule.

Predicted ¹H and ¹³C NMR Data for 2-Chloro-6-(piperidin-4-yloxy)pyridine
Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm) Rationale for Prediction
Pyridine H-3~6.8~110Shielded by the adjacent oxygen-linked carbon.
Pyridine H-4~7.6~140Electronically similar to the H-4 in 2-chloropyridine.[1]
Pyridine H-5~6.7~115Shielded by the nitrogen and influenced by the chloro group.
Piperidine H-4 (CH-O)~4.5~70Deshielded due to the direct attachment to the electronegative oxygen.
Piperidine H-2, H-6 (CH₂-N)~3.0 (axial), ~2.6 (equatorial)~45Typical chemical shifts for piperidine protons adjacent to the nitrogen.[2]
Piperidine H-3, H-5 (CH₂)~1.9 (axial), ~1.6 (equatorial)~30Aliphatic protons on the piperidine ring.
Piperidine NHBroad, variable-Exchangeable proton, chemical shift is concentration and solvent dependent.
Pyridine C-2 (C-Cl)-~150Deshielded by the electronegative chlorine atom.
Pyridine C-6 (C-O)-~163Deshielded by the electronegative oxygen atom.
Experimental Protocol for NMR Analysis

Protocol 1: NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified 2-Chloro-6-(piperidin-4-yloxy)pyridine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

    • Filter the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire 2D NMR spectra (COSY, HSQC, and HMBC) using standard pulse programs. The parameters for these experiments should be optimized based on the specific instrument and sample.[3]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in Deuterated Solvent filter Filter into NMR Tube dissolve->filter lock_shim Lock and Shim filter->lock_shim H1 Acquire ¹H NMR lock_shim->H1 C13 Acquire ¹³C NMR H1->C13 D2 Acquire 2D NMR (COSY, HSQC, HMBC) C13->D2 process Process Spectra (FT, Phasing, Baseline Correction) D2->process assign Assign Signals process->assign structure Elucidate Structure assign->structure

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[4] For the structural validation of 2-Chloro-6-(piperidin-4-yloxy)pyridine, high-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition of the molecule.

The "Why" Behind MS Technique Selection
  • Electron Ionization (EI): A "hard" ionization technique that often leads to extensive fragmentation. The resulting fragmentation pattern can provide valuable structural information.

  • Electrospray Ionization (ESI): A "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. This is ideal for determining the molecular weight of the compound.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule and its fragments.

Predicted Mass Spectrum for 2-Chloro-6-(piperidin-4-yloxy)pyridine

The nominal mass of 2-Chloro-6-(piperidin-4-yloxy)pyridine (C₁₁H₁₅ClN₂O) is approximately 226.09 g/mol . An ESI-HRMS spectrum would be expected to show a prominent ion at m/z 227.0973, corresponding to the protonated molecule [M+H]⁺. A key feature to look for would be the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would result in a signal at m/z 229.0944 with about one-third the intensity of the [M+H]⁺ peak.

Experimental Protocol for Mass Spectrometry

Protocol 2: ESI-MS Sample Preparation and Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the purified compound (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of formic acid (0.1%) may be added to promote protonation.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) for the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate.

    • Acquire the mass spectrum over an appropriate m/z range.[5]

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Prepare Dilute Solution calibrate Calibrate Instrument dissolve->calibrate infuse Infuse Sample calibrate->infuse acquire Acquire Mass Spectrum infuse->acquire identify_mw Identify Molecular Ion Peak acquire->identify_mw analyze_frag Analyze Fragmentation Pattern identify_mw->analyze_frag confirm_formula Confirm Elemental Composition (HRMS) analyze_frag->confirm_formula

Single-Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[6] It reveals precise bond lengths, bond angles, and the conformation of the molecule.

The "Why" of X-ray Crystallography
  • Unambiguous Structure Determination: Provides a definitive 3D model of the molecule.

  • Stereochemistry: Can be used to determine the absolute configuration of chiral centers.

  • Conformational Analysis: Reveals the preferred conformation of the molecule in the solid state.

Experimental Protocol for X-ray Crystallography

Protocol 3: Crystal Growth and X-ray Diffraction

  • Crystal Growth:

    • Grow single crystals of the purified compound. Common methods include slow evaporation of a saturated solution, vapor diffusion, and slow cooling of a hot, saturated solution.[7] The choice of solvent is critical.

  • Crystal Mounting:

    • Mount a suitable single crystal on a goniometer head.[8]

  • Data Collection:

    • Place the mounted crystal in a diffractometer and expose it to a monochromatic X-ray beam.

    • Rotate the crystal and collect the diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final structure.[9]

XRay_Workflow cluster_prep Crystal Growth cluster_acq Data Collection cluster_analysis Structure Determination grow Grow Single Crystals mount Mount Crystal grow->mount collect Collect Diffraction Data mount->collect solve Solve Structure collect->solve refine Refine Structure solve->refine validate Validate and Analyze Structure refine->validate

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[10] While it does not provide a complete structural elucidation on its own, it is an excellent complementary technique.

Predicted FTIR Data for 2-Chloro-6-(piperidin-4-yloxy)pyridine
Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H stretch (piperidine)3300-3500 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-2960
C=N, C=C stretch (pyridine)1550-1650
C-O stretch (ether)1050-1150
C-Cl stretch600-800
Experimental Protocol for FTIR Spectroscopy

Protocol 4: FTIR Sample Preparation and Analysis

  • Sample Preparation:

    • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk.[11]

    • Alternatively, attenuated total reflectance (ATR)-FTIR can be used for direct analysis of solid or liquid samples with minimal preparation.[12]

  • Data Acquisition:

    • Record a background spectrum.

    • Place the sample in the spectrometer and record the sample spectrum.

Comparison of Analytical Techniques

Technique Information Provided Advantages Limitations
NMR Spectroscopy Connectivity, chemical environment of atomsProvides detailed structural information in solutionRequires relatively large amounts of sample, can be complex to interpret
Mass Spectrometry Molecular weight, elemental composition, fragmentationHigh sensitivity, can be coupled to chromatographyProvides limited information on connectivity, destructive
X-ray Crystallography Definitive 3D structure, stereochemistry, conformationUnambiguous resultsRequires a suitable single crystal, which can be difficult to obtain
FTIR Spectroscopy Functional groups presentRapid, non-destructive, requires minimal sampleProvides limited structural information

Conclusion

The structural validation of 2-Chloro-6-(piperidin-4-yloxy)pyridine derivatives requires a thoughtful and integrated analytical approach. While NMR spectroscopy provides the cornerstone of structural elucidation in solution, mass spectrometry is essential for confirming the molecular formula. FTIR offers a rapid means of identifying key functional groups, and when obtainable, single-crystal X-ray crystallography delivers the definitive solid-state structure. By understanding the strengths and limitations of each technique and employing them in a complementary fashion, researchers can confidently and unequivocally determine the structure of these and other novel chemical entities, paving the way for their further development as potential therapeutic agents.

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Comparative

A Researcher's Guide to Assessing the Drug-like Properties of 2-Chloro-6-(piperidin-4-yloxy)pyridine Analogs

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1][2][3][4][5] Its derivatives are lauded for their versatile electronic properties and th...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1][2][3][4][5] Its derivatives are lauded for their versatile electronic properties and their capacity to modulate pharmacokinetic profiles, enhancing metabolic stability, permeability, and target binding.[2][5] Among these, the 2-Chloro-6-(piperidin-4-yloxy)pyridine core represents a promising starting point for generating analogs with therapeutic potential. However, progressing from a promising chemical scaffold to a viable drug candidate necessitates a rigorous and objective assessment of its drug-like properties.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the absorption, distribution, metabolism, and excretion (ADME) and toxicological profiles of novel 2-Chloro-6-(piperidin-4-yloxy)pyridine analogs. By integrating established in vitro assays and explaining the rationale behind experimental choices, this document serves as a practical roadmap for identifying candidates with the highest probability of success in preclinical and clinical development.

The Strategic Importance of Early ADME Assessment

In the early phases of drug discovery, it is paramount to identify and address potential liabilities in a compound's ADME profile.[6][7] Proactively evaluating these properties allows for the strategic allocation of resources, guiding medicinal chemistry efforts toward analogs with more favorable pharmacokinetic characteristics and reducing the likelihood of late-stage failures.[7] This "fail fast, fail cheap" approach is fundamental to efficient and cost-effective drug development.

This guide will focus on a battery of essential in vitro assays designed to provide a holistic view of a compound's drug-like potential. These assays are selected for their high-throughput nature, cost-effectiveness, and their proven predictive value for in vivo outcomes.

Foundational Physicochemical Properties: The Building Blocks of Drug Action

Before delving into complex biological assays, a thorough characterization of the fundamental physicochemical properties of each analog is crucial. These properties govern a molecule's behavior in various biological environments and provide early indicators of potential absorption and distribution challenges.

Lipophilicity (LogP/LogD): A Balancing Act for Permeability and Solubility

Lipophilicity, the measure of a compound's affinity for a lipid-rich environment versus an aqueous one, is a critical determinant of its ADME properties.[8][9] It influences solubility, membrane permeability, plasma protein binding, and even metabolism.[8][10] The octanol-water partition coefficient (LogP) is the standard measure for neutral compounds, while the distribution coefficient (LogD) is more physiologically relevant as it accounts for the ionization state of a molecule at a specific pH, typically 7.4.[8][11]

For orally administered drugs, a LogP value of less than 5 is one of the tenets of Lipinski's Rule of Five, a widely recognized guideline for predicting drug-likeness.[10][12] An optimal LogP/LogD range is a delicate balance; while higher lipophilicity can enhance membrane permeability, it may also lead to decreased aqueous solubility, increased metabolic clearance, and potential toxicity.[8][9][10]

Table 1: Comparison of Physicochemical Properties for Hypothetical 2-Chloro-6-(piperidin-4-yloxy)pyridine Analogs

Analog IDR-Group ModificationMolecular Weight ( g/mol )Calculated LogPAqueous Solubility (µM) at pH 7.4
Parent -H226.72.8150
Analog A -CH3240.73.2120
Analog B -CF3294.73.950
Analog C -OCH3256.72.7180
Control Drug Verapamil454.63.5100

Note: The data presented in this and subsequent tables are for illustrative purposes to demonstrate comparative analysis.

Assessing Absorption Potential: Will the Drug Reach its Target?

For a drug to be effective, it must first be absorbed into the systemic circulation. For orally administered drugs, this involves traversing the complex barrier of the gastrointestinal tract.

Permeability: Crossing the Membrane Barrier

The ability of a compound to passively diffuse across cell membranes is a key factor in its oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cost-effective method for predicting passive permeability.[13][14][15][16] This assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[14][16] While PAMPA only accounts for passive transcellular transport and not active transport or paracellular routes, it provides a valuable initial assessment of a compound's intrinsic permeability.[17]

  • Preparation of Reagents: Prepare a solution of the test compounds and control compounds (e.g., high-permeability caffeine and low-permeability famotidine) in a suitable buffer at a known concentration.[15] Prepare the PAMPA membrane by coating a 96-well filter plate with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane).

  • Assay Setup: Add the test and control compound solutions to the donor wells of the PAMPA plate. Add fresh buffer to the acceptor wells of a corresponding 96-well plate.

  • Incubation: Carefully place the filter plate onto the acceptor plate, creating a "sandwich," and incubate at room temperature for a specified period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The apparent permeability coefficient is calculated using the following equation:

    Pe = (-VD * VA) / ((VD + VA) * Area * Time) * ln(1 - [CA] / [Ceq])

    where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [CA] is the concentration in the acceptor well, and [Ceq] is the equilibrium concentration.

Table 2: Comparative Permeability of 2-Chloro-6-(piperidin-4-yloxy)pyridine Analogs (PAMPA)

Analog IDApparent Permeability (Pe) (10⁻⁶ cm/s)Permeability Classification
Parent 8.5High
Analog A 9.2High
Analog B 12.1High
Analog C 7.9High
Caffeine >10High (Control)
Famotidine <1Low (Control)

Evaluating Metabolic Stability: How Long Will the Drug Last?

Once absorbed, a drug is subject to metabolism, primarily in the liver, by a host of enzymes.[18] Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability.[19] Compounds that are rapidly metabolized will have a short duration of action and may require more frequent dosing.

Microsomal Stability Assay: A First Look at Phase I Metabolism

Liver microsomes are subcellular fractions that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolic reactions.[18] The microsomal stability assay measures the rate at which a compound is metabolized by these enzymes.[18][20] This provides an estimate of the intrinsic clearance of the compound.[19]

  • Preparation of Reagents: Prepare a reaction mixture containing liver microsomes (human, rat, or mouse) in a suitable buffer. Prepare solutions of the test compounds and a positive control (e.g., a compound with known metabolic instability like verapamil).

  • Assay Initiation: Pre-warm the reaction mixture and test compound solutions to 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.[18]

  • Time-Course Incubation: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[21]

  • Sample Processing and Analysis: Centrifuge the quenched samples to precipitate the proteins. Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k, and the intrinsic clearance (Clint) can be calculated from the half-life and the protein concentration.

Metabolic_Stability_Workflow cluster_preparation Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis Microsomes Liver Microsomes Reaction Reaction Mixture Microsomes->Reaction Buffer Buffer Buffer->Reaction NADPH NADPH NADPH->Reaction Compound Test Compound Compound->Reaction Timepoints Time Points (0-60 min) Reaction->Timepoints Quench Quench with Acetonitrile Timepoints->Quench Centrifuge Centrifugation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (t½, Clint) LCMS->Data

Caption: Workflow for the in vitro liver microsomal stability assay.

Table 3: Comparative Metabolic Stability of 2-Chloro-6-(piperidin-4-yloxy)pyridine Analogs in Human Liver Microsomes

Analog IDIn Vitro Half-life (t1/2, min)Intrinsic Clearance (Clint, µL/min/mg protein)Stability Classification
Parent 4530.8Moderate
Analog A 3539.6Moderate
Analog B 1592.4Low
Analog C >60<23.1High
Verapamil 10138.6Low (Control)

Preliminary Safety Assessment: Identifying Potential Toxicities

Early identification of potential cytotoxicity is crucial to avoid investing resources in compounds that are likely to fail due to safety concerns.

Cytotoxicity Assay (MTT): A Measure of Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[22][23][24] In this assay, mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[22][23] The amount of formazan produced is proportional to the number of viable cells.[23] This assay is widely used to screen for the cytotoxic potential of new chemical entities.[22][25]

  • Cell Culture: Seed a suitable cell line (e.g., HepG2, a human liver cancer cell line) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., a known cytotoxic agent like doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Cytotoxicity_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Test Compounds Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: General workflow for the MTT cytotoxicity assay.

Table 4: Comparative Cytotoxicity of 2-Chloro-6-(piperidin-4-yloxy)pyridine Analogs in HepG2 Cells

Analog IDIC50 (µM)Cytotoxicity Classification
Parent >100Low
Analog A >100Low
Analog B 85Low
Analog C >100Low
Doxorubicin 1.2High (Control)

Synthesizing the Data for Informed Decision-Making

The data generated from these in vitro assays provide a multi-faceted view of the drug-like properties of the 2-Chloro-6-(piperidin-4-yloxy)pyridine analogs. By comparing the performance of the analogs against each other and against a control drug, researchers can make informed decisions about which compounds to advance for further optimization or more complex preclinical testing.

Based on the illustrative data presented:

  • Analog C emerges as a promising candidate. It exhibits high metabolic stability, low cytotoxicity, and maintains high permeability. Its slightly lower lipophilicity compared to the parent compound may also contribute to its favorable profile.

  • Analog B , while demonstrating the highest permeability, suffers from low metabolic stability, suggesting it would be rapidly cleared in vivo. This makes it a less desirable candidate without further structural modifications to block the sites of metabolism.

  • Analogs A and the Parent show moderate profiles, providing a solid foundation for further optimization.

This systematic approach, grounded in robust in vitro methodologies, enables a data-driven progression of drug discovery projects. It allows for the early and efficient identification of 2-Chloro-6-(piperidin-4-yloxy)pyridine analogs with the most promising combination of potency, safety, and pharmacokinetic properties, ultimately increasing the probability of developing a successful therapeutic agent.

References

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Validation

A Comparative Benchmarking Guide to 2-Chloro-6-(piperidin-4-yloxy)pyridine-Based p38 MAPK Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of kinase inhibitor discovery, the p38 mitogen-activated protein kinase (MAPK) pathway remains a pivotal target for therapeutic interventio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the p38 mitogen-activated protein kinase (MAPK) pathway remains a pivotal target for therapeutic intervention in a host of inflammatory diseases and cancers. The relentless pursuit of potent and selective inhibitors has led to the exploration of a multitude of chemical scaffolds. This guide provides an in-depth comparative analysis of inhibitors based on the promising 2-chloro-6-(piperidin-4-yloxy)pyridine scaffold, benchmarking their performance against established p38 MAPK inhibitors. By synthesizing technical data with field-proven insights, this document serves as a critical resource for researchers navigating the complexities of p38 MAPK-targeted drug discovery.

The Central Role of the p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a critical mediator of cellular responses to inflammatory cytokines and environmental stress. Its dysregulation is a hallmark of numerous pathological conditions, making it a compelling target for therapeutic intervention. The pathway's core mechanism involves a series of phosphorylation events, culminating in the activation of downstream substrates that regulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).

p38_pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Cascade cluster_cellular_response Cellular Response Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1) MAP3K MAPKKK (e.g., TAK1, MEKKs) Cytokines->MAP3K Stress Environmental Stress (e.g., UV, Osmotic Shock) Stress->MAP3K MAP2K MAPKK (e.g., MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Downstream Downstream Substrates (e.g., MAPKAPK2, ATF2) p38->Downstream phosphorylates Inflammation Inflammation (Cytokine Production) Downstream->Inflammation Apoptosis Apoptosis Downstream->Apoptosis CellCycle Cell Cycle Arrest Downstream->CellCycle

Caption: The p38 MAPK signaling pathway.

Benchmarking Performance: A Quantitative Comparison

The efficacy of a kinase inhibitor is primarily defined by its potency, typically quantified by the half-maximal inhibitory concentration (IC50). This section presents a comparative analysis of a key inhibitor derived from the 2-chloro-6-(piperidin-4-yloxy)pyridine scaffold against well-established p38 MAPK inhibitors.

It is important to note that publicly available data for an inhibitor with the exact 2-chloro-6-(piperidin-4-yloxy)pyridine scaffold is limited. However, a closely related analog, 5-Chloro-6-(4-[(6-chloropyridin-3-yl)oxy]piperidin-1-yl)-3-(N,N-dimethyl sulfonamido)pyridine , which features a substituted 2-chloro-pyridine core, has been synthesized and evaluated for its ability to inhibit the release of IL-1β, a downstream effector of the p38 MAPK pathway. This provides a valuable, albeit indirect, measure of the scaffold's potential.

Compound ClassRepresentative InhibitorTargetIC50 (nM)Assay TypeReference
2-Chloro-Pyridine-Piperidine-Oxy 5-Chloro-6-(4-[(6-chloropyridin-3-yl)oxy]piperidin-1-yl)-3-(N,N-dimethyl sulfonamido)pyridineIL-1β release28Cell-based[1]
Diaryl Urea BIRB-796 (Doramapimod)p38α38Enzymatic[2]
Pyridinylimidazole SB203580p38α50Enzymatic[3]
Pyridinylimidazole SB202190p38α50Enzymatic[4]
Pyridopyrimidinone Neflamapimod (VX-745)p38α10Enzymatic[2]

Analysis of Comparative Data:

The 2-chloro-pyridine-based inhibitor demonstrates potent activity in a cell-based assay, with an IC50 of 28 nM for the inhibition of IL-1β release. This level of potency is highly competitive with established p38 MAPK inhibitors like BIRB-796 and SB203580 in enzymatic assays. While a direct comparison of enzymatic IC50 values is not available for this specific analog, its strong performance in a cellular context underscores the potential of the 2-chloro-6-(piperidin-4-yloxy)pyridine scaffold. The piperidine-oxy linkage is a key structural feature that likely contributes to the observed potency, and the chloro-substitution on the pyridine ring can be further explored to optimize selectivity and pharmacokinetic properties.

Experimental Protocols for Performance Evaluation

To ensure the integrity and reproducibility of benchmarking data, standardized and validated experimental protocols are paramount. The following sections detail the methodologies for key assays used to evaluate p38 MAPK inhibitors.

In Vitro p38α MAPK Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of p38α kinase.

Workflow:

enzymatic_assay cluster_reagents Reagents cluster_procedure Procedure Enzyme Recombinant p38α Kinase Incubation Incubate Reagents Enzyme->Incubation Substrate Substrate (e.g., ATF2) Substrate->Incubation ATP ATP ATP->Incubation Inhibitor Test Inhibitor Inhibitor->Incubation Detection Detect Phosphorylation Incubation->Detection Phosphorylated Substrate Analysis Data Analysis (IC50) Detection->Analysis

Caption: Workflow for a p38 MAPK enzymatic assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dilute recombinant human p38α kinase to the desired concentration in kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA).

    • Prepare a solution of the substrate (e.g., ATF2) in kinase buffer.

    • Prepare a solution of ATP in kinase buffer. The concentration should be at or near the Km for p38α.

    • Prepare serial dilutions of the test inhibitor and control compounds in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the test inhibitor or vehicle control.

    • Add the p38α kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection of Phosphorylation:

    • Terminate the kinase reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate. This can be achieved through various methods, including:

      • ELISA: Using a phospho-specific antibody that recognizes the phosphorylated substrate.

      • Homogeneous Time-Resolved Fluorescence (HTRF): Using donor and acceptor fluorophore-labeled antibodies.

      • Luminescent Kinase Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced during the kinase reaction.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay for Inhibition of Cytokine Production

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in a cellular context, providing a more physiologically relevant measure of inhibitor efficacy.

Workflow:

cell_based_assay cluster_cells Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cells Immune Cells (e.g., PBMCs, THP-1) Inhibitor Pre-treat with Inhibitor Cells->Inhibitor Stimulant Stimulate with LPS Inhibitor->Stimulant Supernatant Collect Supernatant Stimulant->Supernatant Cytokine Release ELISA Measure Cytokine Levels (e.g., TNF-α, IL-1β) Supernatant->ELISA IC50 Calculate IC50 ELISA->IC50

Caption: Workflow for a cell-based cytokine production assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) in appropriate cell culture medium.

    • Seed the cells into 96-well plates at a predetermined density.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of the test inhibitor and control compounds.

    • Pre-treat the cells with the inhibitors or vehicle control for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

  • Sample Collection and Analysis:

    • Incubate the cells for a period sufficient to allow for cytokine production and secretion (e.g., 18-24 hours).

    • Centrifuge the plates and collect the cell culture supernatants.

    • Measure the concentration of the target cytokine (e.g., TNF-α or IL-1β) in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each inhibitor concentration compared to the LPS-stimulated vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Conclusion and Future Directions

The 2-chloro-6-(piperidin-4-yloxy)pyridine scaffold represents a promising foundation for the development of novel and potent p38 MAPK inhibitors. The demonstrated high potency of a closely related analog in a cell-based assay highlights the therapeutic potential of this chemical class. Further structure-activity relationship (SAR) studies are warranted to optimize the scaffold for enhanced enzymatic potency, selectivity against other kinases, and favorable pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a robust framework for the rigorous evaluation and benchmarking of these and other emerging p38 MAPK inhibitors, paving the way for the next generation of anti-inflammatory and anti-cancer therapeutics.

References

  • De la Cruz, R., et al. (2018). European Journal of Medicinal Chemistry. UPCommons. [Link]

  • Wadsworth, S. A., et al. (1999). RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase. The Journal of pharmacology and experimental therapeutics, 291(2), 680–687.
  • Walker, J. K., et al. (2010). Identification of SD-0006, a potent diaryl pyrazole inhibitor of p38 MAP kinase. Bioorganic & medicinal chemistry letters, 20(3), 913–917.
  • Dhar, T. G. M., et al. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & medicinal chemistry letters, 17(18), 5019–5024.
  • Kumar, S., et al. (2014). p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. Current pharmaceutical design, 20(28), 4548–4561.
  • Lindsley, C. W., et al. (2005). Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. Bioorganic & medicinal chemistry letters, 15(3), 761–765.
  • Underwood, D. C., et al. (2000). SB 239063, a potent p38 MAP kinase inhibitor, reduces inflammatory cytokine production, airways eosinophil infiltration, and persistence. The Journal of pharmacology and experimental therapeutics, 293(1), 281–288.
  • Bentham Science Publishers. P38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and Pyrido- Pyrimidin-2-One Lead Classes. [Link]

  • Kim, H., et al. (2017). In Silico Screening and In Vitro Activity Measurement of Javamide Analogues as Potential p38 MAPK Inhibitors. Molecules (Basel, Switzerland), 22(12), 2188.
  • da Silva, A. B., et al. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Molecules (Basel, Switzerland), 28(12), 4643.
  • Herberich, B., et al. (2008). Discovery of highly selective and potent p38 inhibitors based on a phthalazine scaffold. Journal of medicinal chemistry, 51(20), 6333–6341.
  • Revesz, L., et al. (2000). SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors. Bioorganic & medicinal chemistry letters, 10(11), 1261–1264.
  • De la Cruz, R., et al. (2018). European Journal of Medicinal Chemistry. UPCommons. [Link]

Sources

Comparative

The Strategic Application of 2-Chloro-6-(piperidin-4-yloxy)pyridine in Modern Drug Discovery: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals In the landscape of contemporary medicinal chemistry, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of privileged structures, the 2-chloro-6-(piperidin-4-yloxy)pyridine motif has emerged as a versatile and highly valuable scaffold. This guide provides an in-depth technical analysis of its applications, offering a comparative perspective against alternative scaffolds, and is supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.

The Pyridine-Piperidine Nexus: A Foundation of Versatility and Potency

The combination of a pyridine and a piperidine ring creates a chemical entity with a unique constellation of properties that are highly desirable in drug candidates. The pyridine ring, an aromatic heterocycle, can engage in various non-covalent interactions with biological targets, including hydrogen bonding, and π-π stacking.[1] The nitrogen atom in the pyridine ring also allows for modulation of the compound's physicochemical properties, such as solubility and basicity.[2]

The piperidine moiety, a saturated heterocycle, provides a three-dimensional structural element that can be crucial for optimizing binding affinity and selectivity.[3][4] Its conformational flexibility allows it to adapt to the steric requirements of a binding pocket, while its nitrogen atom can serve as a key interaction point or a site for further chemical modification. The strategic introduction of chirality to the piperidine scaffold can further enhance biological activity and selectivity.[5] The metabolic stability of the piperidine ring is another significant advantage, although this can be influenced by the substitution pattern.[3]

Unlocking Therapeutic Potential: Inhibition of the TRPC6 Ion Channel

A prominent application of scaffolds related to 2-chloro-6-(piperidin-4-yloxy)pyridine is in the development of inhibitors for the Transient Receptor Potential Canonical 6 (TRPC6) ion channel.[6] TRPC6 is a non-selective cation channel that plays a crucial role in regulating intracellular calcium levels.[7] Dysregulation of TRPC6 activity has been implicated in a range of pathologies, including focal segmental glomerulosclerosis (FSGS), a leading cause of kidney failure, as well as cardiac hypertrophy and fibrosis.[8][9] Consequently, the development of potent and selective TRPC6 inhibitors represents a promising therapeutic strategy for these debilitating diseases.[8]

The influx of calcium through TRPC6 channels can trigger signaling pathways, such as the calcineurin-NFAT pathway, which are involved in pathological cellular responses.[9] The overexpression or gain-of-function mutations in the TRPC6 gene can lead to an uncontrolled influx of calcium into podocytes, the specialized cells of the kidney's filtration barrier, causing cytoskeletal reorganization, and ultimately podocyte loss and proteinuria.[7]

Comparative Analysis of TRPC6 Inhibitor Scaffolds

While direct head-to-head comparative studies of the 2-chloro-6-(piperidin-4-yloxy)pyridine scaffold for TRPC6 inhibition are not extensively available in the public domain, we can infer its potential by examining a well-characterized TRPC6 inhibitor, BI 749327, and by considering the principles of bioisosteric replacement.

Benchmarking against a Known Inhibitor: BI 749327

BI 749327 is an orally bioavailable and selective TRPC6 antagonist.[9] Its discovery and characterization provide a valuable benchmark for the development of new TRPC6 inhibitors.

Compound Target IC50 (mouse) Selectivity vs. TRPC3 Selectivity vs. TRPC7
BI 749327TRPC613 nM85-fold42-fold

Table 1: Biological activity of the TRPC6 inhibitor BI 749327.[9]

The high potency and selectivity of BI 749327 underscore the therapeutic potential of targeting TRPC6 and provide a reference point for the desired activity of new chemical entities.

The 2-Chloro-6-(piperidin-4-yloxy)pyridine Scaffold: A Promising Contender

The 2-chloro-6-(piperidin-4-yloxy)pyridine scaffold shares key structural features with known TRPC6 inhibitors. The 2-chloropyridine moiety serves as a versatile synthetic handle, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR). The piperidin-4-yloxy linker provides a defined spatial orientation for presenting other functional groups to the target protein.

Alternative Scaffolds and Bioisosteric Replacement

In drug design, the concept of scaffold hopping and bioisosteric replacement is a powerful strategy for optimizing the properties of a lead compound.[10] This involves replacing a core chemical structure with another that maintains similar biological activity but may offer improved physicochemical properties, metabolic stability, or novelty for intellectual property.

Scaffold Potential Advantages Potential Disadvantages
Pyrrolidine Smaller ring size may offer different conformational constraints and potentially less disruption to target protein structure.[11]May have different lipophilicity and membrane permeability compared to piperidine.[11]
Azetidine More rigid scaffold, which can be advantageous for locking in a bioactive conformation.[10]The strained ring system may be more synthetically challenging to access.
Spirocyclic Piperidines Can improve metabolic stability by blocking sites of metabolism on the piperidine ring.[3]Increased synthetic complexity.

Table 2: Comparison of alternative heterocyclic scaffolds to piperidine.

The choice of an alternative scaffold is highly context-dependent and requires careful consideration of the specific target and the desired properties of the final drug candidate.

Experimental Protocols

Synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine

The following is a detailed, step-by-step protocol for the synthesis of the title compound, based on established synthetic methodologies for similar structures.[12]

Step 1: Synthesis of 2,6-Dichloropyridine

  • To a solution of 2,6-dihydroxypyridine in phosphorus oxychloride, slowly add phosphorus pentachloride portion-wise at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 12 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,6-dichloropyridine.

Step 2: Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate

  • To a solution of 4-hydroxypiperidine in a mixture of dioxane and water, add di-tert-butyl dicarbonate.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the dioxane under reduced pressure and extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give tert-butyl 4-hydroxypiperidine-1-carboxylate, which can be used in the next step without further purification.

Step 3: Synthesis of tert-Butyl 4-((6-chloropyridin-2-yl)oxy)piperidine-1-carboxylate

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2,6-dichloropyridine in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine (Final Product)

  • To a solution of tert-butyl 4-((6-chloropyridin-2-yl)oxy)piperidine-1-carboxylate in dichloromethane, add trifluoroacetic acid dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the final product, 2-chloro-6-(piperidin-4-yloxy)pyridine.

Synthesis_Workflow cluster_0 Step 1: Dichlorination cluster_1 Step 2: Boc Protection cluster_2 Step 3: Ether Synthesis cluster_3 Step 4: Deprotection 2,6-dihydroxypyridine 2,6-dihydroxypyridine 2,6-dichloropyridine 2,6-dichloropyridine 2,6-dihydroxypyridine->2,6-dichloropyridine POCl3, PCl5 Boc-protected intermediate Boc-protected intermediate 2,6-dichloropyridine->Boc-protected intermediate NaH, DMF 4-hydroxypiperidine 4-hydroxypiperidine Boc-4-hydroxypiperidine Boc-4-hydroxypiperidine 4-hydroxypiperidine->Boc-4-hydroxypiperidine (Boc)2O Boc-4-hydroxypiperidine->Boc-protected intermediate 2-Chloro-6-(piperidin-4-yloxy)pyridine 2-Chloro-6-(piperidin-4-yloxy)pyridine Boc-protected intermediate->2-Chloro-6-(piperidin-4-yloxy)pyridine TFA, DCM

Caption: Synthetic route to 2-Chloro-6-(piperidin-4-yloxy)pyridine.

Intracellular Calcium Assay for TRPC6 Inhibition

This protocol describes a fluorescence-based assay to measure changes in intracellular calcium concentration in response to TRPC6 activation and inhibition.[13][14]

Materials:

  • HEK293 cells stably expressing human TRPC6

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • TRPC6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG)

  • Test compounds (including 2-chloro-6-(piperidin-4-yloxy)pyridine derivatives and controls)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the TRPC6-expressing HEK293 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fura-2 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the cell culture medium from the wells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 60 minutes at 37°C.

  • Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.

  • Compound Addition: Add the test compounds at various concentrations to the designated wells. Include wells with vehicle control (e.g., DMSO) and a positive control inhibitor. Incubate for 15-30 minutes at room temperature.

  • Baseline Fluorescence Measurement: Place the plate in the fluorescence microplate reader and record the baseline fluorescence for a short period (e.g., 1-2 minutes).

  • TRPC6 Activation and Data Acquisition:

    • Add the TRPC6 agonist (e.g., 100 µM OAG) to all wells simultaneously using an automated dispenser in the plate reader.

    • Immediately begin kinetic fluorescence measurements for a defined period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the vehicle control wells.

    • Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay_Workflow Plate TRPC6-HEK293 cells Plate TRPC6-HEK293 cells Incubate overnight Incubate overnight Plate TRPC6-HEK293 cells->Incubate overnight Load with calcium dye Load with calcium dye Incubate overnight->Load with calcium dye Wash cells Wash cells Load with calcium dye->Wash cells Add test compounds Add test compounds Wash cells->Add test compounds Measure baseline fluorescence Measure baseline fluorescence Add test compounds->Measure baseline fluorescence Activate TRPC6 with agonist Activate TRPC6 with agonist Measure baseline fluorescence->Activate TRPC6 with agonist Kinetic fluorescence reading Kinetic fluorescence reading Activate TRPC6 with agonist->Kinetic fluorescence reading Data analysis (IC50) Data analysis (IC50) Kinetic fluorescence reading->Data analysis (IC50)

Caption: Workflow for the TRPC6 intracellular calcium assay.

Conclusion

The 2-chloro-6-(piperidin-4-yloxy)pyridine scaffold represents a valuable and versatile starting point for the design and synthesis of novel therapeutic agents. Its inherent physicochemical and structural properties, coupled with its demonstrated utility in targeting challenging disease-relevant proteins like the TRPC6 ion channel, underscore its importance in modern drug discovery. While direct comparative data for this specific scaffold against all possible alternatives is an ongoing area of research, the principles of rational drug design, structure-activity relationship studies, and bioisosteric replacement provide a robust framework for its effective utilization. The experimental protocols provided in this guide are intended to empower researchers to explore the full potential of this and related chemical scaffolds in their pursuit of innovative medicines.

References

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Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Chloro-6-(piperidin-4-yloxy)pyridine: A Guide for Laboratory Professionals

This guide provides a comprehensive framework for the safe and compliant disposal of 2-Chloro-6-(piperidin-4-yloxy)pyridine, a halogenated pyridine derivative commonly used in pharmaceutical research and development. Adh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe and compliant disposal of 2-Chloro-6-(piperidin-4-yloxy)pyridine, a halogenated pyridine derivative commonly used in pharmaceutical research and development. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. The causality behind each procedural step is explained to ensure a deep understanding of the principles of chemical safety.

Hazard Identification and Risk Assessment: The "Why" Behind Cautious Handling

While a specific Safety Data Sheet (SDS) for 2-Chloro-6-(piperidin-4-yloxy)pyridine may not be readily available, its structure as a chlorinated pyridine suggests that it should be handled as a hazardous substance. Analogous compounds, such as 2-chloropyridine and other substituted pyridines, exhibit varying degrees of toxicity, including potential harm if swallowed, skin and eye irritation, and respiratory irritation.[1][2] Therefore, a conservative approach to handling and disposal is paramount.

Assumed Hazard Profile:

Hazard ClassPotential EffectsRationale
Acute Toxicity (Oral) Harmful if swallowedCommon for many pyridine derivatives.[1]
Skin Corrosion/Irritation Causes skin irritationChlorinated organic compounds can be irritating to the skin.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritationA common hazard for many chemical compounds.[1][2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritationInhalation of dust or vapors can irritate the respiratory tract.[1][2]
Hazardous to the Aquatic Environment Potentially harmful to aquatic lifeHalogenated organic compounds can be persistent and toxic in aquatic ecosystems.

This assumed hazard profile necessitates that 2-Chloro-6-(piperidin-4-yloxy)pyridine be managed as hazardous waste.[3] Improper disposal, such as drain disposal, is strictly prohibited due to the potential for environmental contamination.

Personal Protective Equipment (PPE) and Handling: Your First Line of Defense

Before handling 2-Chloro-6-(piperidin-4-yloxy)pyridine in any capacity, including for disposal, appropriate PPE must be worn. The selection of PPE is dictated by the potential routes of exposure.

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1]

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile or neoprene) are essential.[4] Contaminated clothing should be removed and laundered before reuse.[2]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks.[4]

Waste Segregation and Collection: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be compatible with chlorinated organic compounds; high-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-Chloro-6-(piperidin-4-yloxy)pyridine". The approximate concentration and any other components of the waste stream should also be listed.

  • Collection:

    • Solid Waste: Collect solid 2-Chloro-6-(piperidin-4-yloxy)pyridine and any contaminated consumables (e.g., weigh boats, contaminated paper towels) in the designated solid waste container.

    • Liquid Waste: Solutions containing 2-Chloro-6-(piperidin-4-yloxy)pyridine should be collected in a designated liquid waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Container Management: Keep the waste container closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory.

Disposal Workflow: From Laboratory Bench to Final Disposition

The disposal of 2-Chloro-6-(piperidin-4-yloxy)pyridine must follow a "cradle-to-grave" approach as mandated by the Resource Conservation and Recovery Act (RCRA) in the United States.[5] This ensures that the waste is managed safely from the point of generation to its final disposal.

Below is a diagram illustrating the decision-making and operational workflow for the proper disposal of 2-Chloro-6-(piperidin-4-yloxy)pyridine.

G cluster_0 Laboratory Operations cluster_1 Waste Management & Disposal A Generation of 2-Chloro-6-(piperidin-4-yloxy)pyridine Waste B Segregate Waste (Solid vs. Liquid) A->B C Select & Label Compatible Hazardous Waste Container B->C D Store in Satellite Accumulation Area C->D E Request Waste Pickup from Environmental Health & Safety (EHS) D->E Hand-off to EHS F EHS Transports to Central Accumulation Area E->F G Waste Characterization & Manifesting F->G H Transportation by Licensed Hazardous Waste Hauler G->H I Final Disposal at a Permitted TSDF (e.g., Incineration) H->I

Caption: Disposal workflow for 2-Chloro-6-(piperidin-4-yloxy)pyridine.

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill or accidental release, immediate and appropriate action is crucial to mitigate risks.

Spill Cleanup Protocol:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: Determine the extent of the spill and if it is safe to clean up internally. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Don Appropriate PPE: At a minimum, wear a lab coat, chemical safety goggles, and double-glove with chemically resistant gloves.

  • Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collect and Dispose: Place all contaminated absorbent materials and cleanup debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to your supervisor and EHS department, as per your institution's policy.

Regulatory Compliance: Adherence to Federal and Local Mandates

The disposal of 2-Chloro-6-(piperidin-4-yloxy)pyridine is governed by a hierarchy of regulations.

  • Federal Regulations: The U.S. Environmental Protection Agency (EPA) under RCRA provides the primary framework for hazardous waste management. This includes regulations on waste identification, generator status, and disposal requirements.

  • Occupational Safety and Health Administration (OSHA): OSHA standards, such as the Hazard Communication Standard and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, ensure worker safety during the handling of hazardous materials.[6][7][8]

  • State and Local Regulations: Many states and municipalities have their own, often more stringent, regulations for hazardous waste disposal. It is essential to be familiar with and adhere to these local requirements.

By following the procedures outlined in this guide, researchers and laboratory personnel can ensure the safe and compliant disposal of 2-Chloro-6-(piperidin-4-yloxy)pyridine, thereby fostering a culture of safety and environmental responsibility.

References

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. (2024-10-30).
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  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities - OSHA.
  • Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania.
  • Safety training: Dealing with hazardous chemicals and waste - MasteryTCN. (2017-06-19).
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  • Hazardous Waste - Overview | Occupational Safety and Health Administration - OSHA.
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025-05-30).
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Handling

Personal protective equipment for handling 2-Chloro-6-(piperidin-4-yloxy)pyridine

A Researcher's Guide to Safely Handling 2-Chloro-6-(piperidin-4-yloxy)pyridine As a novel compound in drug discovery and chemical synthesis, 2-Chloro-6-(piperidin-4-yloxy)pyridine requires a vigilant and informed approac...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 2-Chloro-6-(piperidin-4-yloxy)pyridine

As a novel compound in drug discovery and chemical synthesis, 2-Chloro-6-(piperidin-4-yloxy)pyridine requires a vigilant and informed approach to laboratory safety. While specific toxicological data for this exact molecule is not extensively published, its structure as a chlorinated pyridine derivative necessitates treating it with a high degree of caution. The guidance that follows is synthesized from the established safety profiles of structurally related compounds, such as 2-chloropyridine, to ensure a robust margin of safety in all laboratory operations.

The foundational principle is to minimize all potential routes of exposure—dermal, ocular, and inhalation—through a combination of engineering controls, rigorous work practices, and appropriate personal protective equipment (PPE).

Hazard Assessment: Understanding the Risks

Based on analogous chemical structures, 2-Chloro-6-(piperidin-4-yloxy)pyridine should be presumed to be hazardous. Key potential risks include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the nose, throat, and respiratory system.[3][4]

  • Organ Damage: Prolonged or repeated exposure to related pyridine compounds has been shown to potentially affect the liver and kidneys.[5]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent chemical exposure. The following table outlines the minimum required equipment for handling this compound.

Protection Type Required Equipment Rationale and Best Practices
Eye & Face Chemical safety goggles and a full-face shieldGoggles provide a seal against splashes and vapors. A face shield is required when there is a significant risk of splashing, such as during transfers of larger volumes or when heating solutions.[1][4]
Hand Chemical-resistant gloves (Butyl rubber recommended)Nitrile gloves offer limited splash protection and should be changed immediately upon contact. For prolonged handling, butyl rubber or other gloves with high resistance to chlorinated solvents are recommended. Always check the manufacturer's glove compatibility chart.[6] Double-gloving is a prudent best practice.
Body Fully-buttoned laboratory coat and a chemical-resistant apronA lab coat protects against minor spills and contamination of personal clothing. An apron provides an additional barrier when handling larger quantities or during procedures with a higher splash risk.[1][3]
Respiratory Use within a certified chemical fume hoodAll handling of solid and stock solutions must be performed within a fume hood to control vapor and aerosol exposure. If engineering controls are insufficient or unavailable, a NIOSH-approved respirator with organic vapor cartridges is required.[2]
Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, procedural workflow is critical for minimizing risk. The following process integrates safety at every stage of handling.

  • Designated Area: Confirm that all work will be conducted in a designated area within a certified chemical fume hood.[6]

  • Safety Equipment Check: Ensure that a safety shower and an emergency eyewash station are unobstructed and within a 10-second travel distance.[3][7]

  • PPE Inspection: Inspect all PPE for damage (e.g., cracks in goggles, pinholes in gloves) before donning.

  • Spill Kit: Verify that a spill kit containing absorbent materials (such as vermiculite or sand), and appropriate waste containers is readily available.[3][8]

  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Weighing and Transfer:

    • Handle the solid compound on a disposable weigh boat or within a containment vessel to prevent contamination of balances.

    • Use non-sparking tools for transfers.

    • Keep the container tightly closed when not in use.[1]

  • Solution Preparation:

    • Slowly add the compound to the solvent to avoid splashing.

    • If any exothermic reaction is noticed, ensure adequate cooling is available.

  • Post-Transfer: Immediately wipe down any contaminated surfaces with an appropriate decontaminating solution and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the apron, face shield, and goggles. The lab coat should be removed last before exiting the lab.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves and leaving the work area.[1][3][9]

Visualizing the Safe Handling Workflow

The following diagram illustrates the critical decision points and procedural flow for safely managing 2-Chloro-6-(piperidin-4-yloxy)pyridine in a laboratory setting.

prep Step 1: Pre-Handling Preparation check_safety Verify Fume Hood, Eyewash & Shower prep->check_safety inspect_ppe Inspect All PPE for Integrity check_safety->inspect_ppe spill_kit Confirm Spill Kit is Accessible inspect_ppe->spill_kit don_ppe Don Full PPE spill_kit->don_ppe handling Step 2: Chemical Handling (in Fume Hood) weigh_transfer Weigh & Transfer Compound handling->weigh_transfer emergency Emergency Event handling->emergency don_ppe->handling make_solution Prepare Solution weigh_transfer->make_solution decontaminate Clean Work Area & Dispose of Waste make_solution->decontaminate post_handling Step 3: Post-Handling & Disposal doff_ppe Doff PPE Correctly post_handling->doff_ppe decontaminate->post_handling wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill Spill Response emergency->spill Spill exposure Exposure Response emergency->exposure Exposure

Caption: Workflow for Safe Handling of 2-Chloro-6-(piperidin-4-yloxy)pyridine.

Disposal Plan: Managing Hazardous Waste

All materials contaminated with 2-Chloro-6-(piperidin-4-yloxy)pyridine must be treated as hazardous waste.

  • Contaminated Solids: This includes excess compound, used weigh boats, and contaminated paper towels or absorbents. Collect these in a clearly labeled, sealed hazardous waste container.[3][6]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[6]

  • Contaminated PPE: Disposable gloves, aprons, and other heavily contaminated items should be placed in the solid hazardous waste container.

  • Disposal: All waste must be disposed of following institutional guidelines and in accordance with local and national environmental regulations.[3][9]

Emergency Response Plan

Immediate and correct action during an emergency is vital.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][2][9]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1][2][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][9]

  • Major Spill: Evacuate the immediate area. Alert colleagues and your supervisor. If the spill is large or you are not trained to handle it, contact your institution's emergency response team.[3] Contain the spill with absorbent material if it is safe to do so.[8]

By integrating these safety protocols into every aspect of your work, you build a self-validating system of protection that prioritizes the well-being of all laboratory personnel while enabling critical research to advance.

References

  • State of New Jersey Department of Health. (n.d.). Hazard Summary: 2-Chloropyridine. NJ.gov. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. NCBI Bookshelf. Retrieved from [Link]

  • State of New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. NJ.gov. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Pyridine. OSHA.gov. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Pyridine. CDC.gov. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for: Pyridine. WSU.edu. Retrieved from [Link]

  • National Toxicology Program. (n.d.). 2-Chloropyridine. NTP.NIEHS.NIH.gov. Retrieved from [Link]

Sources

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2-Chloro-6-(piperidin-4-yloxy)pyridine
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